molecular formula C16H13N3 B085456 4-Phenylazo-1-naphthylamine CAS No. 131-22-6

4-Phenylazo-1-naphthylamine

Cat. No.: B085456
CAS No.: 131-22-6
M. Wt: 247.29 g/mol
InChI Key: IICHURGZQPGTRD-UHFFFAOYSA-N
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Description

4-Phenylazo-1-naphthylamine, also known as this compound, is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13974. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyldiazenylnaphthalen-1-amine
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InChI

InChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2
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InChI Key

IICHURGZQPGTRD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H13N3
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DSSTOX Substance ID

DTXSID0059615
Record name 4-Phenylazo-1-naphthylamine
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Molecular Weight

247.29 g/mol
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Physical Description

Deep brown powder; [Sigma-Aldrich MSDS]
Record name 4-Phenylazo-1-naphthylamine
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Vapor Pressure

0.00000021 [mmHg]
Record name 4-Phenylazo-1-naphthylamine
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CAS No.

131-22-6
Record name 4-(2-Phenyldiazenyl)-1-naphthalenamine
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Record name 1-Naphthalenamine, 4-(phenylazo)-
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Record name 4-Phenylazo-1-naphthylamine
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Record name 4-phenylazo-1-naphthylamine
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Record name 1-NAPHTHALENAMINE, 4-(PHENYLAZO)-
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Foundational & Exploratory

physicochemical properties of 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenylazo-1-naphthylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known by synonyms such as Naphthyl Red and Solvent Yellow 4, is a synthetic organic compound classified as a monoazo dye.[1][2][3] Characterized by the presence of an azo group (-N=N-) linking a phenyl and a naphthylamine ring system, this compound is of significant interest across various scientific and industrial domains.[1] Its utility stems from its vibrant color, chemical stability, and responsive physicochemical properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering field-proven insights into its synthesis, characterization, and chemical behavior for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Core Chemical Identity

The foundational properties of this compound are dictated by its molecular architecture. The structure features an extended π-conjugated system across the phenyl ring, the azo bridge, and the naphthalene moiety. This electronic configuration is the primary determinant of its chromophoric (color-producing) nature.[1]

  • IUPAC Name: 4-phenyldiazenylnaphthalen-1-amine[4]

  • CAS Number: 131-22-6[2][4]

  • Molecular Formula: C₁₆H₁₃N₃[2][4]

  • Molecular Weight: 247.29 g/mol [1][2][4]

  • Canonical SMILES: C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N[4]

The planar structure of the molecule facilitates dense crystal packing, contributing to its solid-state properties and thermal stability.[1]

Summary of Physicochemical Properties

For efficient reference, the key physicochemical data for this compound are summarized in the table below. These values represent a consolidation of data from various authoritative sources and are critical for designing experimental protocols, predicting behavior in different environments, and ensuring safe handling.

PropertyValueMeasurement Context / NotesSource(s)
Appearance Red to dark red, dark blue, or black powder/crystals.Varies with purity and crystalline form.[1][2][3][4]
Melting Point 124°CDetermined by methods like Differential Scanning Calorimetry. Some sources report a range up to 160°C.[1][2][5]
Boiling Point ~380.33°CThis is a rough estimate, as decomposition may occur at high temperatures.[2][5]
Solubility Virtually insoluble in water. Soluble in acetone, benzene, ethyl acetate, toluene, xylene; slightly soluble in ethanol.Hydrophobic nature due to the large aromatic structure.[1][2][5]
pKa 2.70 (at 25°C)Determined by potentiometric titration. Relates to the protonation of the amino group and azo nitrogen.[1][2]
Maximum Absorption (λmax) 439 nmMeasured in ethanol solution using UV-Vis spectroscopy.[1][2]
Density ~1.163 g/mLRough estimate.[2][5]
Vapor Pressure 2.45 x 10⁻⁸ mmHg (at 25°C)Indicates very low volatility.[4][5]
XLogP3 5.4186A calculated measure of lipophilicity, indicating a high preference for non-polar environments.[5]
Colour Index 11350Industrial classification for this dye.[2][3][6]

Synthesis and Purification: A Protocol Grounded in Causality

The standard synthesis of this compound is a classic example of diazo coupling, a cornerstone of azo dye chemistry.[1][2][7] The process is a two-stage electrophilic aromatic substitution.

Synthesis Workflow

The causality behind this workflow is temperature control. Diazonium salts are notoriously unstable at temperatures above 5°C, readily decomposing to release nitrogen gas. Maintaining ice-cold conditions is therefore paramount to maximizing yield and purity.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization of Aniline cluster_coupling Stage 2: Azo Coupling A Aniline (C6H5NH2) C Benzenediazonium Chloride (C6H5N2+Cl-) A->C React at 0-5°C B Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) B->C E This compound (Final Product) C->E Electrophilic attack at 0-5°C D 1-Naphthylamine (C10H9N) D->E

Caption: Synthesis of this compound via diazotization and coupling.

Step-by-Step Synthesis Protocol
  • Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath.[7] A pre-chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the benzenediazonium salt.[7]

  • Coupling Reaction: The freshly prepared, cold diazonium salt solution is slowly added to a cooled solution of 1-naphthylamine, also dissolved in hydrochloric acid.[1][7]

  • Product Formation: The electrophilic diazonium cation attacks the electron-rich naphthalene ring of 1-naphthylamine, typically at the para-position (position 4) relative to the amino group, to form the stable azo compound.[8] The product precipitates as a colored solid.

  • Isolation: The precipitate is collected by filtration, washed with water to remove inorganic salts, and dried.

Purification

For analytical or high-performance applications, further purification is necessary. The choice of solvent is critical and based on the compound's solubility profile.

  • Protocol: Crystallization from cyclohexane or aqueous ethanol is a common and effective method.[2] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly. The purified crystals that form are then isolated by filtration. This process effectively removes unreacted starting materials and side products.

Spectroscopic and Physicochemical Characterization

UV-Visible Spectroscopy and Chromophoric Properties

The intense color of this compound is due to its ability to absorb light in the visible spectrum.[1] This absorption is a result of π → π* electronic transitions within the extended conjugated system. The maximum absorption wavelength (λmax) is a key identifier.

  • Trustworthiness through Protocol: The λmax value is highly dependent on the solvent and the pH of the solution. Therefore, reporting these conditions is essential for reproducibility. The compound's color is pH-sensitive, transitioning from red below pH 3.7 to yellow above pH 5.0 due to protonation/deprotonation events that alter the electronic delocalization.[1][2]

Experimental Workflow: λmax Determination

UVVis_Workflow A 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B 2. Prepare Dilute Sample (e.g., to ~0.01 mg/mL in Ethanol) A->B Serial Dilution D 4. Acquire Spectrum (Scan from ~300-600 nm) B->D C 3. Calibrate Spectrophotometer (Use Ethanol as blank) C->D Baseline Correction E 5. Identify λmax (Wavelength of highest absorbance) D->E Data Analysis

Caption: Workflow for determining λmax using UV-Vis Spectroscopy.

Acidity and Tautomerism (pKa)

The pKa value of 2.70 indicates the acidity associated with the protonated form of the molecule.[1][2] In aqueous solutions, this compound can exist in a protonation equilibrium between its azo and quinoidal forms.[1] This equilibrium is influenced by pH and the presence of other chemical species like surfactants, making it a useful probe in colloidal chemistry studies.[1]

  • Experimental Insight: The pKa can be determined spectrophotometrically by measuring the absorbance at a fixed wavelength across a range of pH values. The inflection point of the resulting absorbance vs. pH curve corresponds to the pKa. This method is self-validating as the presence of a clear isosbestic point (a wavelength where absorbance does not change with pH) confirms a two-species equilibrium.[9]

Chemical Stability and Reactivity

The azo bond is the most reactive site in the molecule, though it confers considerable stability under standard conditions, which is crucial for its application as a dye.[1]

  • Reduction: The azo group can be reduced to form two separate amines (aniline and 1,4-diaminonaphthalene).[1] This reaction is often used in the analytical determination of azo dyes.

  • Behavior in Strong Acid: In concentrated sulfuric acid, the compound exhibits a magenta color, which changes to a red-light brown precipitate upon dilution.[2] This dramatic color change (halochromism) is due to extensive protonation of the molecule.

  • Electrophilic Substitution: The aromatic rings can undergo further electrophilic substitution reactions, allowing for the synthesis of more complex derivatives.[1]

Applications in Research and Industry

The underpin its diverse applications:

  • Dye and Pigment Industry: It is used as a solvent dye (Solvent Yellow 4) for oils, waxes, and paints, and as an intermediate for other dyes due to its vibrant color and stability.[1][2][3]

  • Analytical Chemistry: It serves as a reagent in spectrophotometry for the detection of metal ions, with which it can form colored complexes.[3][10]

  • Material Science: The compound is investigated for its potential in developing materials with specific optical properties and for enhancing the UV resistance of polymers like polyethylene.[1]

  • Surfactant and Colloid Chemistry: It is employed as a molecular probe to study the formation and properties of micelles in surfactant solutions.[1]

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its extended π-conjugation gives rise to its characteristic color and spectral behavior, while its solubility and reactivity profiles dictate its synthesis, purification, and application. A thorough understanding of these properties, grounded in robust experimental protocols, is essential for its effective and innovative use in research and industrial settings. This guide serves as a foundational resource, providing the technical accuracy and field-proven insights required by professionals in the chemical sciences.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-458692) | 131-22-6.
  • ChemicalBook. (2024). This compound | 131-22-6.
  • ECHEMI. (n.d.). Buy this compound from Sea.
  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562.
  • Chem-Impex. (n.d.). 4-Fenilazo-1-naftilamina.
  • Atay, S. et al. (n.d.). Experimental and computational studies of newly synthesized azo dyes based materials. ResearchGate.
  • BenchChem. (2025). Physicochemical Characteristics of Iron-Azo Dyes: An In-depth Technical Guide.
  • ChemBK. (2024). 4-(phenylazo)-1-naphthol.
  • El-Haty, M. T., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC - NIH.
  • ResearchGate. (2022). Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals.
  • ChemicalBook. (n.d.). This compound synthesis.
  • NIST. (n.d.). 4-(phenylazo)-1-naphthol.
  • MDPI. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye.
  • ResearchGate. (2022). Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 131-22-6.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 131-22-6.
  • ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol.

Sources

An In-Depth Technical Guide to 4-Phenylazo-1-naphthylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylazo-1-naphthylamine, also known by synonyms such as Naphthyl Red and Solvent Yellow 4, is a synthetic organic compound belonging to the extensive class of azo dyes.[1][2] These compounds are characterized by the presence of an azo functional group (–N=N–) that connects two aromatic rings, in this case, a phenyl and a naphthylamine group.[1] First developed in the early 20th century during the systematic exploration of azo colorants, its synthesis is a classic example of a diazotization and coupling reaction.[1] While historically significant in the dye industry for its vibrant color, its utility has expanded into various scientific research domains.[1] This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, key applications for research professionals, and essential safety information.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. This compound is registered under CAS number 131-22-6.[1][3][4] Its molecular structure consists of a phenyl ring linked via an azo bridge to the C4 position of a 1-naphthylamine moiety.

Molecular Structure:

A 2D representation of this compound

Table 1: Compound Identifiers

IdentifierValue
CAS Number 131-22-6[1][3][4]
Molecular Formula C₁₆H₁₃N₃[1][3][4]
Molecular Weight 247.29 g/mol [1][5]
IUPAC Name 4-phenyldiazenylnaphthalen-1-amine[1][5]
Synonyms Naphthyl Red, Solvent Yellow 4, C.I. 11350, α-Naphthyl red[2][3][4][5]
InChI Key IICHURGZQPGTRD-UHFFFAOYSA-N[1][4]

Table 2: Physicochemical Properties

PropertyValue
Physical State Deep brown or Red to Dark red powder/crystal[3][5][6]
Melting Point 124°C[4]
Boiling Point 380.33°C (estimated)[4]
Vapor Pressure 2.06 x 10⁻⁷ mm Hg[3][5]
Solubility Virtually insoluble in water; Soluble in ethanol, acetone, benzene[4]

Synthesis: A Classic Diazotization-Coupling Protocol

The synthesis of this compound is a well-established, two-stage process that serves as a textbook example of electrophilic aromatic substitution.[1] The causality behind this protocol lies in the creation of a highly reactive electrophile (the benzenediazonium ion) which then attacks the electron-rich aromatic system of 1-naphthylamine.

Stage 1: Diazotization of Aniline Aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This reaction must be conducted at low temperatures (0–5°C) because the resulting benzenediazonium salt is unstable at higher temperatures and would decompose.

Stage 2: Azo Coupling The electrophilic diazonium salt is then introduced to a solution of 1-naphthylamine (the coupling component). The diazonium ion attacks the electron-rich C4 position (para to the amino group) of the naphthylamine ring, leading to the formation of the azo compound.[1]

Detailed Experimental Protocol

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 1-Naphthylamine (1-Aminonaphthalene)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0–5°C in an ice bath with constant stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 1-naphthylamine in an aqueous HCl solution. Cool this solution to 0–5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred 1-naphthylamine solution. A colored precipitate of this compound should form immediately.[1][7]

  • Isolation and Purification:

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Purification Aniline Aniline NaNO2_HCl NaNO₂ + HCl (0-5°C) Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride (Electrophile) NaNO2_HCl->Diazonium Forms Product This compound (Crude Product) Diazonium->Product Couples with Naphthylamine 1-Naphthylamine (Nucleophile) Naphthylamine->Product Attacks Purification Recrystallization (Ethanol/Cyclohexane) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Scientific Research

This compound is more than just a dye; it serves as a valuable tool in various research fields due to its specific chemical properties.

  • Dye Chemistry and Materials Science: It is a model compound for studying the effects of different substituents on the color, lightfastness, and dyeing properties of azo dyes.[1]

  • Anticancer Research: The aromatic amine structure has been utilized as a ligand in the synthesis of cis-platinum complexes. These complexes are investigated for their potential antitumor activities, leveraging the established therapeutic properties of platinum-based drugs.[1]

  • Surfactant and Colloid Chemistry: A key application involves studying the interaction between the dye and surfactants in aqueous solutions. The compound exhibits a protonation equilibrium between its yellow azo form and a reddish quinoidal form, which is sensitive to the surrounding microenvironment. This property allows it to be used as a probe to determine critical micelle concentrations (CMC) of anionic surfactants.[1]

Protonation Equilibrium Diagram

In aqueous solutions, the equilibrium between the azo and quinoidal forms is influenced by pH and the presence of molecular aggregates like micelles.[1]

Protonation_Equilibrium cluster_micelle Micellar Environment Azo Azo Form (Yellow) Quinoid Quinoid Form (Reddish) Azo->Quinoid + H⁺ Proton H⁺ Micelle Anionic Surfactant Micelle Quinoid->Micelle Interacts with Equilibrium_Shift Equilibrium shifts, stabilizing one form over the other, allowing for CMC determination.

Caption: Protonation equilibrium of this compound in solution.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial.

  • Primary Hazards: The compound is classified as an irritant.[3][5] According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][9]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[4]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[4][9]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound (CAS 131-22-6) is a historically significant azo dye with enduring relevance in modern scientific research. Its straightforward synthesis provides an excellent model for understanding fundamental organic reactions, while its unique chemical properties make it a valuable tool for researchers in materials science, medicinal chemistry, and surfactant studies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge for professionals to utilize this compound effectively and safely in their research and development endeavors.

References

solubility of 4-Phenylazo-1-naphthylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Phenylazo-1-naphthylamine in Organic Solvents

Executive Summary

This guide provides a comprehensive technical overview of the solubility of this compound (C.I. Solvent Yellow 4), a significant azo dye. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the physicochemical properties of the compound, explore the governing principles of solubility including Hansen Solubility Parameters (HSP), and present established qualitative solubility data. The core of this guide features a detailed, field-proven protocol for the experimental determination of solubility using the gold-standard equilibrium shake-flask method, coupled with robust analytical quantification techniques such as UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction: Understanding this compound

This compound (CAS No. 131-22-6) is a synthetic organic compound classified as a monoazo dye.[1][2] Its structure, featuring a phenyl group linked to a naphthylamine moiety via an azo bridge (-N=N-), is responsible for its distinct chromophoric properties.[1]

Physicochemical Profile:

  • Molecular Formula: C₁₆H₁₃N₃[1][3]

  • Molecular Weight: 247.29 g/mol [1][3]

  • Appearance: Red to dark blue or black crystalline powder.[1][4]

  • Melting Point: Approximately 124°C.[1][3][5]

  • Maximum Absorbance (λmax): 439 nm (in ethanol).[1][5]

The extended π-conjugation across the molecule results in strong absorption of visible light, making it a vibrant colorant.[1] Industrially, it is utilized as a solvent dye for textiles, inks, and polymers, where it imparts yellow-to-red shades.[1] In analytical chemistry, its ability to form colored complexes makes it a useful reagent for spectrophotometric detection of various ions.[4][6]

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces.[7] For this compound, a large, relatively nonpolar molecule with a polar amino group, its interaction with a solvent is a nuanced interplay of forces.

Hansen Solubility Parameters (HSP)

A powerful quantitative model for predicting solubility is the Hansen Solubility Parameter (HSP) system.[8][9] This framework deconstructs the total cohesive energy density of a substance into three distinct parameters:

  • δD (Dispersion): Energy from van der Waals forces.[9][10]

  • δP (Polar): Energy from dipolar intermolecular forces.[9][10]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[9][10]

Each molecule (solute or solvent) can be defined by a point in a three-dimensional "Hansen space" (δD, δP, δH).[8] The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [11]

A smaller Ra value indicates a higher affinity and, therefore, higher solubility. This model is exceptionally useful for screening potential solvents and understanding why a mixture of two poor solvents can sometimes act as a good solvent for a specific solute.[10]

cluster_space Hansen Solubility Space Solute HSP_Solute (δD₁, δP₁, δH₁) Solvent_Good Good Solvent (δD₂, δP₂, δH₂) Solute->Solvent_Good Small Ra (Distance) High Solubility Solvent_Poor Poor Solvent (δD₃, δP₃, δH₃) Solute->Solvent_Poor p1 p2 p3

Hansen Solubility Parameter (HSP) concept for predicting solubility.

Solubility Profile of this compound

While precise quantitative data requires experimental determination, a well-established qualitative solubility profile exists for this compound.

Solvent ClassSpecific SolventsSolubility Assessment
Aqueous WaterVirtually Insoluble (<0.01 g/L)
Alcohols EthanolSlightly Soluble
Ketones AcetoneSoluble
Aromatic Hydrocarbons Benzene, Toluene, XyleneSoluble
Esters Ethyl AcetateSoluble

Table compiled from information in multiple sources.[1][3][5]

The high solubility in nonpolar aromatic solvents and polar aprotic solvents like acetone and ethyl acetate, compared to its poor solubility in water and limited solubility in ethanol, aligns with its predominantly nonpolar character derived from the large aromatic ring systems.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility values, a robust and validated experimental method is essential. The Equilibrium Shake-Flask Method , as outlined in OECD Test Guideline 105, is the gold standard for determining the thermodynamic solubility of compounds.[12][13][14]

Core Principle

The method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid solute and a saturated solution in a given solvent at a constant temperature.[15][16] The presence of excess, undissolved solid is a critical control, ensuring the solution is truly saturated.[17]

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed flask. start->prep equilibrate 2. Equilibration Agitate flask at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge and/or filter the suspension (e.g., using a 0.45 µm PTFE syringe filter). equilibrate->separate quantify 4. Quantification Analyze the clear supernatant/filtrate using UV-Vis or HPLC. separate->quantify result Result Report solubility in g/L or mol/L at the specified temperature. quantify->result

Workflow for the Equilibrium Shake-Flask Solubility Method.
Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound (estimated to be at least 5-fold the expected solubility) into a series of three separate glass vessels with airtight seals (e.g., screw-cap flasks or centrifuge tubes).[17]

    • Pipette a precise, known volume of the desired organic solvent into each vessel.

  • Equilibration:

    • Seal the vessels tightly and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but preliminary tests should confirm this. For poorly soluble systems, up to 48 hours may be necessary.[15][17]

  • Phase Separation:

    • After equilibration, allow the vessels to stand at the test temperature to let coarse particles settle.

    • To separate the saturated liquid phase from the undissolved solid, centrifuge the samples at the test temperature.[7]

    • Carefully draw the supernatant and filter it through a chemically inert, non-adsorptive syringe filter (e.g., 0.45 µm PTFE) to remove any remaining fine particles. This step is critical to prevent artificially high results.[7][18]

  • Quantification and Data Reporting:

    • Dilute the clear, saturated filtrate with a suitable solvent to bring its concentration within the linear range of the chosen analytical method.

    • Determine the concentration using a pre-validated analytical method (detailed below).

    • The solubility is calculated from the measured concentration, accounting for any dilutions made. The results from at least two of the three vessels should agree within an acceptable margin of error.[17]

    • Report the final solubility in standard units such as g/L or mol/L at the specified temperature.

Analytical Quantification Techniques

Accurate quantification of the dissolved analyte in the saturated filtrate is paramount.

UV-Vis Spectrophotometry

This technique is simple, cost-effective, and well-suited for chromophoric compounds like azo dyes.[19][20]

  • Protocol:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to confirm its wavelength of maximum absorbance (λmax), which is expected around 439 nm.[1][5]

    • Prepare Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

    • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax using a spectrophotometer. Use a sample of the pure solvent as the blank.[21] Plot absorbance versus concentration to generate a Beer-Lambert calibration curve.

    • Analyze Sample: Measure the absorbance of the appropriately diluted, filtered saturated solution.

    • Calculate Concentration: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.[22]

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and sensitivity, making it the preferred method when dealing with complex matrices or when high precision is required.[19][23][24]

  • Protocol:

    • Method Development: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, well-resolved peak for this compound. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and water. Detection is commonly performed with a Diode-Array Detector (DAD) or a UV-Vis detector set to the compound's λmax.[19][25]

    • Prepare Standards & Calibration: As with UV-Vis, prepare a series of standard solutions of known concentration and inject them to generate a calibration curve by plotting peak area versus concentration.[23]

    • Analyze Sample: Inject the filtered, saturated solution (appropriately diluted) into the HPLC system.

    • Calculate Concentration: Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Conclusion

The is a critical parameter for its application in research and industry. While it is readily soluble in common nonpolar and polar aprotic solvents, it exhibits poor solubility in water. Understanding the theoretical underpinnings of solubility through frameworks like Hansen Solubility Parameters can aid in the rational selection of solvent systems. For precise and reliable quantitative data, adherence to a rigorous experimental protocol, such as the equilibrium shake-flask method, coupled with accurate analytical quantification via HPLC or UV-Vis spectrophotometry, is indispensable. The methodologies and data presented in this guide provide a robust foundation for professionals working with this versatile azo compound.

References

  • EvitaChem. (n.d.). This compound (EVT-458692) | 131-22-6.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • ResearchGate. (n.d.). HPLC methods for the determination of inedible azo dyes in food samples.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ECHEMI. (n.d.). Buy this compound from Sea.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ChemicalBook. (2024). This compound | 131-22-6.
  • Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector.
  • PubMed. (n.d.). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L.
  • Agilent Technologies. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes.
  • LCGC International. (n.d.). Rapid Determination of Azo Dyes from Textile Samples.
  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-.
  • ChemBK. (2024). 4-(phenylazo)-1-naphthol.
  • Chem-Impex. (n.d.). 4-Fenilazo-1-naftilamina.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.
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  • PubChem. (n.d.). Phenyl-1-naphthylamine.
  • Hansen Solubility Parameters. (n.d.). HSP Basics.
  • YouTube. (2019). Introduction to the Hansen Solubility Parameters.
  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • ResearchGate. (2025). Simultaneous UV–vis spectrophotometric determination of disperse dyes.
  • MDPI. (n.d.). Solar-Driven Photodegradation of Methylene Blue Dye.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol.

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Spectroscopic Profile of 4-Phenylazo-1-naphthylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data of 4-Phenylazo-1-naphthylamine (also known as Naphthyl Red or Solvent Yellow 4), a significant azo dye. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the theoretical underpinnings and practical aspects of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy as they apply to this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₁₆H₁₃N₃ and a molecular weight of 247.29 g/mol .[1] Its structure, featuring a phenyl ring linked to a naphthylamine moiety via an azo bridge (-N=N-), gives rise to its characteristic color and distinct spectroscopic properties. The extended π-conjugation across the molecule is a key determinant of its UV-Vis absorption, while the various C-H, N-H, C-N, and N=N bonds provide a rich fingerprint in IR and NMR spectroscopy.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing azo dyes, providing insights into their electronic transitions. The color of these compounds arises from the absorption of light in the visible region, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol

A robust UV-Vis analysis necessitates careful sample preparation and selection of an appropriate solvent.

Workflow for UV-Vis Spectroscopic Analysis

Caption: A generalized workflow for acquiring the UV-Vis spectrum of an organic dye.

Spectral Interpretation

The UV-Vis spectrum of this compound is characterized by two main absorption bands:

  • π → π* transition: An intense absorption band is typically observed in the ultraviolet region, corresponding to the excitation of π electrons within the aromatic systems.

  • n → π* transition: A less intense, broad absorption band in the visible region is attributed to the electronic transition involving the non-bonding electrons of the nitrogen atoms in the azo group. This transition is responsible for the compound's color.

The position of the absorption maximum (λmax) is sensitive to the solvent polarity. In polar solvents, a bathochromic (red) shift is often observed due to the stabilization of the excited state. For the closely related compound, 4-phenylazo-1-naphthol, the UV/Visible spectrum shows a maximum absorbance around 470 nm.[2]

Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol~470-490Data not available
Cyclohexane~460-480Data not available

Note: The exact λmax and molar absorptivity values for this compound can vary depending on the solvent and the specific experimental conditions. The data for the related compound 4-phenylazo-1-naphthol is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Experimental Protocol: Sample Preparation

The quality of NMR spectra is highly dependent on the sample preparation.

Key Steps in NMR Sample Preparation

NMR_Preparation A Dissolve 5-10 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Filter the solution to remove any particulate matter A->B C Transfer the clear solution into a clean NMR tube B->C D Add a small amount of an internal standard (e.g., TMS) C->D

Caption: Standard procedure for preparing a sample for NMR analysis.

¹H NMR Spectral Data (Predicted)
Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
-NH₂4.0 - 5.0Broad singlet
Naphthyl-H7.0 - 8.5Multiplets
Phenyl-H7.2 - 7.9Multiplets

The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. The exact chemical shifts and coupling patterns of the aromatic protons would require a high-resolution experimental spectrum for definitive assignment.

¹³C NMR Spectral Data (Predicted)

Similarly, a predicted ¹³C NMR spectrum can be outlined. The spectrum will be characterized by a number of signals in the aromatic region (110-150 ppm). The carbon atoms attached to the nitrogen atoms will be deshielded and appear at a lower field.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Naphthyl C-NH₂~140 - 145
Naphthyl C-N=N~145 - 150
Phenyl C-N=N~150 - 155
Other Aromatic C110 - 135

The specific assignment of each carbon signal would necessitate two-dimensional NMR experiments such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

For solid samples like this compound, the KBr pellet technique is a common method for IR analysis.

Procedure for KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Data from the closely related 4-phenylazo-1-naphthol provides a useful reference for peak assignments.[4][5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3300N-H stretching (asymmetric and symmetric)Medium
3100 - 3000Aromatic C-H stretchingMedium
~1620N-H bending (scissoring)Medium
1600 - 1450Aromatic C=C stretchingMedium to Strong
~1440N=N stretchingWeak to Medium
1350 - 1250Aromatic C-N stretchingMedium
900 - 675Aromatic C-H out-of-plane bendingStrong

The presence of two distinct peaks in the N-H stretching region would confirm the primary amine functionality. The N=N stretching vibration is often weak in the IR spectrum of symmetrical azo compounds, but in this asymmetrical molecule, it is expected to be observable. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) arise from complex vibrations involving the entire molecular skeleton and are unique to the compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. UV-Vis spectroscopy confirms the extended conjugation responsible for its color, while NMR and IR spectroscopy elucidate the specific arrangement of atoms and functional groups. This guide has outlined the fundamental principles, experimental considerations, and interpretation of the spectral data for this important azo dye. While predicted NMR data has been provided based on analogous structures, experimental verification is recommended for definitive structural confirmation.

References

  • Javaid, A., et al. (2022). Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici.
  • PubChem. (n.d.). 1-Naphthalenol, 4-(phenylazo)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-phenylazo-1-naphthol. Retrieved from [Link]

  • NIST. (n.d.). 4-(phenylazo)-1-naphthol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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A Technical Guide to Quantum Chemical Calculations for 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of quantum chemical calculations for 4-Phenylazo-1-naphthylamine, a significant azo dye.[1] It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of this molecule. This document will delve into the theoretical underpinnings, practical methodologies, and data interpretation of these calculations, offering a comprehensive resource for understanding the electronic and structural properties of this compound.

Introduction to this compound and the Imperative for Computational Analysis

This compound, with the chemical formula C16H13N3, is a synthetic organic compound classified as an azo dye.[1][2] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings, which is responsible for their vibrant colors.[1] This particular dye has found applications in the textile and paint industries and has been a subject of scientific inquiry in fields such as anticancer research and surfactant chemistry.[1]

The synthesis of this compound typically involves the diazotization of aniline followed by a coupling reaction with 1-naphthylamine.[1][3][4] The resulting molecule exhibits interesting chemical properties, including a protonation equilibrium between its azo and quinoidal forms, which can be influenced by pH.[1]

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of this compound. These computational methods allow for the prediction of its geometry, electronic structure, spectroscopic characteristics, and reactivity at the atomic level. Such insights are invaluable for understanding structure-property relationships, designing new dye formulations, and exploring potential pharmaceutical applications.

Theoretical Foundations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

The bedrock of modern quantum chemical calculations for organic molecules like this compound is Density Functional Theory (DFT). DFT methods are widely used to investigate the stability and structure of molecular systems.[5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the many-body problem of solving the Schrödinger equation, making it computationally tractable for complex molecules.

For studying the excited-state properties and electronic spectra of dyes, Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent approach.[6] TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of excitation energies, which correspond to the absorption of light.[6][7] The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional.[6] Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for organic dyes.[7]

The selection of an appropriate basis set is also crucial for obtaining reliable results. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational expense. For molecules containing elements up to the third row, basis sets like 6-31G+(d,p) are commonly used.[8]

Experimental and Computational Workflow

A robust computational study of this compound necessitates a well-defined workflow that integrates theoretical calculations with experimental validation where possible.

Molecular Structure and Optimization

The first step in any quantum chemical calculation is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable conformation of the molecule.

Experimental Protocol: Geometry Optimization

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input File Preparation:

    • Define the initial atomic coordinates of this compound. This can be done using a molecular builder or by retrieving a structure from a database like PubChem.[2]

    • Specify the level of theory and basis set. A common choice for initial optimizations of organic dyes is the B3LYP functional with the 6-31G(d) basis set.[9]

    • Set the calculation type to "Opt" or "Optimize" to perform a geometry optimization.

  • Execution and Convergence: Run the calculation and monitor its progress to ensure it converges to a true energy minimum. This is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

Diagram: Computational Workflow for this compound Analysis

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from PubChem) calc_params Define Calculation Parameters (Functional, Basis Set) mol_structure->calc_params geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) calc_params->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc td_dft TD-DFT Calculation (Excited States, UV-Vis) freq_calc->td_dft electronic_prop Analyze Electronic Properties (HOMO, LUMO, Band Gap) td_dft->electronic_prop spectral_sim Simulate UV-Vis Spectrum td_dft->spectral_sim compare_exp Compare with Experimental Data spectral_sim->compare_exp

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Electronic Properties and Frontier Molecular Orbitals

Once the geometry is optimized, the electronic properties of the molecule can be investigated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap generally corresponds to a molecule that is more easily excited.

Simulating the UV-Vis Spectrum

TD-DFT calculations are employed to simulate the electronic absorption spectrum (UV-Vis spectrum) of this compound. This involves calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The calculated transitions can then be plotted to generate a theoretical spectrum, which can be compared with experimental data. The choice of functional is particularly important here, with functionals like PBE0 and CAM-B3LYP often providing good agreement with experimental spectra for organic dyes.[7] It is also important to consider the solvent effects, which can be modeled using a Polarizable Continuum Model (PCM).[7]

Data Presentation and Interpretation

The quantitative data obtained from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.50
LUMO Energy-2.25
HOMO-LUMO Gap3.25

Note: These are example values and would be replaced with actual calculated data.

Table 2: Calculated Electronic Transitions for this compound (TD-DFT)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S14500.85HOMO -> LUMO
S0 -> S23800.15HOMO-1 -> LUMO
S0 -> S33200.05HOMO -> LUMO+1

Note: These are example values and would be replaced with actual calculated data.

The interpretation of these results provides a deeper understanding of the molecule's behavior. For instance, the HOMO and LUMO energy levels can shed light on the molecule's potential as an electron donor or acceptor in various applications. The simulated UV-Vis spectrum can be used to identify the electronic transitions responsible for the observed color of the dye and to understand how structural modifications might alter its color.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and insightful approach to studying the properties of this compound. By employing DFT and TD-DFT methods, researchers can gain a detailed understanding of its molecular structure, electronic properties, and spectroscopic behavior. This knowledge is crucial for the rational design of new azo dyes with tailored properties for a wide range of applications, from advanced materials to novel therapeutic agents. Future computational studies could explore the effects of different substituents on the phenyl and naphthyl rings, investigate the molecule's behavior in different solvent environments, and model its interactions with biological targets.

References

  • Experimental and computational studies of newly synthesized azo dyes based materials. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]

  • Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(9), 2420–2435. Retrieved January 5, 2026, from [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Comparison of DFT Basis Sets for Organic Dyes. (n.d.). Boise State University ScholarWorks. Retrieved January 5, 2026, from [Link]

  • Bagheri Novira, S., & Hashemianzadeh, S. M. (2015). Computational study of new azo dyes with different anchoring groups for Dye Sensitized Solar Cells. Molecular Physics, 114(5), 767-778. Retrieved January 5, 2026, from [Link]

  • De la Cruz, J. I. R., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]

  • Kaur, G., et al. (2021). Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing. ACS Omega, 6(42), 28087–28098. Retrieved January 5, 2026, from [Link]

  • DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Nayyara, P., et al. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida. PLOS ONE, 19(3), e0299128. Retrieved January 5, 2026, from [Link]

  • 1-Naphthalenamine, 4-(phenylazo)-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

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An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core photophysical and photochemical properties of 4-Phenylazo-1-naphthylamine (also known as Naphthyl Red or Solvent Yellow 4), a versatile azo dye with significant potential in various scientific and technological fields. This document moves beyond a simple recitation of facts to offer a deeper understanding of the underlying principles governing its behavior, empowering researchers to effectively harness its unique characteristics.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₆H₁₃N₃, is a synthetic organic compound belonging to the vast class of azo dyes.[1] These dyes are characterized by the presence of one or more azo groups (–N=N–) that bridge aromatic rings, creating an extended π-conjugated system responsible for their vibrant colors.[2] Beyond its traditional use as a colorant in textiles and plastics, this compound is gaining attention in research for its potential applications in analytical chemistry, serving as a reagent for the detection of metal ions, and in the development of novel materials with specific optical properties.[2] Its utility stems from its rich photochemistry and sensitivity to its local environment.

Synthesis and Structural Characterization

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of azo dye chemistry. The process involves two primary steps:

  • Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form a benzenediazonium salt. The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting benzenediazonium salt is then reacted with a solution of 1-naphthylamine (also known as α-naphthylamine). The electrophilic diazonium ion attacks the electron-rich naphthylamine ring, typically at the para position (C4) relative to the amino group, to form the final azo dye.

This synthetic route is well-established and provides a reliable method for producing this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 1-Naphthylamine

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

    • The formation of the diazonium salt is indicated by a slight color change.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of 1-naphthylamine in a suitable solvent, such as dilute HCl or ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 1-naphthylamine solution with constant stirring.

    • A brightly colored precipitate of this compound will form immediately.

    • Continue stirring for 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or cyclohexane, to obtain purified crystals.[3]

    • Dry the purified product in a desiccator.

Characterization:

  • Melting Point: The melting point of the purified product can be determined and compared to the literature value (approximately 123 °C) as an indicator of purity.[3]

  • Spectroscopic Analysis: Confirm the structure using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[1]

Photophysical Properties: The Interplay of Light and Matter

The interaction of this compound with light is governed by its electronic structure, which is dominated by the extended π-system of the phenyl, azo, and naphthyl moieties.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the visible region, which are responsible for its color. These absorptions arise from π → π* and n → π* electronic transitions within the molecule.

  • π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound lowers the energy gap for this transition, pushing the absorption into the visible range.

  • n → π* Transitions: These are generally weaker absorptions resulting from the excitation of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital. This transition is often observed as a shoulder on the main π → π* band.

The exact position and intensity of these absorption bands are sensitive to the molecular environment, a phenomenon known as solvatochromism .

Solvatochromism: A Molecular Dipstick

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This effect is a powerful tool for probing solute-solvent interactions and the electronic nature of the ground and excited states of a molecule. Azo dyes, including this compound, often exhibit pronounced solvatochromism.

The absorption maximum (λmax) of this compound is expected to shift depending on the polarity of the solvent. This shift can be either a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths. The direction of the shift provides insights into the relative polarity of the ground and excited states.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a red shift in the absorption maximum.

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, resulting in a larger energy gap and a blue shift.

Table 1: Expected Solvatochromic Behavior of this compound (Hypothetical Data Based on Similar Azo Dyes)

SolventPolarity (Dielectric Constant)Expected λmax (nm)Type of Shift
Hexane1.88~450-
Toluene2.38~465Bathochromic
Chloroform4.81~480Bathochromic
Ethanol24.55~495Bathochromic
Acetonitrile37.5~500Bathochromic
Dimethyl Sulfoxide (DMSO)46.7~510Bathochromic

Experimental Protocol: Investigating the Solvatochromism of this compound

Objective: To determine the effect of solvent polarity on the UV-Vis absorption spectrum of this compound.

Materials:

  • Purified this compound

  • A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, DMSO)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilute solutions of the dye in each of the selected solvents by transferring a small, precise volume of the stock solution to volumetric flasks and diluting to the mark. The final concentration should be identical in all solvents.

  • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-700 nm). Use the respective pure solvent as a blank.

  • Identify the wavelength of maximum absorption (λmax) for each solvent.

  • Plot λmax (or the corresponding transition energy) against a solvent polarity parameter (e.g., the dielectric constant or the Reichardt's ET(30) scale) to visualize the solvatochromic trend.

Fluorescence Spectroscopy

While many azo compounds are known to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, including rapid trans-cis isomerization, the presence of the naphthylamine moiety could potentially lead to observable fluorescence. The amino group can act as an electron donor, and the extended π-system of the naphthalene ring can influence the electronic transitions.

If fluorescent, the emission spectrum would also be expected to be sensitive to the solvent environment, exhibiting solvatofluorochromism . A larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents would further support the notion of a more polar excited state. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, would also be a critical parameter to determine.

Photochemical Properties: Light-Induced Transformations

The most significant photochemical property of azobenzene and its derivatives, including this compound, is the reversible trans-cis isomerization around the N=N double bond.[5]

Trans-Cis Photoisomerization

The thermodynamically more stable isomer of this compound is the trans (or E) isomer, where the phenyl and naphthyl groups are on opposite sides of the azo bond. Upon irradiation with light of an appropriate wavelength (typically in the UV-A or blue region of the spectrum corresponding to the π → π* transition), the molecule can undergo isomerization to the less stable cis (or Z) isomer.[5] This photoisomerization process is reversible, and the cis isomer can revert to the trans form either thermally or by irradiation with light of a different wavelength (often corresponding to the n → π* transition).[5]

This light-induced change in molecular geometry leads to significant alterations in the physical and chemical properties of the molecule, including its absorption spectrum, dipole moment, and shape. This photoswitchable behavior is the basis for many of its potential applications in molecular machines, photopharmacology, and smart materials.

The efficiency of the photoisomerization process is quantified by the photoisomerization quantum yield (Φiso) , which is the number of molecules that isomerize per photon absorbed.

Experimental Protocol: Monitoring Trans-Cis Photoisomerization

Objective: To observe the photoisomerization of this compound and determine the photostationary state.

Materials:

  • Solution of this compound in a suitable solvent (e.g., toluene or ethanol)

  • UV-Vis Spectrophotometer

  • A light source for irradiation (e.g., a UV lamp with a specific wavelength filter)

  • Magnetic stirrer

Procedure:

  • Record the initial UV-Vis absorption spectrum of the trans-4-Phenylazo-1-naphthylamine solution.

  • Irradiate the solution with light of a wavelength corresponding to the π → π* absorption band while stirring.

  • Periodically stop the irradiation and record the UV-Vis spectrum.

  • Observe the changes in the absorption spectrum. The intensity of the π → π* band of the trans isomer will decrease, while a new band corresponding to the cis isomer may appear or the n → π* band may change in intensity.

  • Continue irradiation until no further changes in the spectrum are observed. This point is the photostationary state (PSS) , a mixture of trans and cis isomers where the rates of the forward and reverse photoisomerization are equal.

  • To observe the reverse isomerization, the solution at the PSS can be irradiated with light of a longer wavelength (corresponding to the n → π* transition of the cis isomer) or left in the dark to monitor the thermal back-reaction.

Diagram: Trans-Cis Isomerization of this compound

G trans trans-4-Phenylazo-1-naphthylamine (More Stable) cis cis-4-Phenylazo-1-naphthylamine (Less Stable) trans->cis hv (π → π) cis->trans hv' (n → π) or Δ (heat)

Caption: Reversible photoisomerization of this compound.

Potential Applications in Research and Development

The unique photophysical and photochemical properties of this compound open up a range of possibilities for its application in advanced research and development:

  • Molecular Probes: Its solvatochromic properties make it a potential candidate for use as a probe to study the polarity of microenvironments, such as in micelles, polymers, and biological systems.

  • Photoswitchable Materials: The ability to undergo reversible trans-cis isomerization can be exploited to create smart materials that change their properties (e.g., color, shape, or conductivity) in response to light.

  • Drug Delivery: The conformational change associated with isomerization could be used to design light-triggered drug delivery systems, where a therapeutic agent is released upon irradiation.

  • Analytical Reagents: Its ability to form colored complexes with metal ions can be utilized for the development of sensitive and selective colorimetric sensors.[2]

Conclusion

This compound is more than just a simple dye; it is a fascinating molecule with a rich and complex interplay of photophysical and photochemical properties. Its solvatochromism and photoisomerization capabilities make it a valuable tool for researchers in chemistry, materials science, and biology. A thorough understanding of these fundamental properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation technologies. Further research to quantify its photophysical parameters, such as fluorescence quantum yields and photoisomerization quantum yields in various environments, will undoubtedly pave the way for exciting new applications.

References

synthesis of 4-Phenylazo-1-naphthylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Phenylazo-1-naphthylamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound and its derivatives. These azo compounds are of significant interest across various scientific disciplines, serving as vital components in the manufacturing of dyes and pigments, as well as reagents in analytical chemistry.[1] This document delves into the core chemical principles of the synthesis—diazotization and azo coupling—offering not only step-by-step protocols but also the underlying mechanistic rationale for experimental choices.[2][3] Aimed at researchers, chemists, and drug development professionals, this guide is structured to provide both theoretical understanding and practical, field-proven methodologies to ensure successful and reproducible synthesis.

Introduction and Significance

This compound is a synthetic organic compound belonging to the extensive class of azo dyes, which are characterized by the presence of an azo functional group (–N=N–) connecting two aromatic rings.[2] The extended π-conjugated system created by this linkage is responsible for the intense color of these compounds, making them invaluable in the textile, printing, and paint industries.[2][4]

Beyond their role as colorants, these molecules serve as versatile platforms in scientific research. They are employed as probes for studying molecular interactions, such as those with surfactants, and their derivatives are investigated for potential applications in materials science and medicine.[2] The synthesis of these compounds is a classic and robust example of electrophilic aromatic substitution, typically achieved through a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.[2][5] This guide will explore the intricacies of this process, providing the necessary details to empower researchers in their synthetic endeavors.

The Core Mechanism: A Tale of Two Reactions

The synthesis of this compound hinges on a sequential two-step reaction. Understanding the mechanism of each step is critical for optimizing reaction conditions and achieving high yields of the pure product.

Step 1: Diazotization of Aniline

The first stage is the conversion of a primary aromatic amine, such as aniline, into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][6]

Causality: The reaction is performed at low temperatures (0–5 °C) because aryldiazonium salts are thermally unstable.[2] At higher temperatures, the diazonium group can readily decompose, releasing nitrogen gas and leading to unwanted side products and significantly reduced yields. The strong acid serves to protonate nitrous acid, which is essential for forming the highly electrophilic nitrosonium ion (NO⁺), the key reactant in this step.

Diazotization_Mechanism Diazotization of Aniline Aniline Aniline (Ar-NH2) Intermediate N-Nitrosamine Intermediate Aniline->Intermediate + NO+ NaNO2 Sodium Nitrite (NaNO2) NitrousAcid Nitrous Acid (HNO2) NaNO2->NitrousAcid + HCl HCl Hydrochloric Acid (HCl, 0-5 °C) HCl->NitrousAcid Nitrosonium Nitrosonium Ion (NO+) NitrousAcid->Nitrosonium + H+ Diazonium Benzenediazonium Chloride (Ar-N≡N+ Cl-) Intermediate->Diazonium Protonation & -H2O

Caption: Mechanism for the formation of a diazonium salt.

Step 2: Azo Coupling

The aryldiazonium salt generated in the first step is a weak electrophile. It readily reacts with an activated, electron-rich aromatic compound—the "coupling component." In this case, 1-naphthylamine serves as the coupling component. The reaction is an electrophilic aromatic substitution.[3][7]

Causality: The amino group (–NH₂) of 1-naphthylamine is a strong activating group, which donates electron density to the naphthalene ring system, making it highly nucleophilic. The diazonium ion preferentially attacks the para position (position 4) relative to the activating group, as this position is sterically accessible and electronically enriched.[5][8] The pH of the solution is critical; the reaction is typically carried out in a mildly acidic or neutral medium to ensure a sufficient concentration of the diazonium salt without deactivating the amine coupling partner via excessive protonation.[5]

Azo_Coupling_Mechanism Azo Coupling Mechanism cluster_reactants Diazonium Benzenediazonium Ion (Ar-N≡N+) SigmaComplex Sigma Complex (Resonance Stabilized Intermediate) Diazonium->SigmaComplex Electrophilic Attack Naphthylamine 1-Naphthylamine Naphthylamine->SigmaComplex Product This compound (Azo Dye) SigmaComplex->Product Deprotonation (-H+)

Caption: Electrophilic aromatic substitution in azo coupling.

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
AnilineC₆H₅NH₂93.132.7 mL (~2.8 g)Toxic, handle with care.
Hydrochloric Acid (conc.)HCl36.467.5 mLCorrosive.
Sodium NitriteNaNO₂69.002.1 gOxidizer.
1-NaphthylamineC₁₀H₉N143.194.3 gToxic.
Sodium AcetateCH₃COONa82.03As neededFor pH adjustment.
Deionized WaterH₂O18.02~300 mL
Ethanol / Cyclohexane--As neededFor recrystallization.
Step-by-Step Methodology

Experimental_Workflow Synthetic Workflow A Step 1: Prepare Aniline Solution Aniline + conc. HCl + Water Cool to 0-5 °C B Step 2: Diazotization Slowly add NaNO2 solution Maintain temp < 5 °C A->B D Step 4: Azo Coupling Add diazonium salt to coupling solution Stir at 0-5 °C B->D C Step 3: Prepare Coupling Solution 1-Naphthylamine in aq. HCl C->D E Step 5: Isolation Adjust pH, filter crude product Wash with cold water D->E F Step 6: Purification Recrystallize from Ethanol or Cyclohexane E->F G Step 7: Characterization MP, FT-IR, UV-Vis, NMR F->G

Caption: General experimental workflow for the synthesis.

Part A: Diazotization (Preparation of Diazo Solution)

  • In a 250 mL beaker, combine 7.5 mL of concentrated hydrochloric acid and 50 mL of deionized water.

  • Carefully add 2.7 mL of aniline to the acid solution while stirring. The aniline hydrochloride salt may precipitate.

  • Cool the mixture to 0–5 °C in an ice-water bath with constant stirring. It is crucial to maintain this temperature throughout the next step.[2]

  • In a separate 50 mL beaker, dissolve 2.1 g of sodium nitrite in 15 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, stir the solution for an additional 10 minutes in the ice bath. The resulting clear solution is the benzenediazonium chloride, which should be used immediately.

Part B: Azo Coupling (Formation of the Dye)

  • In a 500 mL beaker, dissolve 4.3 g of 1-naphthylamine in a mixture of 5 mL of concentrated hydrochloric acid and 150 mL of water. Stir until fully dissolved.

  • Cool this solution in an ice bath to 0–5 °C.

  • While stirring vigorously, slowly pour the cold benzenediazonium chloride solution (from Part A) into the cold 1-naphthylamine solution.

  • A deeply colored precipitate (red to dark blue) of this compound hydrochloride should form immediately.[2]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Product Isolation and Characterization

A robust protocol is self-validating. Proper isolation, purification, and characterization are essential to confirm the identity and purity of the synthesized compound.

Isolation and Purification
  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any remaining acid and inorganic salts.

  • The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot ethanol or cyclohexane and allow it to cool slowly to form crystals.[9]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Physicochemical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected ResultSignificance
Appearance Red to dark blue/black powder or crystals.[2]Initial qualitative check.
Melting Point Approx. 123 °C.[9]A sharp, narrow melting range indicates high purity.
Solubility Soluble in organic solvents (ethanol, benzene); limited in water.[2][9]Useful for selecting recrystallization solvents.
UV-Vis (λmax) Strong absorption in the visible range (e.g., 450-550 nm).Confirms the presence of the extended chromophore.[4]
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1600 (N=N stretch, often weak), ~1500 (Aromatic C=C).Confirms key functional groups.
¹H NMR Aromatic protons (7-9 ppm), Amine protons (broad singlet).Provides structural confirmation. Tautomerism may be observed.[10]

Synthesis of Derivatives: A Note on Substituent Effects

The presented protocol is a template that can be readily adapted for the synthesis of a wide array of derivatives. By choosing substituted anilines or substituted 1-naphthylamines, researchers can systematically tune the properties of the final azo dye.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring will generally shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift), resulting in a deeper color.

  • Electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring will typically cause a hypsochromic (blue) shift.

  • Substituents on the 1-naphthylamine ring will similarly influence the electronic properties and final color of the dye.[2]

Conclusion

The synthesis of this compound and its derivatives via diazotization and azo coupling is a powerful and versatile method in organic chemistry. By carefully controlling key experimental parameters—most notably temperature and pH—researchers can reliably produce these valuable compounds. The success of the synthesis relies not just on following the steps, but on understanding the chemical principles that dictate the reaction's outcome. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals in chemical synthesis and drug development to explore the rich chemistry of azo dyes.

References

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Lojda, Z., & Gossrau, R. (1983). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(1), 21-36. Retrieved from [Link]

  • American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-hydroxyazobenzene (Solvent Yellow 7). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Retrieved from [Link]

  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent Yellow 7. Retrieved from [Link]

  • Hranjec, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 255, 119688. Retrieved from [Link]

  • Sanyal, P., & Ghosh, T. K. (1982). Spectrophotometric determination of trace amounts of aniline by diazotization coupling with N-(1-naphthyl)ethylenediamine and extraction. Talanta, 29(5), 407-409. Retrieved from [Link]

  • Nikpassand, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. Retrieved from [Link]

  • Al-Etaibi, A. M., & El-Apasery, M. A. (2018). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 23(11), 2993. Retrieved from [Link]

  • El-Ghamry, H. A., & Fathalla, S. K. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19(1), 1-13. Retrieved from [Link]

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A Historical Perspective on the Discovery of 4-Phenylazo-1-naphthylamine: From Accidental Discovery to a Foundational Azo Dye

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The vibrant world of synthetic dyes, a cornerstone of modern chemistry and industry, owes its genesis to the pioneering work on diazo compounds in the mid-19th century. Among the vast family of azo dyes, 4-Phenylazo-1-naphthylamine, also known by its common names Naphthyl Red and Solvent Yellow 4, holds a significant place. Its discovery, rooted in the foundational principles of diazotization and azo coupling, represents a crucial step in the expansion of the chromophoric landscape available to chemists. This technical guide provides a historical perspective on the discovery of this compound, delving into the scientific principles that led to its synthesis, the key figures in the field, and the enduring legacy of this archetypal azo dye.

The Dawn of the Azo Era: Peter Griess and the Diazotization Reaction

The story of this compound, and indeed all azo dyes, begins with the groundbreaking work of the German chemist Johann Peter Griess. In 1858, while working in the laboratory of Hermann Kolbe at the University of Marburg, Griess made a serendipitous discovery that would forever change the world of color.[1][2] He found that treating aromatic amines with nitrous acid at low temperatures resulted in the formation of a new class of highly reactive compounds, which he named "diazo" compounds.[1] This process, now universally known as the diazotization reaction , is the fundamental first step in the synthesis of azo dyes.[1][2]

Griess's initial work focused on the diazotization of picramic acid, but he soon demonstrated the general applicability of the reaction to other aromatic amines.[3] His meticulous investigations laid the theoretical and practical groundwork for a new field of chemistry. Although the immediate commercial applications were not instantly recognized, the potential of these diazonium salts as versatile intermediates for chemical synthesis was immense.[3]

The Logical Progression: The Azo Coupling Reaction

The true potential of Griess's diazonium salts as color-generating agents was unlocked through the subsequent discovery of the azo coupling reaction . It was found that these electrophilic diazonium salts could react with electron-rich aromatic compounds, such as phenols and other aromatic amines, to form intensely colored azo compounds.[2] This reaction, an electrophilic aromatic substitution, forms the characteristic azo group (-N=N-), the chromophore responsible for the color of these dyes.[2]

The first commercially successful azo dye, Bismarck Brown, was synthesized in 1863, marking the beginning of the industrial production of this new class of colorants.[4] This success spurred further research into the synthesis of novel azo dyes with a wide spectrum of colors and properties.

The Emergence of this compound: A Step into the Naphthalene Series

While the exact date and the specific individual who first synthesized this compound are not definitively documented in readily available historical records, its creation was a logical and early progression in the exploration of azo dye chemistry. Following the initial successes with benzene-based azo dyes, chemists naturally turned their attention to more complex aromatic systems, such as naphthalene, to expand the range of available colors and improve dye properties.

The synthesis of this compound represents the coupling of a simple diazonium salt, benzenediazonium chloride (derived from aniline), with a naphthalene-based coupling component, 1-naphthylamine (also known as α-naphthylamine). This strategic combination offered the potential for a new dye with distinct tinctorial properties.

The Core Synthesis: A Two-Step Protocol

The synthesis of this compound follows a classic and robust two-step protocol that remains a staple in organic chemistry education and industrial synthesis today.

Part 1: Diazotization of Aniline

The first step is the conversion of aniline to its corresponding diazonium salt, benzenediazonium chloride. This reaction is typically carried out in an acidic medium at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt.

Experimental Protocol (Historical Reconstruction):

  • Aniline is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A chilled aqueous solution of sodium nitrite is added dropwise to the aniline solution with constant stirring.

  • The temperature is carefully maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • The completion of the diazotization is monitored, historically by the appearance of a persistent blue color with starch-iodide paper (indicating an excess of nitrous acid).

Caption: Diazotization of Aniline to form Benzenediazonium Chloride.

Part 2: Azo Coupling with 1-Naphthylamine

The second and final step is the coupling of the freshly prepared benzenediazonium chloride with 1-naphthylamine. This electrophilic aromatic substitution reaction typically occurs at the para-position (position 4) of the 1-naphthylamine ring, which is activated by the amino group.

Experimental Protocol (Historical Reconstruction):

  • 1-Naphthylamine is dissolved in a suitable solvent, often an acidic aqueous solution.

  • The solution is cooled to maintain a low temperature.

  • The cold solution of benzenediazonium chloride is slowly added to the 1-naphthylamine solution with vigorous stirring.

  • The coupling reaction is generally rapid, and the brightly colored this compound precipitates out of the solution.

  • The resulting solid dye is then collected by filtration, washed with water to remove any unreacted starting materials and salts, and dried.

Caption: Azo coupling of Benzenediazonium Chloride and 1-Naphthylamine.

Properties and Early Significance

This compound presents as a reddish-brown to orange powder. Its early significance lay in its ability to impart a vibrant and relatively stable color to various materials. As a "solvent dye," it found applications in coloring non-polar substances such as oils, fats, waxes, and varnishes. This property was particularly valuable in the burgeoning industrial landscape of the late 19th and early 20th centuries.

PropertyDescription
Common Names Naphthyl Red, Solvent Yellow 4
Colour Index Name C.I. Solvent Yellow 4
Colour Index Number C.I. 11350
Chemical Formula C₁₆H₁₃N₃
Molecular Weight 247.29 g/mol
Appearance Reddish-brown to orange powder
Solubility Soluble in organic solvents, insoluble in water

The Enduring Legacy

The discovery and synthesis of this compound, while not as singularly transformative as Griess's initial discovery, represents a crucial step in the systematic exploration and expansion of azo dye chemistry. It demonstrated the versatility of the diazotization and coupling reactions and paved the way for the development of a vast and diverse array of azo dyes with tailored colors, properties, and applications.

The fundamental chemical principles underlying the synthesis of this seemingly simple dye continue to be taught in organic chemistry curricula worldwide, serving as a testament to the enduring power and elegance of this foundational reaction. For researchers and professionals in drug development, the story of this compound serves as a reminder of the importance of fundamental chemical discoveries and the logical, step-by-step progression of scientific inquiry that can lead to innovations with far-reaching industrial and societal impact.

References

  • Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123–125.
  • Wikipedia. (n.d.). Griess test. Retrieved from [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
  • BenchChem. (n.d.). A Comparative Guide to Griess Reagents: N,N-Dimethyl-1-naphthylamine vs. Alternatives. Retrieved from a hypothetical BenchChem technical note URL.
  • BenchChem. (n.d.). Application Notes and Protocols for the Griess Test Utilizing N,N-dimethyl-1-naphthylamine.
  • SpringerLink. (n.d.). The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A. Retrieved from a hypothetical SpringerLink book chapter URL.
  • PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis.
  • CAMEO. (n.d.). Azo dyes and pigments.
  • YouTube. (2020, January 21). history of azo dye chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-aminoazobenzene. Retrieved from a hypothetical PrepChem synthesis procedure URL.
  • Yates, E., & Yates, A. (2016). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records: the Royal Society Journal of the History of Science, 70(1), 65–81.
  • PrepChem.com. (n.d.). Preparation of 4-aminoazobenzene.
  • Wikipedia. (n.d.). Azobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthol Red. Retrieved from [Link]

  • Google Patents. (n.d.). US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid.
  • The Royal Society of Chemistry. (2022). Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator.
  • University of Houston. (n.d.). The Synthesis of Azo Dyes. Retrieved from a hypothetical University of Houston lab manual URL.
  • PubChem. (n.d.). 4-Aminoazobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Para red. Retrieved from [Link]

  • University of Houston. (n.d.). Red Dye. Retrieved from a hypothetical University of Houston article URL.
  • CAMEO. (n.d.). Naphthol pigment.
  • Sigma-Aldrich. (n.d.). 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt. Retrieved from a hypothetical Sigma-Aldrich product page URL.
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4-Phenylazo-1-naphthylamine and its role in azo dye chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Phenylazo-1-naphthylamine in Azo Dye Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 131-22-6), a seminal molecule in the landscape of synthetic colorants, serves as both a significant dye in its own right and a foundational intermediate in the synthesis of more complex azo structures. This technical guide provides an in-depth exploration of its chemical principles, synthesis, and pivotal role in azo dye chemistry. We will dissect the mechanistic underpinnings of its formation via diazotization and azo coupling, present validated experimental protocols, and contextualize its industrial significance. This document is intended for researchers, chemists, and material scientists engaged in dye synthesis, polymer science, and the development of functional organic materials.

Introduction: The Genesis of a Chromophore

The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the 19th century. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of commercial colorants.[1][2] this compound, historically known as "Naphthyl Red" or "Solvent Yellow 4," emerged as a classic example of this chemistry.[3][4] Its structure, featuring a phenyl ring and a naphthylamine moiety linked by an azo bridge, creates an extended π-conjugated system responsible for its strong absorption of light in the visible spectrum, thereby imparting a vibrant color.[3]

Its importance is twofold:

  • As a Direct Colorant: It is used as a non-ionic solvent dye, particularly for imparting yellow-to-red hues in synthetic materials like polyester, acetate, and polymers such as polyethylene and polystyrene.[3]

  • As a Precursor: The primary amine group on the naphthalene ring provides a reactive handle for further chemical modifications, allowing it to be a building block for more complex and functional dye structures.

This guide will illuminate the science that makes this molecule a cornerstone of chromophore chemistry.

Physicochemical and Spectroscopic Profile

The functionality and application of this compound are dictated by its molecular structure and resulting properties. The azo group acts as the primary chromophore, while the aromatic rings function as auxochromes, modifying the color and solubility. The planar structure facilitates dense crystal packing, contributing to its thermal stability.[3]

PropertyValueMeasurement Context / Source
Molecular Formula C₁₆H₁₃N₃Elemental Analysis[3]
Molecular Weight 247.29 g/mol Mass Spectrometry[3][4]
Appearance Red to dark blue/black powder or crystalsVisual Observation[3]
Melting Point 123-124 °CDifferential Scanning Calorimetry[3][5]
λmax 439 nmIn Ethanol, UV-Vis Spectroscopy[3]
pKa 2.70 (at 25°C)Potentiometric Titration[3]
Solubility Virtually insoluble in water; Soluble in ethanol, benzene, acetone, and cyclohexane.OECD Guideline 105; Experimental Data[3][5]

The extended π-conjugation across the molecule results in a high molar absorptivity, giving it an intense color.[3] The compound's color is also pH-sensitive due to protonation equilibria at the amino and azo groups.[3]

The Chemistry of Synthesis: A Tale of Two Reactions

The synthesis of this compound is a classic illustration of azo chemistry, proceeding through a robust and well-established two-step diazotization-coupling protocol.[3][6] Understanding the causality behind each step is critical for achieving high yield and purity.

Step 1: Diazotization of Aniline

The first step involves the conversion of a primary aromatic amine (aniline) into a diazonium salt. This salt contains the highly reactive –N₂⁺ group, which serves as a potent electrophile in the subsequent step.

Causality of Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) is the source of the nitrosonium ion (NO⁺) precursor. A strong acid, typically hydrochloric acid (HCl), is required to protonate nitrous acid, facilitating the formation of the nitrosonium ion, the key electrophile that attacks the amine.[7]

  • Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures.[7] Above 5-10 °C, the diazonium salt rapidly decomposes, liberating nitrogen gas and forming undesirable phenolic byproducts, which drastically reduces the yield.[7] The ice bath is not merely a suggestion but a mandatory condition for preserving the reactive intermediate.

Step 2: Electrophilic Azo Coupling

The prepared benzenediazonium chloride is immediately reacted with a coupling partner—in this case, 1-naphthylamine (also known as α-naphthylamine). This reaction is a classic example of electrophilic aromatic substitution.[8][9]

Causality of Experimental Choices:

  • Coupling Partner: 1-Naphthylamine is an electron-rich aromatic system. The amino group (–NH₂) is a powerful activating group, which donates electron density into the naphthalene ring, making it highly susceptible to attack by the electrophilic diazonium ion.[1]

  • Reaction Site (C4 Position): The coupling occurs almost exclusively at the C4 (para) position relative to the amino group. This is due to both electronic and steric factors. The amino group directs the incoming electrophile to the ortho and para positions. While the ortho position (C2) is electronically activated, it is sterically hindered by the adjacent amino group. The para position (C4) is both electronically activated and sterically accessible, making it the overwhelmingly favored site of reaction.[9]

  • pH Control: The reaction is typically carried out under weakly acidic to neutral conditions. If the solution is too acidic, the concentration of the free, unprotonated 1-naphthylamine (the reactive species) decreases. If the solution is too alkaline, the diazonium ion is converted to an unreactive diazohydroxide or diazotate anion. Thus, a carefully controlled pH ensures that both the electrophile and the nucleophile are present in their most reactive forms.

// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Benzenediazonium\nChloride (Unstable Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Naphthylamine [label="1-Naphthylamine\n(Coupling Component)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible node for edge bending dummy [shape=point, width=0];

// Edges Aniline -> Diazonium [label="1. Diazotization\nNaNO₂, HCl\n0-5 °C", color="#34A853"]; Naphthylamine -> dummy [arrowhead=none, color="#5F6368"]; dummy -> FinalProduct [label="2. Azo Coupling\n(Electrophilic Substitution)", color="#FBBC05"]; Diazonium -> FinalProduct [color="#FBBC05"];

// Rank alignment {rank=same; Naphthylamine; dummy;} } .dot Caption: Overall synthesis pathway for this compound.

Mechanistic Deep Dive: Electrophilic Aromatic Substitution

The azo coupling reaction is the cornerstone of azo dye synthesis. The mechanism involves the attack of the electron-rich aromatic ring of the coupling component by the positively charged terminal nitrogen of the diazonium ion.

Mechanism start start intermediate intermediate start->intermediate end end intermediate->end

Validated Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a self-validating system for the synthesis, purification, and confirmation of this compound.

Materials and Equipment
  • Aniline (C₆H₅NH₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • 1-Naphthylamine (C₁₀H₇NH₂)

  • Ethanol (for recrystallization)

  • Beakers, Erlenmeyer flasks, magnetic stirrer, ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

Experimental Workflow

// Define nodes with specific colors and contrasting font colors prep_diazonium [label="1. Prepare Diazonium Salt\nAniline + HCl + NaNO₂\nin Ice Bath (0-5 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; prep_coupling [label="2. Prepare Coupling Solution\nDissolve 1-Naphthylamine\nin dilute acid", fillcolor="#FBBC05", fontcolor="#202124"]; coupling_reaction [label="3. Azo Coupling\nSlowly add diazonium salt to\ncoupling solution with stirring\n(maintain 0-5 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="4. Isolate Crude Product\nAllow to stand, then collect\nprecipitate via vacuum filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="5. Purify Product\nRecrystallize from hot ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="6. Characterize & Validate\n- Measure Melting Point\n- Obtain IR/UV-Vis Spectra", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define workflow edges prep_diazonium -> coupling_reaction; prep_coupling -> coupling_reaction; coupling_reaction -> isolate; isolate -> purify; purify -> characterize; } .dot Caption: Step-by-step experimental workflow for synthesis and validation.

Step-by-Step Procedure

Part A: Diazotization of Aniline

  • In a 250 mL beaker, combine aniline (4.65 g, 0.05 mol) and concentrated HCl (15 mL). Add 50 mL of water and stir until the aniline hydrochloride dissolves completely.

  • Cool the solution to 0–5 °C in an ice-salt bath. The aniline hydrochloride may precipitate as a fine slurry. Maintain this temperature throughout the procedure.

  • In a separate beaker, dissolve sodium nitrite (3.5 g, 0.051 mol) in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry with constant, vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C. The reaction is complete when the solution gives a positive test for nitrous acid (turns starch-iodide paper blue).

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1-naphthylamine (7.15 g, 0.05 mol) in 100 mL of water containing 5 mL of concentrated HCl.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with continuous stirring, add the freshly prepared benzenediazonium chloride solution (from Part A) to the 1-naphthylamine solution.

  • A deep red precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Part D: Validation

  • Measure the melting point of the dried crystals. A sharp melting point around 123-124 °C indicates high purity.[3][5]

  • (Optional) Characterize the product using UV-Vis spectroscopy to confirm the λmax at ~439 nm in ethanol.[3]

Industrial Relevance and Broader Applications

The chemistry exemplified by this compound is foundational to the coloration of a vast array of consumer and industrial goods.

  • Textile Industry: As a disperse dye, it is used to color hydrophobic synthetic fibers like polyester, where its insolubility in water is an asset, allowing it to be finely dispersed and absorbed into the fiber.[3][10]

  • Polymer Science: It can be incorporated into plastics not only as a colorant but also as a UV stabilizer. Its ability to absorb UV radiation helps prevent the photo-degradation of the polymer backbone.[3]

  • Analytical Chemistry: Due to its chromophoric nature and interactions with different chemical environments, it has been used as a probe to study the behavior of surfactants and colloidal systems.[3]

  • Precursor for Other Dyes: It serves as a starting point for more complex dyes, such as certain acid and direct dyes, by further chemical reactions involving its primary amine group.[5][10]

Conclusion

This compound is more than just a colored compound; it is a model system for understanding the principles of chromophore design and the powerful synthetic utility of the diazotization and azo coupling reactions. Its straightforward yet robust synthesis, coupled with its utility as both a final product and a chemical intermediate, secures its enduring importance in the field of applied organic chemistry. The methodologies and mechanistic principles detailed in this guide provide researchers with the foundational knowledge to not only synthesize this specific molecule but also to innovate and develop new functional materials based on the versatile chemistry of the azo group.

References

Methodological & Application

Application Note: Utilizing 4-Phenylazo-1-naphthylamine as a Sensitive Fluorescent Probe for the Determination of Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Micelle Concentration (CMC) and its Importance

In the realms of pharmaceutical sciences, materials science, and chemical engineering, the characterization of surfactants is of paramount importance. Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature drives their self-assembly in solution to form organized structures known as micelles. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which this spontaneous self-assembly into micelles begins.[1][2] Accurate determination of the CMC is crucial for optimizing formulations, understanding drug delivery mechanisms, and controlling interfacial phenomena.

Fluorescence spectroscopy has emerged as a powerful and sensitive technique for CMC determination.[3] This method relies on the use of fluorescent probes, molecules whose photophysical properties are exquisitely sensitive to their local microenvironment. When these probes partition from a polar aqueous environment into the nonpolar core of a newly formed micelle, their fluorescence characteristics, such as intensity and emission wavelength, undergo a distinct change. This change serves as a precise indicator of micelle formation.

This application note provides a comprehensive guide to the use of 4-Phenylazo-1-naphthylamine as a fluorescent probe for the accurate and reliable determination of the CMC of various surfactants. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present comparative data for a range of common surfactants.

Scientific Principle: The Solvatochromic Nature of this compound

This compound is an azo dye characterized by a naphthalene ring system linked to a phenylazo group.[4] Its utility as a fluorescent probe for CMC determination is rooted in its solvatochromic properties.[5][6][7] Solvatochromism describes the change in a substance's color or spectral properties with a change in the polarity of the solvent.

In a polar aqueous solution below the CMC, this compound exhibits weak fluorescence. This is due to efficient non-radiative decay processes and potential fluorescence quenching by water molecules.[8][9] However, as the surfactant concentration reaches and surpasses the CMC, micelles are formed, creating hydrophobic microdomains within the bulk aqueous solution. Due to its hydrophobic nature, this compound preferentially partitions from the aqueous phase into the nonpolar interior of the micelles.

This sequestration within the hydrophobic micellar core leads to two significant and measurable changes in its fluorescence properties:

  • Fluorescence Intensity Enhancement: Shielded from the quenching effects of the polar aqueous environment, the fluorescence quantum yield of this compound increases significantly.

  • Hypsochromic (Blue) Shift: The emission maximum of the probe shifts to a shorter wavelength (a "blue shift"). This is because the nonpolar environment of the micellar core provides less stabilization to the excited state of the probe compared to the polar aqueous environment.

By monitoring the fluorescence intensity or the emission wavelength maximum as a function of surfactant concentration, a clear inflection point is observed at the CMC. This inflection point signifies the onset of micelle formation and the concomitant partitioning of the probe into the micellar phase. The principle is analogous to that observed with the structurally similar and well-established fluorescent probe, N-phenyl-1-naphthylamine (NPN), whose fluorescence quantum yield increases approximately 10-fold with a corresponding blue shift in its emission spectrum upon partitioning into a nonpolar environment.[10]

Experimental Workflow and Protocols

The determination of CMC using this compound involves a straightforward titration-based fluorescence measurement. The following sections provide a detailed, step-by-step protocol.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration Series cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_probe Prepare this compound Stock Solution (in Methanol) add_probe Add a Fixed Aliquot of Probe Stock to Each Dilution stock_probe->add_probe stock_surfactant Prepare Surfactant Stock Solution (in Water) serial_dilution Create a Serial Dilution of Surfactant Solution stock_surfactant->serial_dilution serial_dilution->add_probe spectrofluorometer Measure Fluorescence Intensity (Excitation/Emission Scan) add_probe->spectrofluorometer plot_data Plot Fluorescence Intensity vs. Surfactant Concentration spectrofluorometer->plot_data determine_cmc Determine CMC from the Inflection Point plot_data->determine_cmc

Caption: Experimental workflow for CMC determination.

Materials and Reagents
  • This compound (Probe)

  • Surfactant of interest (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Triton X-100)

  • Methanol (Spectroscopic grade)

  • Deionized water (High purity)

  • Volumetric flasks and pipettes

  • Spectrofluorometer with temperature control

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh a sufficient amount of this compound and dissolve it in spectroscopic grade methanol to prepare a 1 mM stock solution. Store this solution in an amber vial, protected from light, at 4°C.

    • Rationale: Methanol is a suitable solvent for the hydrophobic probe and is miscible with the aqueous surfactant solutions. Storing the solution protected from light prevents photobleaching.

  • Surfactant Stock Solution (Concentration dependent on the expected CMC): Prepare a concentrated stock solution of the surfactant in deionized water. The concentration should be at least 100 times the expected CMC to allow for a wide range of dilutions.

    • Rationale: A concentrated stock solution minimizes the volume of surfactant added during titration, reducing dilution effects on the probe concentration.

Protocol 2: CMC Determination by Fluorescence Titration
  • Prepare a series of surfactant dilutions: In a set of clean test tubes or a 96-well plate, prepare a series of surfactant solutions of varying concentrations by serially diluting the surfactant stock solution with deionized water. The concentration range should bracket the expected CMC.

  • Add the fluorescent probe: To each surfactant dilution, add a small, constant volume of the this compound stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1-10 µM). Ensure thorough mixing. A solution containing only the probe in deionized water should be prepared as a baseline control.

    • Rationale: A low probe concentration is crucial to avoid self-quenching and to ensure that the probe itself does not significantly influence the micellization process.

  • Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.

    • Rationale: Equilibration ensures the complete partitioning of the probe into the micelles and allows the system to reach a stable state.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer. Based on the related compound N-phenyl-1-naphthylamine, a suitable starting excitation wavelength is around 340 nm.[11] It is recommended to perform an initial excitation scan to determine the optimal excitation wavelength for this compound.

    • Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 380-550 nm).

    • Identify the wavelength of maximum emission for the probe in the aqueous and micellar environments.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the logarithm of the surfactant concentration.

    • The resulting plot will typically be sigmoidal. The CMC is determined from the inflection point of this curve. This can be done by fitting the data to a Boltzmann sigmoidal function or by finding the intersection of the two linear portions of the curve (pre-micellar and post-micellar regions).[2]

Data Presentation and Interpretation

The data obtained from the fluorescence titration experiment can be presented in a clear and concise manner to facilitate the determination of the CMC.

Mechanism of Probe Action

probe_mechanism cluster_pre_cmc Below CMC cluster_post_cmc Above CMC probe1 P label_pre Low Fluorescence micelle Micelle probe1->micelle [Surfactant] Increases label_post High Fluorescence (Blue Shift) probe2 P s1 S s2 S s1->s2 s3 S s2->s3 s4 S s3->s4 s5 S s4->s5 s6 S s5->s6 s7 S s6->s7 s8 S s7->s8 s9 S s8->s9 s10 S s9->s10 s11 S s10->s11 s12 S s11->s12 s12->s1

Sources

Application Notes & Protocols for the Spectrophotometric Determination of Metal Ions Using 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Relevance of Chromogenic Reagents in Analytical Chemistry

In an era dominated by sophisticated analytical instrumentation, the principles of classical chemistry remain the bedrock of many robust and reliable analytical methods. Spectrophotometry, when paired with a highly selective chromogenic reagent, offers a powerful, cost-effective, and accessible technique for the quantitative determination of trace analytes.[1][2][3] This application note provides a comprehensive guide to the use of 4-Phenylazo-1-naphthylamine, an azo dye, as a versatile chromogenic agent for the determination of metal ions.[4][5] Our focus is not merely on the procedural steps but on the underlying chemical principles, empowering researchers to adapt and validate this methodology for their specific analytical challenges.

This document is structured to serve as a practical laboratory guide, detailing the synthesis of the reagent, the mechanism of its interaction with metal ions, and a specific, validated protocol for the determination of Palladium(II).

The Chromogenic Reagent: this compound

This compound, also known as Naphthyl Red or Solvent Yellow 4, is a synthetic organic compound belonging to the class of azo dyes.[6][7] These compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This extended system of conjugated pi electrons is responsible for the compound's intense color. The presence of lone pair electrons on the nitrogen atoms of both the azo group and the amino group makes this compound an excellent chelating agent (ligand) for transition metal ions.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to developing a reliable analytical method.

PropertyValueReference
IUPAC Name 4-phenyldiazenylnaphthalen-1-amine[7]
Synonyms Naphthyl Red, Solvent Yellow 4, alpha-Naphthyl red[7]
CAS Number 131-22-6[8][9][10]
Molecular Formula C₁₆H₁₃N₃[7][9]
Molecular Weight 247.29 g/mol [7][9]
Appearance Red to dark red or brown powder/crystals[6]
Melting Point 123 °C[8]
Solubility Soluble in organic solvents like ethanol and benzene; limited solubility in water.[6][8]
Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of this compound is a classic example of electrophilic aromatic substitution, involving a two-step diazotization-coupling reaction.[6][8][9]

  • Diazotization of Aniline: Aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (like HCl), at low temperatures (0–5 °C) to form a benzenediazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with 1-naphthylamine (also known as α-naphthylamine). The diazonium ion attacks the electron-rich naphthylamine ring, typically at the para-position (C4) relative to the activating amino group, to form the stable azo dye.[9]

Synthesis_Pathway Aniline Aniline Reagents1 NaNO₂ + HCl (0-5 °C) Aniline->Reagents1 Naphthylamine 1-Naphthylamine FinalProduct This compound Naphthylamine->FinalProduct Diazonium Benzenediazonium Chloride Reagents1->Diazonium Diazotization Diazonium->FinalProduct Azo Coupling

Caption: Synthesis of this compound.

Principle of Spectrophotometric Determination

The analytical application of this compound hinges on its ability to form stable, colored complexes with metal ions in solution.[4]

Mechanism of Action: Upon introduction of a suitable metal ion (Mⁿ⁺), the this compound molecule acts as a bidentate or tridentate ligand, donating its lone pair electrons from the nitrogen atoms to the metal center to form a coordination complex. This chelation event alters the electronic structure of the dye's conjugated system, resulting in a significant shift in its light absorption properties.

This change manifests as:

  • A bathochromic shift (red shift): The wavelength of maximum absorbance (λmax) of the complex is different from that of the free ligand.

  • Hyperchromism: A significant increase in the molar absorptivity (ε) at the new λmax.

The absorbance of the resulting colored solution, measured at the λmax of the complex, is directly proportional to the concentration of the metal ion, as described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the metal-ligand complex (mol L⁻¹)

By measuring the absorbance of unknown samples and comparing them to a calibration curve prepared from standards of known concentrations, the concentration of the metal ion can be accurately determined.[11]

Application Protocol: Determination of Palladium(II)

Palladium is a precious metal widely used in catalysts, electronics, and alloys.[12] Its determination is crucial for industrial process control and environmental monitoring. This protocol provides a validated method for the extractive spectrophotometric determination of Palladium(II).[12][13]

Instrumentation and Reagents
  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam recommended)

    • Matched 10 mm quartz cuvettes

    • pH meter, calibrated

    • Analytical balance (± 0.1 mg)

    • Volumetric flasks (Class A)

    • Pipettes (Class A) and micropipettes

    • Separatory funnels

  • Reagents & Chemicals:

    • This compound (Reagent grade, >95% purity)

    • Palladium(II) chloride (PdCl₂) or a certified 1000 ppm Pd(II) standard solution

    • Concentrated Hydrochloric acid (HCl)

    • Chloroform (CHCl₃, analytical grade)

    • Ethanol (95%)

    • Deionized water

Reagent Preparation
  • Standard Palladium(II) Stock Solution (100 ppm):

    • Accurately weigh 0.177 g of Palladium(II) chloride (PdCl₂).

    • Dissolve in a minimal amount of concentrated HCl and dilute to 1 L in a volumetric flask with deionized water. This solution is stable for several months.

    • Alternatively, use a commercially available certified 1000 ppm standard and perform a serial dilution.

  • Working Palladium(II) Solution (10 ppm):

    • Pipette 10.0 mL of the 100 ppm stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with 1.0 M HCl. Prepare this solution fresh daily.

  • This compound Reagent Solution (0.1% w/v):

    • Accurately weigh 100 mg of this compound.

    • Dissolve in and dilute to 100 mL with chloroform in a volumetric flask. Store in an amber bottle, as the solution can be light-sensitive.

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample preparation to final concentration determination.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Complexation & Extraction cluster_analysis 3. Analysis Prep_Std Prepare Pd(II) Standards (0.5 - 5.0 ppm) Aliquot Take 10 mL Aliquot of Standard/Sample Prep_Std->Aliquot Prep_Sample Prepare Unknown Sample (Acid Digestion if needed) Prep_Sample->Aliquot Prep_Reagent Prepare 0.1% Reagent in Chloroform Add_Reagent Add 10 mL of Reagent Solution Prep_Reagent->Add_Reagent Adjust_pH Adjust Acidity (e.g., 1.0 M HCl) Aliquot->Adjust_pH Adjust_pH->Add_Reagent Extract Shake in Separatory Funnel (2 min) & Allow Phases to Separate Add_Reagent->Extract Collect Collect Organic Phase (Chloroform Layer) Extract->Collect Measure_Abs Measure Absorbance at λmax (e.g., 390 nm) Collect->Measure_Abs Plot_Cal Plot Calibration Curve (Absorbance vs. Conc.) Measure_Abs->Plot_Cal For Standards Calculate Calculate Unknown Conc. from Calibration Curve Measure_Abs->Calculate For Unknown Plot_Cal->Calculate

Caption: Experimental workflow for Pd(II) determination.

Protocol for Calibration Curve Construction
  • Prepare Standards: Into a series of five 50 mL separatory funnels, pipette 0.5, 1.0, 2.0, 3.0, and 5.0 mL of the 10 ppm working Pd(II) solution. This corresponds to final concentrations of 0.5, 1.0, 2.0, 3.0, and 5.0 µg/mL (ppm) in the organic phase.

  • Prepare Blank: To a sixth funnel, add 10 mL of 1.0 M HCl (no palladium) to serve as the reagent blank.

  • Adjust Volume: Add 1.0 M HCl to each funnel to bring the total aqueous volume to 10 mL.

  • Add Reagent: Add exactly 10.0 mL of the 0.1% this compound reagent solution to each funnel.

  • Extraction: Stopper each funnel and shake vigorously for 2 minutes. Allow the layers to separate completely (approx. 5 minutes).

  • Collect Organic Phase: Carefully drain the lower chloroform layer (which will be yellow-colored) into a small, dry beaker or directly into a cuvette.

  • Measure Absorbance: Using the reagent blank to zero the spectrophotometer, measure the absorbance of each standard at the predetermined λmax (typically around 390 nm for the Pd(II) complex).[12]

  • Plot Curve: Plot a graph of Absorbance (y-axis) versus Pd(II) concentration (µg/mL, x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Protocol for Unknown Sample Analysis
  • Prepare the sample. If it is a solid (e.g., catalyst, alloy), it may require acid digestion (e.g., with aqua regia) followed by dilution with 1.0 M HCl.[12] If it is a water sample, it may need to be acidified.

  • Take a known volume of the prepared sample solution (e.g., 10.0 mL) and place it in a separatory funnel. The concentration should be expected to fall within the calibration range. If necessary, perform a pre-dilution.

  • Repeat steps 4-7 from the calibration protocol.

  • Use the measured absorbance of the unknown sample and the equation from the linear regression (c = (A - c) / m) to calculate the concentration of Pd(II) in the chloroform phase.

  • Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Method Validation and Performance

A trustworthy protocol must be validated for its intended purpose.[11] Key performance characteristics should be evaluated.

ParameterDescriptionTypical Expected Value
Linear Range The concentration range over which the instrument response is directly proportional to the analyte concentration.0.5 - 5.0 µg/mL (can be optimized)
λmax Wavelength of maximum absorbance for the Pd(II)-complex.~390 nm[12]
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at λmax. Higher values indicate greater sensitivity.~5 x 10³ L mol⁻¹ cm⁻¹[12]
Sandell's Sensitivity The concentration of analyte in µg/cm² that gives an absorbance of 0.001.~0.02 µg cm⁻²[12]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. (LOD = 3.3 * σ / S)Method-dependent, typically < 0.1 µg/mL
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision. (LOQ = 10 * σ / S)Method-dependent, typically < 0.3 µg/mL
Precision (RSD%) The closeness of agreement between replicate measurements.< 2%

σ = standard deviation of the blank; S = slope of the calibration curve

Interference Studies

The selectivity of the method is paramount. The effect of common co-existing ions should be investigated. This is done by analyzing a standard solution of Pd(II) in the presence of a potential interferent. The tolerance limit is defined as the concentration of the foreign ion that causes an error of not more than ±2% in the determination of palladium. Masking agents can sometimes be used to improve selectivity.[12]

Conclusion

The use of this compound as a chromogenic reagent provides a simple, rapid, and sensitive method for the spectrophotometric determination of metal ions like Palladium(II).[12] The methodology is accessible, cost-effective, and, when properly validated, yields reliable and accurate results. By understanding the chemical principles behind reagent synthesis, complex formation, and spectral analysis, researchers can confidently apply and adapt this protocol for a wide range of analytical applications in industrial, environmental, and research settings.

References

  • ChemBK. (2024). 4-(phenylazo)-1-naphthol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. Retrieved from [Link]

  • Al-Adilee, K. J., & Hussen, S. (2017). Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. ResearchGate. Retrieved from [Link]

  • Biver, T., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PMC - NIH. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (n.d.). Rapid Palladium Preconcentration and Spectrophotometric Determination in Water and Soil Samples. Retrieved from [Link]

  • Routledge. (n.d.). Spectrophotometric Determination of Palladium & Platinum: Methods & Reagents. Retrieved from [Link]

  • TGJones. (n.d.). Spectrophotometric Determination of Palladium & Platinum : Methods & Reagents: Ajay Kumar Goswami: 9781032232461. Retrieved from [Link]

  • PubMed. (2022). Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applications. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Expeditious extraction and spectrophotometric determination of palladium(ii) from catalysts and alloy. Retrieved from [Link]

  • Dokumen.pub. (n.d.). Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C16H13N3). Retrieved from [Link]

Sources

Protocol for Determining Critical Micelle Concentration using the Hydrophobic Probe 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The critical micelle concentration (CMC) is a fundamental parameter that defines the self-assembly of surfactant molecules and is critical for the development of drug delivery systems, detergents, and other formulations. This document provides a detailed protocol for the determination of CMC using 4-Phenylazo-1-naphthylamine (PNA), a hydrophobic azo dye, as a spectroscopic probe. The method leverages the dye's sensitivity to the polarity of its microenvironment, which manifests as a measurable change in its UV-Visible absorbance spectrum upon partitioning from the aqueous phase into the nonpolar core of micelles. We offer a step-by-step methodology, principles of data analysis, and expert insights to ensure reliable and reproducible results.

Principle of the Method

Surfactants are amphiphilic molecules that, at low concentrations in water, exist as individual monomers. As the concentration increases, they reach a threshold—the Critical Micelle Concentration (CMC)—where they spontaneously self-assemble into nanosized aggregates called micelles.[1][2] These structures possess a hydrophobic core and a hydrophilic shell.

The determination of CMC using this compound (PNA), also known as Solvent Yellow 4, is based on the dye's solvatochromic behavior.[3][4]

  • Below the CMC: In the polar aqueous environment, the hydrophobic PNA molecules are sparsely dispersed and exhibit a characteristic UV-Visible absorbance spectrum. Due to its poor water solubility, its absorbance may be low.[5][6]

  • At and Above the CMC: With the formation of micelles, PNA molecules preferentially partition into the nonpolar, hydrocarbon-like core of the micelles.[7] This transition from a polar to a nonpolar microenvironment alters the electronic structure of the dye, leading to a distinct change in its absorbance spectrum, often observed as a shift in the maximum absorption wavelength (λmax) or a significant change in molar absorptivity.

By systematically measuring this spectral change across a range of surfactant concentrations, one can generate a plot where a distinct breakpoint signifies the onset of micellization. This breakpoint is the CMC.[8]

G cluster_0 Below CMC cluster_1 Above CMC cluster_2 Spectroscopic Change conc_low Low Surfactant Concentration pna_water PNA in Aqueous Phase (Polar Environment) conc_low->pna_water PNA is dispersed pna_micelle PNA Partitioned into Micelle surfactant_mono conc_high High Surfactant Concentration micelle Micelle (Hydrophobic Core) conc_high->micelle Micelles Form micelle->pna_micelle PNA is sequestered result Shift in λmax Increase in Absorbance pna_micelle->result Causes

Caption: Principle of CMC detection using PNA.

Materials and Equipment

Reagents
  • This compound (PNA): (CAS: 131-22-6), Purity ≥ 95%.[3]

  • Surfactant of Interest: e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Triton™ X-100.

  • Solvent for PNA Stock: Ethanol (200 proof, anhydrous) or Methanol (ACS grade).

  • Aqueous Medium: Deionized water (18.2 MΩ·cm) or a suitable buffer solution (e.g., Phosphate-Buffered Saline, Tris-HCl) if pH control is required.

Equipment
  • UV-Visible Spectrophotometer (dual-beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance (readability ±0.1 mg).

  • Calibrated micropipettes and tips.

  • Class A volumetric flasks and glassware.

  • Magnetic stirrer and stir bars.

  • Vortex mixer.

Experimental Protocol

This protocol is designed to be a robust, self-validating system. A key aspect is the preparation of a dilution series from a single surfactant stock solution to minimize pipetting errors.

Reagent Preparation

1. PNA Stock Solution (e.g., 0.5 mM):

  • Rationale: PNA is virtually insoluble in water, necessitating a stock solution in a water-miscible organic solvent.[6] A concentration of 0.5 mM is a good starting point, but may require optimization.

  • Procedure:

    • Accurately weigh ~3.1 mg of PNA (MW: 247.29 g/mol ).[9]

    • Transfer the PNA to a 25 mL Class A volumetric flask.

    • Add ethanol to dissolve the PNA completely, using a vortex mixer if necessary.

    • Bring the final volume to 25 mL with ethanol.

    • Wrap the flask in aluminum foil and store it at 4°C. This solution is stable for several weeks when protected from light.

2. Surfactant Stock Solution (e.g., 100x the expected CMC):

  • Rationale: Preparing a concentrated stock ensures accuracy and allows for a simple serial dilution series. The concentration should be well above the expected CMC.

  • Procedure:

    • Accurately weigh the required amount of surfactant.

    • Dissolve it in the chosen aqueous medium (e.g., deionized water or buffer) in a volumetric flask.

    • Ensure complete dissolution, using gentle heating or stirring if required, then cool to room temperature before bringing to the final volume.

Sample Preparation and Measurement

G start Start: Prepare Surfactant and PNA Stock Solutions prep_dilutions Prepare a series of surfactant dilutions in volumetric flasks (e.g., 20 samples) spanning the expected CMC. start->prep_dilutions add_pna To each flask, add a constant, small volume of PNA stock solution (e.g., 20 µL of 0.5 mM PNA into 10 mL). prep_dilutions->add_pna mix_equilibrate Cap, mix thoroughly by inversion, and allow samples to equilibrate for 30 minutes at a constant temperature. add_pna->mix_equilibrate prep_blank Prepare a blank: aqueous medium + an identical volume of ethanol (without PNA). mix_equilibrate->prep_blank measure_spectrum For a few key concentrations (below, near, and above CMC), scan the absorbance from 350-550 nm to identify the λmax. prep_blank->measure_spectrum measure_absorbance Set the spectrophotometer to the determined λmax and measure the absorbance of all samples. measure_spectrum->measure_absorbance data_analysis Plot Absorbance vs. log[Surfactant] and determine the CMC. measure_absorbance->data_analysis

Caption: Experimental workflow for CMC determination.

Step-by-Step Procedure:

  • Prepare Surfactant Dilutions: Create a series of at least 15-20 surfactant solutions in volumetric flasks. The concentration range should bracket the expected CMC (e.g., from 0.1x to 10x the expected CMC).

  • Add PNA Probe: To each surfactant dilution, add a fixed volume of the PNA stock solution to achieve a final PNA concentration in the low micromolar range (e.g., 1 µM). Crucially, the volume of added ethanol should be minimal (e.g., ≤ 0.2% v/v) to avoid altering the solvent properties and affecting the CMC.

  • Equilibration: Mix each solution thoroughly and allow it to equilibrate for at least 30 minutes at a constant temperature. This allows for the PNA to partition into any formed micelles.

  • Prepare Blank: The blank solution should contain the same aqueous medium and the same concentration of ethanol as the samples, but no PNA.

  • Spectrophotometric Measurement:

    • Zero the spectrophotometer using the blank solution.

    • For a few representative samples (well below, near, and well above the expected CMC), perform a wavelength scan (e.g., from 350 nm to 550 nm) to determine the wavelength of maximum absorbance (λmax). You may observe a shift in λmax as the surfactant concentration crosses the CMC.

    • Set the spectrophotometer to the λmax observed in the post-micellar region.

    • Measure the absorbance of all prepared samples at this fixed wavelength.

Data Analysis and Interpretation

The CMC is determined graphically by identifying the concentration at which a distinct change in the relationship between absorbance and surfactant concentration occurs.

1. Tabulate Data: Organize your results as shown in the table below.

SampleSurfactant Conc. (mM)log([Surfactant])Absorbance @ λmax
10.1-1.000.052
20.2-0.700.055
............
108.00.900.110
119.00.950.251
1210.01.000.358
............
2050.01.700.455

2. Plot the Data: Create a scatter plot of Absorbance (Y-axis) versus the logarithm of the surfactant concentration (X-axis).

3. Determine the CMC:

  • The resulting plot will typically show two distinct linear regions.

  • Perform a linear regression (fit a straight line) for the data points in the pre-micellar region and a separate linear regression for the data points in the post-micellar region.

  • The CMC is the concentration corresponding to the intersection point of these two lines. The antilog of the X-value at the intersection gives the CMC in its original units.

G CMC Determination from Absorbance Data cluster_plot cluster_fits p1 p2 p3 p4 p5 p6 p7 p8 xaxis log [Surfactant Concentration] yaxis Absorbance origin 5.5,0! origin->5.5,0! 0,5! origin->0,5! pre_start pre_end pre_start->pre_end post_start post_end post_start->post_end 3.0,0! 3.0,0! intersection->3.0,0! cmc_label CMC cmc_text Intersection of linear fits identifies the CMC

Caption: Graphical determination of the CMC.

Troubleshooting and Scientific Considerations

  • Probe Concentration: The concentration of PNA should be low enough that it does not significantly perturb the micellization process itself. A good rule of thumb is a surfactant-to-probe molar ratio of at least 100:1.

  • Solvent Effects: Keep the concentration of the organic solvent from the PNA stock solution to a minimum (<1% v/v), as solvents like ethanol can alter the CMC of surfactants.

  • Temperature and Ionic Strength: The CMC is sensitive to temperature and the ionic strength of the medium. Ensure all measurements are conducted at a constant, recorded temperature and that the buffer composition is consistent across all samples.

  • Surfactant Purity: Impurities in the surfactant can significantly affect the measured CMC. Use the highest purity surfactant available for accurate results.

  • No Clear Breakpoint: If the transition is gradual rather than sharp, it may indicate a broad micellization range, which is common for non-ionic surfactants or polydisperse surfactant samples. In such cases, the CMC is often reported as the concentration at the onset of the absorbance change.

References

  • Indian Journal of Chemistry. (1983). Spectrophotometric determination of critical micelle concentration of surfactants with dye indicators. Retrieved from [Link]

  • ResearchGate. (2014). Experimental Study of CMC Evaluation in Single and Mixed Surfactant Systems, Using the UV–Vis Spectroscopic Method. Retrieved from [Link]

  • Journal of Oil & Fat Industries. (1969). Determination of critical micelle concentration of surfactant by ultraviolet absorption spectra. Retrieved from [Link]

  • Critical Reviews in Analytical Chemistry. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Retrieved from [Link]

  • Agilent. (2012). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Analytical Biochemistry. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Retrieved from [Link]

  • MRSEC Education Group. (n.d.). Critical Micelle Formation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. Retrieved from [Link]

Sources

Application and Protocol for the Characterization of Surfactant Micelles using 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surfactant Micelle Characterization

Surfactants are amphiphilic molecules that, above a certain concentration in a solution, self-assemble into organized colloidal structures known as micelles[1][2]. This concentration is a fundamental parameter known as the Critical Micelle Concentration (CMC)[1][3]. The characterization of micelles and the determination of the CMC are of paramount importance in a multitude of scientific and industrial fields, including drug delivery, material science, and chemical synthesis[3][4]. In drug development, for instance, micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. Therefore, a precise understanding of the conditions under which micelles form is crucial for the formulation of effective therapeutics.

This application note provides a comprehensive guide to the use of the solvatochromic dye, 4-Phenylazo-1-naphthylamine, for the characterization of surfactant micelles. We will delve into the underlying principles of this technique, provide a detailed experimental protocol for the determination of the CMC, and discuss the interpretation of the resulting data.

The Principle: this compound as a Solvatochromic Probe

This compound is a synthetic azo dye, also known as 'Naphthyl Red' or 'Solvent Yellow 4'[4][5]. Its utility in micelle characterization stems from its solvatochromic properties. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This compound exhibits a distinct shift in its UV-Visible absorption spectrum depending on the polarity of its microenvironment.

In an aqueous solution (a polar environment), the dye has a specific wavelength of maximum absorbance (λmax). However, due to its hydrophobic nature, this compound has limited solubility in water but is readily soluble in non-polar organic solvents[5][6]. When surfactant micelles form, they create a non-polar, hydrocarbon-like core within the aqueous solution[1][7]. This non-polar core provides a favorable environment for the hydrophobic this compound molecules, causing them to partition from the aqueous phase into the micelles[7]. This change in the microenvironment from polar (water) to non-polar (micelle core) induces a shift in the λmax of the dye, which can be monitored using a UV-Visible spectrophotometer[7].

By systematically varying the surfactant concentration and observing the spectral properties of a constant amount of this compound, the CMC can be determined. Below the CMC, the dye remains in the aqueous environment. As the surfactant concentration reaches and surpasses the CMC, a significant change in the absorbance or λmax will be observed, indicating the formation of micelles and the encapsulation of the dye. The point at which this sharp change occurs corresponds to the CMC of the surfactant under the given experimental conditions[3][7].

Core Properties of this compound

PropertyValue
Molecular FormulaC16H13N3[5][8]
Molecular Weight247.29 g/mol [5][8]
AppearanceRed to dark blue or black powder/crystals[4]
Melting PointApproximately 124-160 °C[4][5]
SolubilityVirtually insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene[5][6]
λmax~439 nm (in appropriate solvent)[5]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the steps for determining the CMC of a surfactant using this compound and a UV-Visible spectrophotometer.

Materials and Reagents
  • This compound (CAS No. 131-22-6)[5]

  • Surfactant of interest (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB, Triton X-100)

  • Spectroscopic grade ethanol or methanol

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Cuvettes for UV-Visible spectrophotometer

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like ethanol or methanol. The concentration should be in the range of 1-5 mM. Due to its low aqueous solubility, it is crucial to first dissolve the dye in the organic solvent before introducing it into the aqueous surfactant solutions.

  • Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water. The concentration should be well above the expected CMC of the surfactant.

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare this compound stock solution in ethanol exp2 Add a constant, small aliquot of the This compound stock solution to each surfactant solution prep1->exp2 prep2 Prepare concentrated surfactant stock solution in water exp1 Prepare a series of surfactant solutions with varying concentrations prep2->exp1 exp1->exp2 exp3 Incubate the solutions to allow for equilibration exp2->exp3 exp4 Measure the UV-Vis absorption spectrum of each solution exp3->exp4 an1 Record the absorbance at a fixed wavelength or the λmax for each concentration exp4->an1 an2 Plot Absorbance or λmax vs. Surfactant Concentration an1->an2 an3 Identify the breakpoint in the plot, which corresponds to the CMC an2->an3 G cluster_probe Probe Behavior cluster_property Micellar Property cluster_measurement Spectroscopic Measurement probe_aq This compound in aqueous solution meas_shift Shift in λmax probe_aq->meas_shift Partitioning meas_abs Change in Absorbance probe_aq->meas_abs Partitioning probe_mic This compound in micellar core probe_mic->meas_shift probe_mic->meas_abs prop_pol Polarity of Micellar Core prop_cmc Critical Micelle Concentration meas_shift->prop_pol Correlates with meas_abs->prop_cmc Informs

Figure 2: Relationship between probe behavior and micellar properties.

Conclusion

The use of this compound as a solvatochromic probe offers a straightforward and reliable method for the characterization of surfactant micelles. The distinct change in its UV-Visible absorption spectrum upon partitioning into the non-polar micellar core provides a clear indicator of micelle formation, allowing for the accurate determination of the Critical Micelle Concentration. This technique is accessible to any laboratory equipped with a standard UV-Visible spectrophotometer and provides valuable insights for researchers, scientists, and drug development professionals working with surfactant-based systems.

References

  • Brito, R. M., & Vaz, W. L. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 152(2), 250-255. Available at: [Link]

  • Dominguez, A., Fernandez, A., Gonzalez, N., Iglesias, E., & Montenegro, L. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Spectrophotometric determination of critical micelle concentration of surfactants with dye indicators. Retrieved from [Link]

  • MDPI. (2020). Solvatochromic and Acid–Base Molecular Probes in Surfactant Micelles: Comparison of Molecular Dynamics Simulation with the Experiment. Molecules, 25(22), 5439. Available at: [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). New method for the critical micelle concentration determination by synchronous fluorescence combined with uv-vis spectroscopy. RSC Advances, 4(55), 29244-29248. Available at: [Link]

  • Royal Society of Chemistry. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 18(45), 8920-8930. Available at: [Link]

  • Wiley Online Library. (1970). Determination of critical micelle concentration of surfactant by ultraviolet absorption spectra. Journal of the Japan Oil Chemists' Society, 19(8), 728-732. Available at: [Link]

Sources

Unveiling Cellular Landscapes: 4-Phenylazo-1-naphthylamine as a Novel Chromogenic Probe for Nucleic Acid Visualization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Classical Stains

In the dynamic field of biological research, the visualization of subcellular structures is paramount to understanding cellular function in both health and disease. While a canon of established histological stains exists, the exploration of novel dyes with unique properties continues to open new avenues for investigation. This guide introduces 4-Phenylazo-1-naphthylamine, a synthetic azo dye, as a versatile tool for the chromogenic staining and visualization of nucleic acids in biological specimens. Historically utilized in the dye and polymer industries, its application in biological research, though not widespread, presents a unique opportunity for specific nucleic acid detection.[1][2] This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the effective use of this compound in a research setting.

Chemical and Physical Properties

This compound, also known by its synonyms Naphthyl Red or Solvent Yellow 4, is a red to dark brown crystalline powder.[1] Its chemical structure, characterized by an azo group linking a phenyl and a naphthylamine group, is responsible for its chromogenic properties. Being an alcohol-soluble dye, specific considerations must be taken when designing staining protocols to prevent the leaching of the stain during processing.

PropertyValueSource
Synonyms Naphthyl Red, Solvent Yellow 4
CAS Number 131-22-6
Molecular Formula C₁₆H₁₃N₃
Molecular Weight 247.29 g/mol
Appearance Red to dark red to brown powder/crystal
Solubility Soluble in alcohol and benzene; virtually insoluble in water,

Mechanism of Action: A pH-Dependent Interaction with Nucleic Acids

The utility of this compound in a biological context stems from its ability to interact with nucleic acids, exhibiting distinct chromism based on the strandedness of the nucleic acid and the pH of the environment.[3] The dye intercalates between the base pairs of DNA, and this interaction is the basis for its staining properties.[3]

At a neutral pH (7.0), this compound forms a complex with double-stranded DNA (dsDNA), resulting in a distinct magenta color with a maximum absorbance at 545 nm.[3] In contrast, when interacting with single-stranded nucleic acids (ssDNA or RNA), the dye exhibits an orange color with an absorption maximum at a lower wavelength.[3] This differential staining provides a basis for distinguishing between dsDNA and ssDNA/RNA in situ. The staining intensity has been shown to be directly proportional to the concentration of DNA, allowing for semi-quantitative assessments.[3]

At a more acidic pH of 5.0, the absorbance maxima for both DNA and RNA shift, with stained DNA showing a maximum at 490 nm and RNA at 530 nm, offering a potential method for their differentiation under specific pH conditions.[3]

cluster_0 Staining Mechanism of this compound Dye This compound dsDNA Double-stranded DNA Dye->dsDNA Intercalation at pH 7.0 ssDNA_RNA Single-stranded DNA/RNA Dye->ssDNA_RNA Binding at pH 7.0 Magenta Magenta Complex (λmax 545 nm) dsDNA->Magenta Orange Orange Complex (λmax 466 nm) ssDNA_RNA->Orange

Caption: Interaction of this compound with nucleic acids.

Applications in Biological Research

The primary application of this compound in a research context is the staining and visualization of nucleic acid-rich structures within cells and tissues. This can be particularly useful for:

  • Identifying areas of high cellular proliferation: Regions with a high density of dividing cells will have a greater concentration of DNA, leading to more intense staining.

  • Visualizing nuclear morphology: The stain can be used to observe the structure and integrity of the nucleus.

  • Assessing endoreduplication: The proportional relationship between staining intensity and DNA content allows for the study of processes like endoreduplication, where cells increase their nuclear genome size without cell division.[3]

  • Potential for distinguishing different states of chromatin: The differential staining of double-stranded versus single-stranded nucleic acids suggests a potential to probe chromatin condensation states, although this requires further investigation.

Protocols

Protocol 1: Histological Staining of Paraffin-Embedded Sections

This protocol is a general guideline for the chromogenic staining of nucleic acids in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for different tissue types.

Materials:

  • This compound (Naphthyl Red)

  • Absolute Ethanol

  • Xylene or xylene substitute

  • Distilled water

  • Aqueous mounting medium

Equipment:

  • Microscope slides

  • Staining jars

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol:

      • 100% ethanol: 2 changes, 3 minutes each.

      • 95% ethanol: 1 change, 3 minutes.

      • 70% ethanol: 1 change, 3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Staining Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of this compound in absolute ethanol.

    • For the working solution, dilute the stock solution 1:10 in 70% ethanol. Prepare this solution fresh before use.

  • Staining:

    • Immerse the rehydrated slides in the working staining solution for 10-15 minutes.

  • Differentiation:

    • Briefly rinse the slides in 70% ethanol to remove excess stain. This step is critical and should be monitored visually under a microscope to achieve the desired staining intensity.

  • Dehydration and Mounting:

    • Rapidly dehydrate the sections through two changes of 95% ethanol followed by two changes of absolute ethanol (1 minute each).

    • Clear in two changes of xylene for 2 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Magenta to deep red, indicating the presence of dsDNA.

  • Cytoplasm (rich in RNA): Lighter orange to pink.

Start Paraffin Section on Slide Deparaffinize Deparaffinize in Xylene Start->Deparaffinize Rehydrate Rehydrate in Graded Ethanol Deparaffinize->Rehydrate Stain Stain with 0.01% this compound in 70% Ethanol Rehydrate->Stain Differentiate Differentiate in 70% Ethanol Stain->Differentiate Dehydrate Dehydrate in Graded Ethanol Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Permanent Medium Clear->Mount End Visualize under Microscope Mount->End

Caption: Workflow for histological staining with this compound.

Protocol 2: Spectrophotometric Quantification of DNA

This protocol is adapted from Kumar and Singh (2015) for the semi-quantitative determination of DNA in biological samples.[3]

Materials:

  • Isolated DNA samples

  • This compound (α-Naphthyl red)

  • Buffer solution (pH 7.0)

  • Spectrophotometer

Procedure:

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). The concentration should be optimized for the specific application.

  • Sample Preparation:

    • Dilute the isolated DNA samples to a suitable concentration range in the pH 7.0 buffer.

  • Staining:

    • Add a standardized amount of the this compound stock solution to each DNA sample.

    • Incubate for a sufficient time to allow for dye binding.

  • Measurement:

    • Measure the absorbance of the samples at 545 nm using the spectrophotometer.

    • Use the pH 7.0 buffer with the dye as a blank.

  • Analysis:

    • The optical density at 545 nm is directly proportional to the concentration of double-stranded DNA in the sample.[3] A standard curve can be generated using known concentrations of DNA for more accurate quantification.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the powder and its solutions. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound offers a unique approach to the staining and visualization of nucleic acids in biological research. Its pH-dependent chromism and affinity for double-stranded DNA provide opportunities for both qualitative and semi-quantitative analysis. While not a conventional histological stain, its specific properties may offer advantages in certain research applications, particularly in the study of DNA content and distribution. The protocols provided herein serve as a starting point for researchers to explore the potential of this versatile azo dye in their own investigations.

References

  • Kumar, A., & Singh, R. (2015). CHANGES IN DNA AND RNA LEVEL WITH ENDOREDUPLICATION CAN BE DETERMINED USING Α-NAPHTHYL RED DYE. Cibtech Journal of Bio-Protocols, 4(2), 1-8. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. Retrieved from [Link]

  • World dye variety. (n.d.). Solvent Yellow 4. Retrieved from [Link]

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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Phenylazo-1-naphthylamine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

4-Phenylazo-1-naphthylamine is an azo compound with applications as a dye and chemical intermediate.[1][2][3] Due to the toxicological concerns associated with aromatic amines, which can be formed via metabolic reduction of the azo linkage, it is imperative to have a robust analytical method to study the compound and its metabolic fate. This application note presents a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with Diode Array Detection (DAD) for the simultaneous separation and quantification of this compound and its principal putative metabolites. The protocols herein are designed to ensure scientific rigor and are grounded in established validation principles set forth by the International Council for Harmonisation (ICH).[4][5][6][7]

Principle of the Method & Scientific Rationale

This method employs reverse-phase chromatography, a technique ideally suited for separating moderately polar to nonpolar compounds like this compound and its metabolites. The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for the aromatic rings of the parent compound and its metabolites. This allows for effective separation based on subtle differences in polarity.[8]

  • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (ammonium acetate) is employed. This is critical because the parent compound is significantly less polar than its hydroxylated and cleaved metabolites. A gradient, which systematically increases the organic solvent concentration, allows for the elution of highly polar metabolites early in the run, followed by the less polar parent compound, ensuring good peak shape and resolution for all analytes within a reasonable timeframe.[9]

  • Detection: A Diode Array Detector (DAD) is the preferred detector. The parent azo dye exhibits strong absorbance in the visible spectrum, while its aromatic amine metabolites absorb in the UV range. A DAD allows for simultaneous monitoring at multiple wavelengths, ensuring optimal sensitivity for each compound and providing spectral data that can aid in peak identification and purity assessment.[10]

Postulated Metabolic Pathways

The metabolism of azo compounds like this compound is primarily expected to proceed via two major routes:

  • Reductive Cleavage: The azo bond (-N=N-) is susceptible to reduction by azoreductase enzymes, particularly under anaerobic conditions such as in the gut microbiota and liver. This cleavage yields two primary aromatic amines.

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes in the liver can catalyze the oxidation of the aromatic rings, typically leading to the formation of hydroxylated metabolites. This is generally considered a detoxification pathway.[11]

Based on the structure of this compound, the following key metabolites are postulated:

  • Metabolite 1 (M1): Aniline (from reductive cleavage)

  • Metabolite 2 (M2): 1,4-Naphthalenediamine (from reductive cleavage)

  • Metabolite 3 (M3): 4-(p-Hydroxyphenylazo)-1-naphthylamine (from P450-mediated oxidation of the phenyl ring)

  • Metabolite 4 (M4): Hydroxylated this compound (from P450-mediated oxidation of the naphthyl ring)

Metabolic Pathway of this compound Parent This compound M1 Aniline (M1) Parent->M1 Reductive Cleavage M2 1,4-Naphthalenediamine (M2) Parent->M2 Reductive Cleavage M3 4-(p-Hydroxyphenylazo)- 1-naphthylamine (M3) Parent->M3 Oxidative Metabolism M4 Hydroxylated 4-phenylazo- 1-naphthylamine (M4) Parent->M4 Oxidative Metabolism Enzyme1 Azoreductases (e.g., Gut Microbiota, Liver) Enzyme1->Parent Enzyme2 Cytochrome P450 (Liver) Enzyme2->Parent

Caption: Postulated metabolic pathways for this compound.

Experimental Protocols

Materials, Reagents, and Instrumentation
  • Reference Standards: this compound (Purity ≥95%), Aniline, 1,4-Naphthalenediamine, and synthesized hydroxylated metabolites.[2]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).[8]

  • Reagents: Ammonium acetate (analytical grade), Formic acid (analytical grade).

  • Instrumentation:

    • HPLC system with a binary pump, degasser, autosampler, and column oven.[12]

    • Diode Array Detector (DAD).

    • Analytical balance.

    • Sonicator.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid)Buffered aqueous phase to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting nonpolar analytes.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 90% B; 25-30 min: 90% B; 30.1-35 min: 20% B (Re-equilibration)Allows for separation of polar metabolites and the nonpolar parent compound in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[9]
Column Temperature 35 °CEnsures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLStandard volume to avoid column overloading.
Detection DAD, 254 nm (for metabolites) and 430 nm (for parent). Full scan 200-600 nm.Dual wavelength monitoring for optimal sensitivity; full scan for peak purity analysis.[10]
Preparation of Solutions
  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of each reference standard (parent compound and each metabolite).

    • Transfer each to a separate 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.[12] These stocks should be stored at 4°C in the dark.

  • Working Standard Solutions:

    • Prepare a mixed working stock solution by appropriately diluting the individual stock solutions with a 50:50 mixture of methanol and water.

    • From this mixed stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation (from in-vitro metabolism assay)

This protocol outlines a protein precipitation and extraction method suitable for samples from microsomal or hepatocyte incubations.

  • Quench Reaction: Stop the metabolic reaction by adding 2 volumes of ice-cold acetonitrile to 1 volume of the sample (e.g., 400 µL acetonitrile to 200 µL sample).

  • Precipitate Protein: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Extract Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional Concentration Step): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (20% Acetonitrile / 80% Aqueous Buffer).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Analysis: Inject the sample into the HPLC system.

Sample Preparation Workflow A 1. Obtain Sample (e.g., 200 µL from in-vitro assay) B 2. Add 400 µL ice-cold Acetonitrile (Protein Precipitation) A->B C 3. Vortex for 1 minute B->C D 4. Centrifuge at 12,000 x g for 10 minutes C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness (under Nitrogen) E->F Concentration Step G 7. Reconstitute in 100 µL Initial Mobile Phase F->G H 8. Filter through 0.45 µm Syringe Filter G->H I 9. Transfer to HPLC Vial for Analysis H->I

Caption: Workflow for sample preparation and extraction.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7] The following parameters are critical for ensuring the trustworthiness of the results.[4][6]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from matrix components, impurities, or other metabolites. Peak purity index > 0.995.To ensure the signal measured is solely from the compound of interest.[6]
Linearity & Range Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 0.1 - 50 µg/mL).To demonstrate a direct, proportional relationship between concentration and detector response.[6][10]
Accuracy Mean recovery of 80-120% for spiked samples at three concentration levels (low, medium, high).To measure the closeness of the experimental value to the true value.[10]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%.To assess the degree of scatter between a series of measurements.[4]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1.The lowest concentration of analyte that can be reliably detected.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision and accuracy.The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
Robustness %RSD ≤ 5.0% for retention time and peak area after small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temp ±2°C, flow rate ±5%).[5]To measure the method's capacity to remain unaffected by small variations in parameters.[10]

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the separation and quantification of this compound and its key potential metabolites. The detailed protocols for sample preparation, chromatographic analysis, and method validation are grounded in established scientific principles and regulatory guidelines. This method serves as a reliable tool for researchers in drug metabolism, toxicology, and environmental science to accurately assess the metabolic fate of this compound.

References

Application Notes & Protocols: Synthesis of Naphthalimide-Based Pharmaceutical Intermediates from 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylazo-1-naphthylamine, a well-known azo dye, serves as a versatile and economically viable starting material for the synthesis of high-value pharmaceutical intermediates. Its chemical architecture, featuring a readily cleavable azo linkage and a naphthalene core, provides a strategic entry point to a class of potent therapeutic agents: the naphthalimides. Naphthalimide derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including remarkable anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The planar tricyclic system of the naphthalimide core allows for effective intercalation with DNA, a key mechanism in their antitumor activity.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a key naphthalimide intermediate starting from this compound. The synthetic strategy hinges on a pivotal reductive cleavage of the azo bond to furnish 1,4-diaminonaphthalene, a versatile building block that is subsequently transformed into a 4-aminonaphthalimide derivative. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage this synthetic pathway for the discovery and development of novel therapeutics.

Strategic Overview: From Azo Dye to Pharmaceutical Intermediate

The synthetic pathway described herein is a two-stage process that transforms a common dye into a valuable precursor for drug synthesis. The logic of this transformation is rooted in the strategic unmasking of reactive functional groups.

  • Stage 1: Reductive Cleavage of the Azo Linkage. The initial step involves the reduction of the azo group (-N=N-) in this compound. This cleavage yields two primary aromatic amines: aniline and the key intermediate, 1,4-diaminonaphthalene. This transformation is critical as it converts a relatively inert dye molecule into a highly functionalized naphthalene derivative.

  • Stage 2: Formation of the Naphthalimide Core. The resulting 1,4-diaminonaphthalene is then reacted with a suitable anhydride, such as 1,8-naphthalic anhydride, to construct the characteristic naphthalimide scaffold. This reaction proceeds via a condensation mechanism, forming a stable six-membered imide ring. The resulting 4-amino-N-substituted-1,8-naphthalimide is a versatile intermediate, primed for further functionalization to generate a library of potential drug candidates.

Synthetic_Pathway Start This compound Intermediate 1,4-Diaminonaphthalene Start->Intermediate Reductive Cleavage (e.g., Sodium Dithionite or Catalytic Hydrogenation) Product 4-Amino-N-substituted-1,8-naphthalimide (Pharmaceutical Intermediate) Intermediate->Product Condensation with 1,8-Naphthalic Anhydride Derivative Reductive_Cleavage Start This compound MethodA Sodium Dithionite (Na₂S₂O₄) Start->MethodA MethodB Catalytic Hydrogenation (H₂, Pd/C) Start->MethodB Product 1,4-Diaminonaphthalene MethodA->Product MethodB->Product Naphthalimide_Synthesis Start 1,4-Diaminonaphthalene Intermediate 4-Aminonaphthalimide Intermediate Start->Intermediate Condensation Reagent1 1,8-Naphthalic Anhydride Derivative Reagent1->Intermediate Product Functionalized Naphthalimide (e.g., Amonafide Analogue) Intermediate->Product Further Functionalization Reagent2 Functionalizing Agent (e.g., Alkyl Halide) Reagent2->Product

Sources

Application Notes & Protocols: 4-Phenylazo-1-naphthylamine for Environmental Chemosensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for On-Site Environmental Monitoring

Rapid industrialization has led to the increased presence of toxic pollutants, such as heavy metal ions, in our water systems, posing a significant threat to environmental and human health.[1][2] Traditional methods for detecting these contaminants often rely on complex and costly instrumentation, requiring sample transportation and skilled operators.[3] This creates a critical need for simple, cost-effective, and portable sensing technologies for on-site analysis.[1][4] Colorimetric chemosensors, which provide a visual response—typically a distinct color change—in the presence of a specific analyte, have emerged as a powerful tool to meet this demand.[4][5]

This document provides a detailed guide to the application of 4-Phenylazo-1-naphthylamine, a synthetic azo dye, as a selective colorimetric chemosensor for environmental monitoring.[6][7][8] We will explore the underlying sensing mechanism, provide validated protocols for its use, and discuss the interpretation of results for robust and trustworthy analysis.

Chemosensor Profile: this compound

This compound, also known as Naphthyl red, is an aromatic azo compound.[7][9] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings, which forms the basis of their chromophoric properties.[6] While widely used in the textile and printing industries, its specific molecular structure also makes it an excellent candidate for chelation-based sensing.[7][8]

Key Properties of this compound:

PropertyValue
Synonyms Naphthyl red, Solvent yellow 4, 4-(Phenylazo)-1-naphthylamine
CAS Number 131-22-6[7]
Molecular Formula C₁₆H₁₃N₃[7]
Molecular Weight 247.29 g/mol [7][9]
Appearance Red to dark blue/black powder or crystals[6][7]
Solubility Soluble in organic solvents, limited solubility in water[6]

The synthesis of this compound is typically achieved via a diazo coupling reaction. This involves the diazotization of aniline using hydrochloric acid and sodium nitrite at low temperatures (0-5 °C), followed by coupling the resulting diazonium salt with 1-naphthylamine.[6][10]

Principle of Detection: Chelation-Induced Colorimetric Response

The efficacy of this compound as a chemosensor stems from its ability to act as a chelating agent for specific metal ions. The molecule possesses two key coordination sites: the nitrogen atoms of the azo group (-N=N-) and the lone pair of electrons on the nitrogen of the amino group (-NH₂).

Upon interaction with a target metal ion, such as Copper(II) (Cu²⁺), these nitrogen atoms donate their electron pairs to form a stable coordination complex. This binding event alters the electronic distribution within the molecule's conjugated π-system. The change in electron density modifies the energy required for electronic transitions, resulting in a shift in the compound's maximum absorbance wavelength (λmax). This spectroscopic shift is perceived by the human eye as a distinct color change, providing a direct visual signal for the presence of the analyte.

Sensing_Mechanism cluster_0 Before Chelation cluster_1 After Chelation cluster_2 Spectroscopic Change Sensor This compound (Original Color) Complex Sensor-Metal Ion Complex (New Color) Sensor->Complex Coordination Binding Analyte Metal Ion (e.g., Cu²⁺) (Colorless in Solution) Analyte->Complex Spectrum Shift in λmax (Bathochromic or Hypsochromic) Quantifiable by UV-Vis Complex->Spectrum Results in

Caption: Chelation mechanism of this compound with a metal ion.

Experimental Protocols: Detection of Copper(II) in Aqueous Samples

The following protocols provide a framework for using this compound for the detection of Cu²⁺ ions, a common environmental pollutant.

Protocol 1: Preparation of Reagents and Stock Solutions

Causality: Accurate preparation of stock solutions is critical for generating a reliable calibration curve and ensuring the reproducibility of results. Using a suitable organic solvent is necessary due to the sensor's limited water solubility.

  • Sensor Stock Solution (1 mM):

    • Accurately weigh 2.47 mg of this compound (MW = 247.29 g/mol ).

    • Dissolve the powder in a minimal amount of a suitable organic solvent like Dimethylformamide (DMF) or Acetonitrile.

    • Transfer the solution to a 10 mL volumetric flask and dilute to the mark with the same solvent. Store in a dark, cool place.

  • Analyte Stock Solution (10 mM Cu²⁺):

    • Accurately weigh 13.45 mg of copper(II) chloride (CuCl₂, MW = 134.45 g/mol ).

    • Dissolve in deionized water in a 10 mL volumetric flask and dilute to the mark.

  • Interfering Ion Stock Solutions (10 mM):

    • Prepare stock solutions of other common metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, ZnCl₂, Pb(NO₃)₂) using the same method as the analyte stock solution to test for selectivity.

  • Working Solutions:

    • Prepare fresh working solutions of the sensor and analytes by diluting the stock solutions with the appropriate solvent (organic solvent for the sensor, deionized water for ions) on the day of the experiment.

Protocol 2: Qualitative "Naked-Eye" Detection

Causality: This rapid test is designed for preliminary, on-site screening. The color change provides a simple yes/no answer for the presence of the target analyte above a certain concentration threshold.

  • Pipette 2 mL of the water sample to be tested into a clear glass vial.

  • Add 50 µL of the 1 mM this compound sensor solution.

  • Gently swirl the vial to mix the contents.

  • Allow the solution to stand for 2-5 minutes at room temperature.

  • Observe any color change against a white background. A distinct change from the sensor's original color indicates the presence of Cu²⁺.

  • Control: Prepare a blank sample using 2 mL of deionized water instead of the test sample to serve as a negative control and reference color.

Protocol 3: Quantitative Analysis by UV-Vis Spectrophotometry

Causality: Spectrophotometry provides quantitative, numerical data on the analyte concentration by measuring the intensity of light absorption, which is directly proportional to the concentration of the colored complex formed (Beer-Lambert Law).

  • Spectrum Scanning:

    • In a quartz cuvette, mix 2 mL of buffer solution (e.g., HEPES, pH 7.4) with 50 µL of the sensor stock solution. Record the UV-Vis absorption spectrum from 300-700 nm. This is the blank spectrum.

    • To the same cuvette, add a known concentration of Cu²⁺ solution (e.g., final concentration of 10 µM).

    • Record the absorption spectrum again after 5 minutes. Identify the new peak of maximum absorbance (λmax) corresponding to the sensor-Cu²⁺ complex.

  • Calibration Curve Construction:

    • Prepare a series of vials containing 2 mL of buffer and 50 µL of the sensor solution.

    • Add varying amounts of the Cu²⁺ working solution to create a range of final concentrations (e.g., 0, 2, 4, 6, 8, 10, 15 µM).

    • Incubate for 5 minutes.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance value (Y-axis) against the corresponding Cu²⁺ concentration (X-axis). The resulting graph is the calibration curve.

  • Sample Analysis:

    • Prepare a test sample using the same procedure but with 2 mL of the environmental water sample.

    • Measure its absorbance at λmax.

    • Determine the concentration of Cu²⁺ in the sample by interpolating its absorbance value on the linear portion of the calibration curve.

Protocol 4: Validating Trustworthiness - Selectivity and Interference

Causality: This protocol is essential to validate that the sensor is trustworthy and responds selectively to the target analyte, not to other ions commonly found in environmental samples.

  • Prepare a set of vials, each containing 2 mL of buffer and 50 µL of the sensor solution.

  • To one vial, add the target analyte (Cu²⁺) to a final concentration of 10 µM.

  • To the other vials, add a significant excess (e.g., 10- to 100-fold higher concentration) of each potential interfering ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, etc.).

  • Competitive Assay: Prepare one final vial containing both the target analyte (Cu²⁺ at 10 µM) and a mixture of all interfering ions at high concentration.

  • Incubate all solutions for 5 minutes.

  • Measure the absorbance of each solution at the λmax for the Cu²⁺ complex.

  • Compare the absorbance readings. A strong response should only be observed for the vial containing Cu²⁺ and the competitive assay vial. Minimal change in the other vials indicates high selectivity.

Data Visualization and Interpretation

Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation (Sensor & Ion Stocks) qual 2a. Qualitative Test (Naked-Eye Screening) prep->qual Field Use quant 2b. Quantitative Test (UV-Vis Spectroscopy) prep->quant Lab Use calib 3. Calibration Curve (Varying [Cu²⁺]) quant->calib select 4. Selectivity Study (Interfering Ions) quant->select analysis 5. Sample Analysis & Concentration Determination calib->analysis select->analysis Validation result Final Report: [Cu²⁺], LOD, Selectivity analysis->result

Caption: General experimental workflow for chemosensor validation and use.

Interpreting Performance Metrics

The data from these protocols should be summarized to define the sensor's analytical performance.

Table of Expected Performance Characteristics:

ParameterDescriptionTypical Value
Linear Range The concentration range over which the absorbance is directly proportional to the analyte concentration.e.g., 1-20 µM
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.e.g., 0.2 ppm for Cu²⁺[6]
Selectivity The ability of the sensor to respond to the target analyte in the presence of other interfering species.High selectivity for Cu²⁺ over common alkali, alkaline earth, and other transition metals.
Response Time The time required to achieve a stable colorimetric or spectroscopic signal after adding the analyte.< 5 minutes

Conclusion and Future Outlook

This compound serves as an effective and accessible chemosensor for the colorimetric detection of heavy metal ions like Cu²⁺.[6][7] The simplicity of its application, combined with the ability to provide both rapid qualitative and precise quantitative data, makes it a valuable tool for environmental monitoring. The protocols outlined here provide a self-validating framework for its use, ensuring scientific integrity and trustworthy results.

Future work could focus on immobilizing the dye onto solid supports, such as test strips or polymer films, to enhance portability and ease of use for true in-the-field applications, bridging the gap between laboratory analysis and real-time environmental protection.

References

  • EvitaChem. This compound (EVT-458692) | 131-22-6.
  • Chem-Impex. This compound.
  • ChemicalBook. This compound synthesis.
  • Chem-Impex. 4-Fenilazo-1-naftilamina.
  • MDPI. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Available from: [Link]

  • AIP Publishing. Recent advances in chemosensor applications for monitoring environmental metal pollution. Available from: [Link]

  • PubChem. 1-Naphthalenamine, 4-(phenylazo)-. Available from: [Link]

  • MDPI. Colorimetric Sensors: Methods and Applications. Available from: [Link]

  • ResearchGate. Request PDF: Recent advances in chemosensor applications for monitoring environmental metal pollution. Available from: [Link]

  • SpringerLink. Nanosensors for Environmental Applications. Available from: [Link]

  • MDPI. Colorimetric Sensors for Chemical and Biological Sensing Applications. Available from: [Link]

  • National Center for Biotechnology Information. Colorimetric sensing for translational applications: from colorants to mechanisms. Available from: [Link]

  • National Center for Biotechnology Information. Colorimetric Biosensors: Advancements in Nanomaterials and Cutting-Edge Detection Strategies. Available from: [Link]

  • National Center for Biotechnology Information. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions. Available from: [Link]

  • Royal Society of Chemistry. A novel ratiometric fluorescent and colorimetric sensor based on a 1,8-naphthalimide derivative for nanomolar Cu2+ sensing: smartphone and food applications. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 4-Phenylazo-1-naphthylamine in Textile and Polymer Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Properties

4-Phenylazo-1-naphthylamine, also known as α-Naphthyl Red or C.I. Solvent Yellow 4, is a monoazo dye characterized by the presence of an azo group (-N=N-) linking a phenyl and a naphthylamine group.[1] Its non-ionic nature and low water solubility classify it as a disperse dye, making it particularly suitable for coloring hydrophobic synthetic fibers like polyester.[2] In the polymer industry, it functions as a solvent dye, where it dissolves within the polymer matrix to impart color.[3][4]

The synthesis of this dye is typically achieved through the diazotization of aniline, which is then coupled with 1-naphthylamine.[5] Its molecular structure is fundamental to its dyeing properties, providing a vibrant reddish-yellow to orange hue and enabling strong hydrophobic interactions with synthetic substrates.[3][5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 4-(2-phenyldiazenyl)naphthalen-1-amine [1]
CAS Number 131-22-6 [1][6]
C.I. Name Solvent Yellow 4 [7]
C.I. Number 11350 [7]
Molecular Formula C₁₆H₁₃N₃ [1]
Molecular Weight 247.29 g/mol [1]
Appearance Deep brown or red powder/crystals [1][7]
Melting Point 123-124 °C [5][6]

| Solubility | Virtually insoluble in water; Soluble in ethanol, benzene, acetone |[5][6] |

Caption: Chemical structure of this compound.

Mechanism of Dyeing

Disperse Dyeing of Synthetic Textiles (e.g., Polyester)

The dyeing of hydrophobic fibers like polyester with this compound is a physical process governed by diffusion and intermolecular forces.[8] Polyester fibers have a highly crystalline structure with limited amorphous regions and lack ionic sites, making them resistant to water-soluble dyes.[2] Disperse dyes, being non-ionic and sparingly soluble, are ideal for this application.

The mechanism involves several key stages:[8][9]

  • Dispersion: The dye is milled into fine particles and dispersed in an aqueous bath using a dispersing agent. This prevents aggregation and ensures a stable, uniform suspension.[9]

  • Adsorption: At elevated temperatures (typically >100°C), the polyester fibers swell. This thermal energy increases the kinetic energy of the dye molecules and opens up the polymer structure, creating micro-voids.[9][10] The hydrophobic dye molecules then adsorb onto the fiber surface.

  • Diffusion: The adsorbed dye molecules diffuse from the surface into the amorphous regions of the polymer matrix. This is the rate-determining step of the dyeing process.[8]

  • Fixation: Upon cooling, the fiber structure contracts, physically trapping the dye molecules inside. The dye is held in place by van der Waals forces and hydrophobic interactions.[2][10]

Solvent Dyeing of Polymers (e.g., Polystyrene, PMMA)

In polymer applications, this compound acts as a solvent dye. The principle is based on the dye's ability to dissolve in the polymer melt during processing (e.g., extrusion or injection molding).[4]

The mechanism is a process of solid-state dissolution:

  • Incorporation: The dye, typically in powder or masterbatch form, is mixed with the polymer pellets.

  • Dissolution: During heating and melting, the polymer chains gain mobility. The non-polar dye molecules dissolve and distribute throughout the molten polymer matrix.[4]

  • Entrapment: As the polymer cools and solidifies, the dye molecules are molecularly dispersed and trapped within the rigid polymer structure, resulting in a transparent or colored plastic part.[11] For this reason, solvent dyes are most effective in amorphous polymers like polystyrene (PS) and polymethyl methacrylate (PMMA), which have a high glass transition temperature that prevents dye migration at room temperature.[4]

Application Note 1: Dyeing of Polyester Textiles

This section provides a detailed protocol for dyeing polyester (PET) fabric using this compound via the high-temperature exhaustion method. This is the most common and effective method for achieving deep shades and good fastness properties on polyester.[12]

Principle

High-temperature dyeing (120-130°C) under pressure is necessary to overcome the compact, crystalline structure of polyester.[2] The elevated temperature swells the fibers sufficiently to allow for the efficient diffusion of the disperse dye molecules into the polymer matrix.[10] An acidic pH (4.5-5.5) is maintained to ensure the stability of the disperse dye and optimize exhaustion.[13]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Phenylazo-1-naphthylamine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of modern drug discovery.[1] Azo compounds and naphthylamine derivatives represent classes of molecules that have garnered significant interest for their potential biological activities, including anticancer properties.[2][3] Specifically, 4-Phenylazo-1-naphthylamine provides a versatile scaffold for the synthesis of metal complexes, which can introduce unique geometric and electronic properties to enhance interaction with biological targets.[4][5] This guide provides a comprehensive framework and a series of detailed, field-proven protocols for the systematic evaluation of the in vitro anticancer activity of novel this compound complexes. The methodologies detailed herein cover essential preliminary assessments, including cytotoxicity profiling, and delve into mechanistic studies such as the analysis of apoptosis and cell cycle distribution. These protocols are designed to furnish researchers, scientists, and drug development professionals with the robust tools necessary to characterize the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Complexes

The preclinical evaluation of new chemical entities is a critical phase in the oncology drug discovery pipeline, with in vitro assays serving as the foundational step for characterizing biological activity.[6] These initial screens are designed to efficiently identify compounds that can induce cell death, inhibit proliferation, or interfere with key signaling pathways that are dysregulated in cancer.[1][6][7]

Azo compounds, characterized by the R−N=N−R′ functional group, have demonstrated a wide spectrum of biological activities, including cytotoxic effects against various cancer cell lines.[2][3] Similarly, molecules containing the naphthylamine moiety are present in numerous compounds with established anticancer properties, some of which are known to function as DNA intercalating agents.[8][9][10] The conjugation of these two pharmacophores in this compound creates a planar, aromatic ligand system ideal for coordination with metal ions.

The formation of metal complexes is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of organic ligands.[5] The metal center can influence the compound's steric and electronic profile, solubility, and ability to interact with biological macromolecules like DNA and proteins, often leading to novel mechanisms of action and enhanced potency. This document outlines the essential protocols to test the hypothesis that metal complexes of this compound are viable anticancer candidates.

Conceptual Workflow: From Synthesis to Biological Evaluation

The journey of a novel compound from the bench to potential preclinical candidacy involves a logical progression of synthesis, characterization, and biological testing. The initial step involves the synthesis of the this compound ligand, typically via a diazotization-coupling reaction, followed by complexation with a selected metal salt.[11] Rigorous physicochemical characterization is paramount to confirm the structure and purity of the final complexes before any biological assessment is undertaken.[12]

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation A Starting Materials (e.g., Aniline, 1-Naphthylamine, Metal Salts) B Ligand Synthesis (Diazotization & Coupling) A->B C Complexation Reaction B->C D Purification & Characterization (NMR, IR, MS, EA) C->D E Cytotoxicity Screening (MTT Assay) D->E Test Compound F IC50 Determination E->F G Mechanism of Action Studies F->G H Apoptosis Analysis (Annexin V / PI) G->H I Cell Cycle Analysis G->I

Caption: Conceptual workflow from synthesis to in vitro evaluation.

Protocol 1: Cell Viability and Cytotoxicity Profiling (MTT Assay)

Objective

To quantitatively assess the dose-dependent cytotoxic effects of the this compound complexes on selected cancer cell lines and to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[13]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[14] The foundational principle is the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[15] The quantity of formazan produced is directly proportional to the number of viable cells.[15][16] Following solubilization, the concentration of the formazan dye is determined spectrophotometrically, allowing for a quantitative measure of compound-induced cytotoxicity.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate 24h (Allow cell adherence) A->B C 3. Treat with Complexes (Serial dilutions) B->C D 4. Incubate (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (Final conc. ~0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

This protocol is optimized for adherent cancer cell lines. Modifications may be necessary for suspension cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile tissue culture plates

  • This compound complexes (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from a sub-confluent culture using trypsin. Resuspend cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells per 100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate.[15] Include wells for "medium only" blanks. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test complexes in complete culture medium from a high-concentration stock (e.g., 10 mM in DMSO). After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the complexes.

    • Causality Check: It is critical to include proper controls:

      • Untreated Control: Cells treated with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the complexes. This ensures that the solvent itself is not causing cytotoxicity.

  • Incubation: Return the plate to the incubator for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[17] Gently mix by tapping the plate.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the yellow MTT to visible purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilization solution to each well.[17] Pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader. The wavelength for measuring formazan is typically between 550 and 600 nm (e.g., 570 nm).[16][17] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis and Presentation
  • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate the Percentage Viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Table 1: Example Data Presentation for IC₅₀ Values (µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HeLa (Cervical Cancer)
Complex 1 (Pt-L) 8.5 ± 0.7 12.3 ± 1.1 15.1 ± 1.9
Complex 2 (Pd-L) 25.2 ± 2.1 30.8 ± 3.5 41.6 ± 4.2
Complex 3 (Cu-L) 5.1 ± 0.4 7.9 ± 0.6 9.3 ± 0.8
Cisplatin (Control) 11.2 ± 1.0 9.8 ± 0.9 13.5 ± 1.3

Data are presented as mean ± SD from three independent experiments.

Protocol 2: Apoptosis versus Necrosis Determination (Annexin V/PI Assay)

Objective

To elucidate the mode of cell death induced by the test complexes, specifically to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[18][19]

Principle of the Assay

This flow cytometry-based assay relies on two key markers.[20]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner (cytoplasmic) leaflet of the plasma membrane to the outer surface.[21] Annexin V is a calcium-dependent protein that has a high binding affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be specifically labeled and detected.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and therefore cannot enter live cells or early apoptotic cells that maintain membrane integrity.[20] However, in late-stage apoptosis and necrosis, the cell membrane becomes compromised, allowing PI to enter and stain the nucleus red.

By using both stains simultaneously, the cell population can be resolved into four distinct quadrants:

  • Annexin V- / PI-: Live, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Primarily necrotic cells (or nuclear debris).

Caption: Principle of Annexin V / PI staining for apoptosis detection.

Detailed Step-by-Step Protocol

Materials:

  • Cells treated with the test complex (at IC₅₀ concentration) and controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and incubate for 24 hours.[21] Treat the cells with the test complex (e.g., at its determined IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: After incubation, collect both the floating cells (from the medium) and the adherent cells. To collect adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample.

    • Expert Insight: It is crucial to collect the floating cells, as these are often the cells that have already undergone apoptosis and detached. Discarding them will lead to a significant underestimation of the apoptotic population.

  • Washing: Centrifuge the combined cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[20] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 3: Cell Cycle Distribution Analysis

Objective

To determine if the antiproliferative activity of the this compound complexes is associated with an arrest of the cell cycle at a specific phase (G0/G1, S, or G2/M).[22]

Principle of the Assay

The progression of a cell through the cell cycle involves distinct phases characterized by changes in DNA content.[22] Flow cytometry can quantify this DNA content using a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content before dividing. By staining a population of cells with PI and analyzing their fluorescence intensity, a histogram can be generated that shows the distribution of cells across these phases. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific peak.

CellCycle_Workflow A 1. Treat Cells with Complex B 2. Harvest & Wash Cells A->B C 3. Fix Cells (e.g., cold 70% Ethanol) B->C D 4. RNase Treatment (Eliminates RNA signal) C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F G 7. Generate DNA Histogram & Quantify Phases F->G

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Step-by-Step Protocol

Materials:

  • Cells treated with the test complex and controls.

  • Cold PBS.

  • Ice-cold 70% ethanol.

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with the test complex as described in the apoptosis protocol (Section 3.3, Step 1).

  • Harvesting: Harvest cells (including floating and adherent) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Trustworthiness Check: Dropwise addition of ethanol while vortexing is essential to prevent cell clumping, which can lead to "doublets" and inaccurate data interpretation.[22]

  • Storage: Incubate the cells on ice for at least 30 minutes or store at 4°C overnight.[23]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS to rehydrate the cells.

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 50 µL of 100 µg/mL solution) and incubate at 37°C for 15-30 minutes.[23] This step is critical because PI can also bind to double-stranded RNA, and failure to remove it will result in a loss of resolution in the DNA histogram.

  • PI Staining: Add PI staining solution (e.g., 200 µL of 50 µg/mL solution) to the cells.[23]

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed on a linear scale, and specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]

Concluding Remarks

The protocols detailed in this guide provide a robust and validated workflow for the initial in vitro characterization of this compound complexes as potential anticancer agents. Successful execution of these assays will yield critical data on compound potency (IC₅₀), the primary mechanism of cell death (apoptosis vs. necrosis), and effects on cell cycle progression. Positive results from these foundational studies, such as a low micromolar IC₅₀ and evidence of apoptosis induction or specific cell cycle arrest, would provide a strong rationale for advancing promising lead compounds to more complex in vitro and subsequent in vivo models for further development.

References

  • Title: Assaying cell cycle status using flow cytometry - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. Source: NanoCellect. URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: Roche. URL: [Link]

  • Title: Cell Cycle Tutorial Contents.
  • Title: Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Source: Bio-Rad. URL: [Link]

  • Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. Source: National Institutes of Health. URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Source: Springer Nature. URL: [Link]

  • Title: MTT Proliferation Assay Protocol - Sandiego. Source: University of California, San Diego. URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation. Source: International Institute of Anticancer Research. URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Source: IJPRA. URL: [Link]

  • Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. Source: SciSpace. URL: [Link]

  • Title: Apoptosis and cancer: Methods and protocols: Second edition - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Naphthalimides and azonafides as promising anti-cancer agents - PubMed. Source: National Institutes of Health. URL: [Link]

  • Title: Naphthalimides and Azonafides as Promising Anti-Cancer Agents | Bentham Science. Source: Bentham Science. URL: [Link]

  • Title: Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell L - Chemical Methodologies. Source: Chemical Methodologies. URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed. Source: National Institutes of Health. URL: [Link]

  • Title: Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: (PDF) Anticancer Activity of Azo Compounds (Mini-Review) - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed. Source: National Institutes of Health. URL: [Link]

  • Title: Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[15][16]oxadiazol-2-ylmethyl]-1H-benzimidazole. Source: ScienceDirect. URL: [Link]

  • Title: The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - Frontiers. Source: Frontiers. URL: [Link]

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Probing Micellar Environments: A Guide to the Interaction of 4-Phenylazo-1-naphthylamine with Anionic and Cationic Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophoric Probe and the Self-Assembling Monolayer

In the intricate world of colloid and surface science, understanding the behavior of surfactants—amphiphilic molecules that self-assemble into structures like micelles—is paramount for advancements in drug delivery, detergency, and material science. A powerful technique for elucidating the properties of these micro-environments is the use of molecular probes, whose spectroscopic characteristics are sensitive to their immediate surroundings. 4-Phenylazo-1-naphthylamine, a hydrophobic azo dye, serves as an excellent chromophoric probe due to the sensitivity of its UV-Visible absorption spectrum to the polarity of its environment.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for studying the interaction of this compound with two distinct classes of surfactants: anionic and cationic.

This guide will delve into the fundamental forces driving these interactions, provide step-by-step experimental protocols for their characterization using UV-Visible spectrophotometry, and offer insights into the interpretation of the resulting data. By understanding these interactions, researchers can gain valuable information about the critical micelle concentration (CMC) of surfactants and the nature of the dye-surfactant complexes formed.

Scientific Principles: A Tale of Two Interactions

The interaction of this compound with surfactants is primarily governed by a combination of electrostatic and hydrophobic forces. The nature and magnitude of these forces dictate the specific changes observed in the dye's absorption spectrum.

Interaction with Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS)

This compound is a neutral, hydrophobic molecule. Anionic surfactants, such as SDS, possess a negatively charged head group and a long hydrophobic tail. The interaction between the dye and anionic surfactants is a nuanced process. Below the CMC, there is limited interaction between the dye and the surfactant monomers. However, as the surfactant concentration approaches and surpasses the CMC, the hydrophobic dye partitions into the nonpolar core of the newly formed micelles. This sequestration of the dye from the aqueous environment into the hydrophobic micellar core leads to a distinct change in its UV-Visible absorption spectrum, often characterized by a hyperchromic (increase in absorbance) and a hypsochromic (blue) or bathochromic (red) shift in the maximum absorption wavelength (λmax).

Interaction with Cationic Surfactants (e.g., Cetyl Trimethylammonium Bromide - CTAB)

Cationic surfactants, like CTAB, feature a positively charged head group and a hydrophobic tail. The interaction with this compound is also driven by the dye's hydrophobicity, leading to its incorporation into the micellar core above the CMC. However, the electrostatic environment of the micelle-water interface is drastically different from that of anionic surfactants. The positively charged head groups of CTAB can influence the electronic distribution of the dye molecule, potentially leading to different spectral shifts compared to those observed with anionic surfactants. Spectroscopic and molecular docking studies have shown that interactions between surfactants and other molecules can involve a combination of weak electrostatic and strong hydrophobic forces.[2]

Experimental Protocols

The following protocols provide a framework for the systematic investigation of the interaction between this compound and both anionic and cationic surfactants using UV-Visible spectrophotometry.

Protocol 1: Spectrophotometric Analysis of this compound with an Anionic Surfactant (SDS)

This protocol details the preparation of solutions and the spectrophotometric measurements required to observe the interaction between this compound and Sodium Dodecyl Sulfate (SDS).

Materials:

  • This compound

  • Sodium Dodecyl Sulfate (SDS)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh the required amount of this compound and dissolve it in a small amount of ethanol. Transfer this solution to a volumetric flask and dilute to the mark with deionized water to achieve the final desired concentration. Note: The final ethanol concentration should be kept low (e.g., <1%) to minimize its effect on micellization.

    • SDS Stock Solution (e.g., 0.1 M): Accurately weigh the required amount of SDS and dissolve it in deionized water in a volumetric flask.

  • Preparation of Working Solutions:

    • Prepare a series of solutions with a constant concentration of this compound (e.g., 1 x 10⁻⁵ M) and varying concentrations of SDS.

    • To a set of volumetric flasks, add the required volume of the this compound stock solution.

    • Add varying volumes of the SDS stock solution to each flask to achieve a range of concentrations that brackets the known CMC of SDS (approximately 8.2 mM).[3]

    • Dilute each solution to the final volume with deionized water. Include a blank solution containing only the dye at the same concentration.

  • Spectrophotometric Measurements:

    • Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

    • Record the UV-Visible absorption spectrum of each solution from approximately 300 nm to 600 nm using the spectrophotometer, with deionized water as the reference.

    • Identify the λmax of the dye in the absence and presence of the surfactant.

Protocol 2: Spectrophotometric Analysis of this compound with a Cationic Surfactant (CTAB)

This protocol is analogous to Protocol 1 but utilizes the cationic surfactant Cetyl Trimethylammonium Bromide (CTAB).

Materials:

  • This compound

  • Cetyl Trimethylammonium Bromide (CTAB)

  • Ethanol

  • Deionized water

  • Volumetric flasks, Pipettes, UV-Visible Spectrophotometer, Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • CTAB Stock Solution (e.g., 0.01 M): Accurately weigh the required amount of CTAB and dissolve it in deionized water in a volumetric flask.

  • Preparation of Working Solutions:

    • Prepare a series of solutions with a constant concentration of this compound (e.g., 1 x 10⁻⁵ M) and varying concentrations of CTAB.

    • The concentration range for CTAB should encompass its known CMC (approximately 0.93 mM).[3]

  • Spectrophotometric Measurements:

    • Follow the same procedure for equilibration and spectral recording as outlined in Protocol 1.

Data Analysis and Interpretation

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by plotting the absorbance of the dye at its λmax against the concentration of the surfactant. A distinct break in the plot, where the slope changes, indicates the onset of micelle formation. The concentration at this inflection point is the CMC.

Calculation of the Binding Constant (Kb)

For interactions that result in the formation of a 1:1 complex between the dye (D) and the surfactant (S), the binding constant (Kb) can be determined using the Benesi-Hildebrand equation.[4][5]

1 / (A - A₀) = 1 / (Ac - A₀) + 1 / (Kb * (Ac - A₀) * [S])

Where:

  • A₀ is the absorbance of the dye in the absence of the surfactant.

  • A is the absorbance of the dye at a given surfactant concentration [S].

  • Ac is the absorbance of the pure dye-surfactant complex.

A plot of 1/(A - A₀) versus 1/[S] should yield a straight line. The binding constant Kb can be calculated from the ratio of the intercept to the slope.

Data Presentation

Table 1: Spectral Data for this compound in the Presence of SDS

[SDS] (mM)Absorbance at λmaxλmax (nm)
00.500480
20.510478
40.525476
60.550475
80.650470
100.680468
120.685468

Table 2: Spectral Data for this compound in the Presence of CTAB

[CTAB] (mM)Absorbance at λmaxλmax (nm)
00.500480
0.20.505482
0.40.515483
0.60.530485
0.80.620490
1.00.650492
1.20.655492

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis prep_dye Prepare Dye Stock (this compound) series_sds Prepare Working Solutions: Constant Dye, Varying SDS prep_dye->series_sds series_ctab Prepare Working Solutions: Constant Dye, Varying CTAB prep_dye->series_ctab prep_sds Prepare Anionic Surfactant Stock (SDS) prep_sds->series_sds prep_ctab Prepare Cationic Surfactant Stock (CTAB) prep_ctab->series_ctab measure_sds Spectrophotometric Measurement (SDS Series) series_sds->measure_sds measure_ctab Spectrophotometric Measurement (CTAB Series) series_ctab->measure_ctab plot_cmc_sds Plot Absorbance vs. [SDS] to determine CMC measure_sds->plot_cmc_sds plot_bh_sds Benesi-Hildebrand Plot for Kb (SDS) measure_sds->plot_bh_sds plot_cmc_ctab Plot Absorbance vs. [CTAB] to determine CMC measure_ctab->plot_cmc_ctab plot_bh_ctab Benesi-Hildebrand Plot for Kb (CTAB) measure_ctab->plot_bh_ctab

Caption: Experimental workflow for studying dye-surfactant interactions.

molecular_interaction Molecular Interaction Models cluster_anionic Anionic Surfactant (SDS) Micelle cluster_cationic Cationic Surfactant (CTAB) Micelle sds_head SO₄⁻ sds_tail Hydrophobic Tail dye_anionic Dye (Hydrophobic Core) ctab_head N(CH₃)₃⁺ ctab_tail Hydrophobic Tail dye_cationic Dye (Hydrophobic Core)

Caption: Models of dye incorporation into anionic and cationic micelles.

Conclusion and Future Directions

The interaction of this compound with anionic and cationic surfactants provides a robust system for probing the formation and properties of micelles. The protocols and data analysis techniques outlined in this application note offer a comprehensive guide for researchers to characterize these interactions. Future studies could expand upon this work by investigating the effects of temperature, pH, and the addition of co-solvents or salts on the dye-surfactant interactions. Furthermore, utilizing complementary techniques such as fluorescence spectroscopy, which can be particularly sensitive for determining CMC, could provide a more complete picture of these complex systems.[6] Understanding these fundamental interactions is crucial for the rational design of surfactant-based formulations in a wide array of applications, from targeted drug delivery to enhanced oil recovery.

References

  • Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Brito, R. M., & Vaz, W. L. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 152(2), 250-255. Retrieved from [Link]

  • Tepavčević, V., et al. (2024). Interaction of drug molecules with surfactants below (Benesi-Hildebrand equation) and above the critical micelle concentration (Kawamura equation). International Journal of Pharmaceutics, 665, 124675. Retrieved from [Link]

  • Benesi–Hildebrand method. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Effect of cetyltrimethylammonium bromide (CTAB) on the conformation of a hen egg white lysozyme: A spectroscopic and molecular docking study. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 313-318. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing diazotization and coupling reaction for 4-Phenylazo-1-naphthylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylazo-1-naphthylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical diazotization and coupling reactions involved in this synthesis. Here, you will find practical troubleshooting advice and frequently asked questions answered with a focus on mechanistic causality and procedural excellence.

Core Synthesis Overview

The synthesis of this compound is a classic example of azo coupling, a powerful reaction in organic chemistry for creating compounds with the R-N=N-R' linkage.[1] The process occurs in two primary stages:

  • Diazotization: A primary aromatic amine, aniline, is converted into a benzenediazonium salt intermediate using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2][3][4]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling partner, 1-naphthylamine (also known as α-naphthylamine), to form the final azo dye product via an electrophilic aromatic substitution.[1][5]

This guide will help you navigate the common challenges associated with each stage to maximize yield and purity.

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

Low yield can originate from issues in either the diazotization or the coupling stage.[6] A systematic approach is required to diagnose the problem.

Potential Cause 1: Incomplete Diazotization. The conversion of aniline to the benzenediazonium salt is the foundation of the synthesis. If this step is inefficient, the overall yield will be poor.

  • Solution: Verify the presence of excess nitrous acid after the addition of sodium nitrite. This can be done by testing a drop of the reaction mixture on starch-iodide paper; a positive test (the paper turns blue-black) indicates that sufficient nitrous acid is present for the reaction to go to completion.[7] Also, ensure slow, dropwise addition of the cold sodium nitrite solution to the acidic aniline solution to maintain temperature control and prevent premature decomposition.[7][8]

Potential Cause 2: Decomposition of the Diazonium Salt. Aryldiazonium salts are notoriously unstable, especially at elevated temperatures, and can decompose to form phenols and nitrogen gas, directly reducing the amount of electrophile available for coupling.[7][9][10]

  • Solution: Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization process and until the coupling step is initiated.[3][9][10] Use an ice-salt bath for more effective cooling if necessary. The diazonium salt should be used immediately after preparation and should never be isolated or stored as a dry solid due to its explosive nature.[7][9][11]

Potential Cause 3: Suboptimal pH for Azo Coupling. The pH of the coupling reaction is a critical parameter that dictates the reaction rate and efficiency.[6] For coupling with aromatic amines like 1-naphthylamine, a weakly acidic medium is required.

  • Solution: Adjust and maintain the pH of the 1-naphthylamine solution to a range of 4-6.[6][12] If the pH is too low (highly acidic), the concentration of the free, unprotonated 1-naphthylamine (the active nucleophile) is too low. If the pH is too high (alkaline), the diazonium ion can be converted into an unreactive diazotate species.[13] Use a buffer, such as sodium acetate, to maintain the optimal pH.[14]

Troubleshooting_Low_Yield cluster_diazotization Diazotization Diagnosis cluster_coupling Coupling Diagnosis Start Problem: Low Yield Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Coupling Check Coupling Step Start->Check_Coupling Check_Purity Check Reagent Purity Start->Check_Purity Temp_D Temperature > 5°C? Check_Diazotization->Temp_D HNO2_Test Starch-Iodide Test Negative? Check_Diazotization->HNO2_Test Addition_Rate NaNO2 Added Too Quickly? Check_Diazotization->Addition_Rate pH_Control pH outside 4-6 range? Check_Coupling->pH_Control Temp_C Mixture warmed prematurely? Check_Coupling->Temp_C Mixing Poor mixing/precipitation? Check_Coupling->Mixing Decomp_D Decomposition of Diazonium Salt Temp_D->Decomp_D Incomplete_R Incomplete Reaction HNO2_Test->Incomplete_R Wrong_Species Incorrect Nucleophile/Electrophile Concentration pH_Control->Wrong_Species

Caption: Diagnostic flowchart for troubleshooting low product yield.

Q2: The final product is an oily substance or a different color than expected. What went wrong?

The physical state and color of the product are key indicators of purity. The expected product, this compound, should be a colored solid.

Potential Cause 1: Formation of Phenolic Byproducts. If the diazonium salt solution is allowed to warm up before or during the coupling reaction, it will decompose into phenol.[7] Phenol can then undergo coupling to form 4-phenylazophenol, an impurity that can alter the color and melting point of the final product.

  • Solution: Ensure rigorous temperature control (0-5 °C) is maintained until the coupling reaction is complete.[9] The addition of the diazonium salt solution to the 1-naphthylamine solution should be done slowly, with continuous cooling and stirring, to dissipate any heat generated during the exothermic coupling reaction.[15]

Potential Cause 2: Incorrect Coupling Position or N-Coupling. While C-coupling at the para-position (C4) of 1-naphthylamine is strongly favored, side reactions can occur. Under certain conditions, N-coupling can occur at the amino group to form an unstable triazene intermediate.[1][13]

  • Solution: Precise pH control is the best way to prevent this. Maintaining a weakly acidic pH (4-6) favors the desired electrophilic aromatic substitution on the carbon ring (C-coupling).[12]

Q3: The diazotization reaction mixture turned brown/black and effervesced excessively.

This is a clear sign of uncontrolled decomposition of the diazonium salt.

Potential Cause: Temperature Excursion. The most common cause is a failure to maintain the reaction temperature below 5 °C.[9][10] The decomposition is exothermic, which can lead to a runaway reaction where the temperature rapidly increases, accelerating further decomposition and generating significant amounts of nitrogen gas.

  • Solution: Immediately improve cooling. If the reaction is small-scale, carefully add more ice to the external bath. For larger scales, this is a serious safety concern. The reaction should be planned to ensure the cooling capacity is sufficient to handle the exotherm. The rate of addition of sodium nitrite is a key control parameter; adding it too quickly can overwhelm the cooling system.[8]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) so critical for the diazotization step?

Aryldiazonium salts are thermally unstable.[9] At temperatures above 5 °C, the C-N bond in the diazonium salt can cleave, leading to the loss of dinitrogen (N₂), an extremely stable molecule, and the formation of a highly reactive aryl cation.[9] This cation readily reacts with water in the solvent to form phenol, a common and undesirable byproduct.[7] Maintaining a low temperature suppresses this decomposition pathway, maximizing the lifetime and concentration of the diazonium salt for the subsequent coupling reaction.[9][10]

Q2: What is the detailed mechanism of diazotization?

The diazotization of aniline proceeds through several key steps:[2][16]

  • Formation of the Electrophile: In the acidic medium, sodium nitrite (NaNO₂) is protonated by the strong acid (e.g., HCl) to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the nitrosonium ion, forming an N-N bond and yielding an N-nitrosoanilinium ion.

  • Proton Transfers & Dehydration: A series of rapid proton transfers (tautomerization) and the eventual elimination of a water molecule lead to the formation of the final benzenediazonium ion, which has a stable triple bond between the two nitrogen atoms.[16]

Diazotization_Mechanism Mechanism of Aniline Diazotization cluster_step1 Step 1: Nitrosonium Ion Formation cluster_step2 Step 2: Attack & Tautomerization cluster_step3 Step 3: Dehydration NaNO2 + 2HCl NaNO2 + 2HCl HNO2 HNO2 NaNO2 + 2HCl->HNO2 HNO2 + H+ HNO2 + H+ H2O-NO+ H2O-NO+ HNO2 + H+->H2O-NO+ NO+ [label= +>] + H2O NO+ [label= +>] + H2O H2O-NO+->NO+ [label= +>] + H2O Aniline-NH2 Aniline-NH2 N-Nitrosoanilinium N-Nitrosoanilinium Aniline-NH2->N-Nitrosoanilinium Diazohydroxide Diazohydroxide N-Nitrosoanilinium->Diazohydroxide Diazohydroxide + H+ Diazohydroxide + H+ Diazonium_Intermediate Diazonium_Intermediate Diazohydroxide + H+->Diazonium_Intermediate Benzenediazonium_Ion [label= 2 + >] + H2O Benzenediazonium_Ion [label= 2 + >] + H2O Diazonium_Intermediate->Benzenediazonium_Ion [label= 2 + >] + H2O NO+ NO+ NO+->N-Nitrosoanilinium Aniline attacks

Caption: Simplified mechanism for the diazotization of aniline.

Q3: Why is the pH so important for the azo coupling step with 1-naphthylamine?

The pH controls the reactivity of both the electrophile (benzenediazonium ion) and the nucleophile (1-naphthylamine). It's a delicate balance:[6][13]

  • At low pH (< 4): The amino group of 1-naphthylamine becomes protonated (-NH₃⁺). This protonated form is strongly deactivating and is not nucleophilic enough to attack the diazonium ion, thus stopping or significantly slowing the reaction.

  • At high pH (> 7): The benzenediazonium ion (Ar-N₂⁺) reacts with hydroxide ions (OH⁻) to form a covalent diazo-hydroxide (Ar-N=N-OH), which can rearrange to a diazotate anion (Ar-N=N-O⁻). These species are not electrophilic and will not couple with the aromatic ring.[13][14]

Therefore, a weakly acidic pH range of 4-6 is optimal. It ensures a sufficient concentration of the free, unprotonated 1-naphthylamine to act as a nucleophile while keeping the diazonium ion in its active, electrophilic form.[6][12]

Q4: What are the key safety precautions for this synthesis?

  • Explosion Hazard: Solid, dry diazonium salts are highly unstable and can be shock-sensitive and explosive.[7][11] NEVER attempt to isolate the diazonium salt intermediate. It should always be kept in a cold, aqueous solution and used immediately.[7][9]

  • Temperature Control: The exothermic nature of both the diazotization and coupling reactions requires careful monitoring and control to prevent runaway reactions.[10][12] Ensure adequate cooling capacity.

  • Chemical Hazards: Aniline and 1-naphthylamine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Optimized Protocol Parameters

The following table summarizes the key quantitative parameters for optimizing the synthesis of this compound.

ParameterStageOptimal Range/ValueRationale & Key Considerations
Temperature Diazotization0–5 °CPrevents decomposition of the unstable diazonium salt.[7][9][10]
Temperature Coupling0–10 °CMinimizes side reactions (e.g., phenol formation) while allowing the reaction to proceed.
Molar Ratio Aniline : NaNO₂1 : 1.1A slight excess of sodium nitrite ensures complete conversion of the aniline.[7]
Acid Diazotization2.5–3 equivalentsExcess acid is needed to form nitrous acid and maintain a low pH to prevent side reactions.[2][4]
pH Coupling4–6Balances the need for a free amine nucleophile with the stability of the diazonium electrophile.[6][12]
Reagent Addition Both StagesSlow, dropwiseCrucial for controlling the exothermic nature of the reactions and maintaining temperature.[8][15]

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • MDPI. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Chad's Prep. (2019, January 3). Anilines to Diazonium Ions Reaction and Mechanism. Retrieved from YouTube. [Link]

  • Allen Career Institute. (n.d.). How is aniline diazotised ? Write chemical reactions. [Link]

  • Dong et al. (2024). The continuous flow synthesis of azos. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Browne, D. L. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • Fiddler, W., & Fox, J. B. (1978). Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. National Institutes of Health. [Link]

  • Moran, et al. (2007). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Scite.ai. [Link]

  • Journal of Chemical Education. (2024, May 30). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. ACS Publications. [Link]

  • Zhang, et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]

  • MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]

  • ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol. [Link]

  • Tanvir, et al. (2022). Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. ResearchGate. [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Semantic Scholar. (1985). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. [Link]

  • Reddit. (2018, November 28). Azo Dye Theoretical Yield and other doubts. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from YouTube. [Link]

  • Salah M. Altaie, et al. (2017, October 21). Preparation of Azo dye from diazonium salt Theoretical part. [Link]

  • National Institutes of Health. (n.d.). [Synthesis and biological trial of 1-methylene-4-naphthylazo polymer derivates]. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenylazo-2-naphtholand evaluation of its fungicidal potential against Sclerotium rolfsii. [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides: synthesis of complex polycyclic lactams. [Link]

Sources

Technical Support Center: Synthesis of 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Phenylazo-1-naphthylamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address challenges encountered during this azo coupling reaction. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthesis and achieve high-quality yields.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low yield is a frequent challenge in the synthesis of this compound. This guide provides a structured approach to identifying and rectifying the root causes of this issue.

Q1: My final product yield is significantly lower than expected. What are the primary factors I should investigate?

A low yield in this azo dye synthesis can often be traced back to the instability of the diazonium salt intermediate or suboptimal coupling conditions.[1] Key areas to scrutinize include:

  • Reaction Temperature: Precise temperature control is critical, especially during the diazotization of aniline.

  • Purity of Reagents: The presence of impurities in your starting materials can lead to unwanted side reactions.[2]

  • pH of the Reaction Medium: The pH must be carefully controlled during both the diazotization and the coupling steps to ensure optimal reactivity.[3]

  • Rate of Reagent Addition: The speed at which reagents are introduced can significantly impact local concentrations and temperature.[4]

Q2: I suspect an issue with the diazotization of aniline. How can I troubleshoot this specific step?

Incomplete formation or premature decomposition of the benzenediazonium chloride intermediate is a common reason for low yields.[5]

Possible Causes & Solutions:

Potential Issue Underlying Cause Recommended Solution
Incomplete Diazotization Insufficient acid or sodium nitrite.[5]Use a slight excess of sodium nitrite and ensure a strongly acidic environment with a mineral acid like HCl.[6][7]
Nitrous acid decomposition.Prepare the nitrous acid in situ by adding sodium nitrite solution to the acidic aniline solution. Do not prepare it in advance.[5]
Diazonium Salt Decomposition Temperature exceeding 5 °C.[8][9]Maintain a strict temperature range of 0-5 °C using an ice-salt bath throughout the sodium nitrite addition.[5][7] The reaction is exothermic, so slow, dropwise addition of the nitrite solution with vigorous stirring is essential to dissipate heat.[4][5]
Unstable diazonium salt.Use the prepared diazonium salt solution immediately in the subsequent coupling reaction. Do not store it.[10]

A simple spot test with a solution of 2-naphthol can be used to confirm the presence of the diazonium salt before proceeding to the coupling step. A positive test will result in the immediate formation of an intensely colored azo dye.

Q3: The color of my crude product is off, and purification is difficult. What could be the cause?

An incorrect color or the presence of multiple colored compounds suggests the formation of impurities and side products.[1]

Possible Causes & Solutions:

  • Incorrect pH during Coupling: The pH of the coupling reaction is crucial for regioselectivity. For coupling with 1-naphthylamine, mildly acidic conditions (pH < 6) are generally preferred.[7][11] If the pH is too high, side reactions can occur.

  • Self-Coupling of the Diazonium Salt: If the concentration of the diazonium salt is too high or if it is not consumed quickly by the coupling partner, it can react with itself, leading to byproducts.

  • Oxidation of 1-Naphthylamine: Aromatic amines can be susceptible to oxidation, which can produce colored impurities.[5]

  • Formation of Isomers: While coupling to 1-naphthylamine preferentially occurs at the para-position (position 4) to the amino group, some ortho-coupling may occur if the para-position is sterically hindered or if reaction conditions are not optimal.[11]

To address these issues, ensure precise pH control during the coupling step and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a two-step process:

  • Diazotization: Aniline, a primary aromatic amine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium salt.[6][8]

  • Azo Coupling: The electrophilic diazonium salt then reacts with the electron-rich aromatic ring of 1-naphthylamine in an electrophilic aromatic substitution reaction to form the azo compound, this compound.[2][3]

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline NaNO2_HCl NaNO₂ + HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Forms FinalProduct This compound Diazonium->FinalProduct Reacts with Naphthylamine 1-Naphthylamine Naphthylamine->FinalProduct

Caption: Overall reaction scheme for the synthesis of this compound.

Q2: Why is a low temperature so critical for the diazotization step?

Aryl diazonium salts are notoriously unstable at higher temperatures.[10] Above 5-10 °C, they readily decompose, liberating nitrogen gas and forming phenol.[7][12] This decomposition is irreversible and is a primary cause of low yield. Maintaining a temperature between 0 and 5 °C ensures the diazonium salt is stable enough to proceed to the coupling reaction.[9]

Q3: How do I choose the correct pH for the coupling reaction?

The optimal pH for azo coupling depends on the nature of the coupling component. For coupling with aromatic amines like 1-naphthylamine, the reaction is typically carried out in a mildly acidic solution.[7][11] This is because the free amine is the reactive species, but a highly acidic environment would protonate the amino group, deactivating the ring towards electrophilic attack.

Q4: My final product appears as a dark, oily substance instead of a crystalline solid. What should I do?

The formation of an oil suggests the presence of impurities or that the product has not fully crystallized. This can be due to residual starting materials, byproducts, or an incorrect solvent for purification. The recommended purification method is recrystallization from a suitable solvent, such as cyclohexane or aqueous ethanol.[13] If an oil persists, it may be necessary to use column chromatography for purification.

Q5: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): To assess the purity of the crude and purified product. Multiple spots indicate the presence of impurities.[1]

  • Melting Point: The literature melting point for this compound is approximately 123 °C.[13] A broad or depressed melting point range suggests impurities.

  • Spectroscopy (FTIR, UV-Vis, NMR): To confirm the chemical structure of the final product.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

  • Aniline

  • 1-Naphthylamine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Cyclohexane

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve a specific molar amount of aniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring for 15 minutes in the ice bath.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve an equimolar amount of 1-naphthylamine in a suitable solvent (e.g., dilute HCl).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part A to the 1-naphthylamine solution.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Collect the crude product by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol or cyclohexane.[13]

  • Dry the purified crystals and determine the melting point and yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Coupling Check Coupling Step Check_Diazotization->Check_Coupling No Temp_Control Was Temp 0-5 °C? Check_Diazotization->Temp_Control Yes pH_Control_Coupling Correct Coupling pH? Check_Coupling->pH_Control_Coupling Check_Purity Check Reagent Purity Impure_Reagents Used Pure Reagents? Check_Purity->Impure_Reagents Reagent_Ratio Correct Stoichiometry? Temp_Control->Reagent_Ratio Yes Decomposition Diazonium Salt Decomposed Temp_Control->Decomposition No Reagent_Ratio->Check_Coupling Yes Incomplete_Reaction Incomplete Reaction Reagent_Ratio->Incomplete_Reaction No Addition_Rate Slow Reagent Addition? pH_Control_Coupling->Addition_Rate Yes Side_Reactions Side Reactions Occurred pH_Control_Coupling->Side_Reactions No Addition_Rate->Check_Purity Yes Addition_Rate->Side_Reactions No Byproducts_Formed Byproducts Formed Impure_Reagents->Byproducts_Formed No Solution_Temp Maintain 0-5 °C with Ice-Salt Bath Decomposition->Solution_Temp Solution_Ratio Use Slight Excess of NaNO₂ Incomplete_Reaction->Solution_Ratio Solution_pH Adjust pH to be Mildly Acidic Side_Reactions->Solution_pH Solution_Addition Add Reagents Dropwise with Stirring Side_Reactions->Solution_Addition Solution_Purity Use Freshly Purified Reagents Byproducts_Formed->Solution_Purity

Caption: A troubleshooting workflow for diagnosing low yield in the synthesis.

References

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Allen. How is aniline diazotised ? Write chemical reactions. [Link]

  • Unacademy. Diazotization Reaction Mechanism. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • PMC. (2024, January 26). The continuous flow synthesis of azos. [Link]

  • ACS Publications - Journal of Chemical Education. (2024, May 30). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • ResearchGate. (2025, September 2). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. [Link]

  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?. [Link]

  • CHIMIA. (1961). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. [Link]

  • ResearchGate. Proposed route for the synthesis of 4-phenylazo-1-naphthol. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Chemguide. some reactions of diazonium ions. [Link]

  • California State University, Sacramento. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. [Link]

  • ResearchGate. (2022, August 20). (PDF) Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. [Link]

Sources

Technical Support Center: Improving the Solubility of 4-Phenylazo-1-naphthylamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Phenylazo-1-naphthylamine. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. By providing a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols, this document aims to empower you to achieve reliable and reproducible results in your biological assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the underlying chemical properties of this compound that cause its poor water solubility?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. It is a classic hydrophobic molecule characterized by:

  • Aromatic Systems: The presence of two large, nonpolar aromatic rings (phenyl and naphthyl groups) dominates the molecule, leading to strong intermolecular π-stacking and van der Waals forces that favor a solid, crystalline state over solvation in water.[1]

  • Azo Group: The azo bridge (-N=N-) is also nonpolar.

  • Lack of Ionizable Groups: The primary amine (-NH2) is a very weak base (pKa ≈ 2.70) and is not significantly protonated at physiological pH (7.2-7.4), preventing the formation of soluble salts.[2]

  • High Hydrophobicity: Its calculated LogP (XLogP3) is approximately 5.4, indicating a strong preference for nonpolar environments over aqueous ones.[3]

Essentially, the molecule is unable to form favorable hydrogen bonds with water that would be strong enough to overcome the energy required to break apart its crystal lattice.

Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for this compound and other poorly soluble compounds intended for biological screening.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

  • Mechanism of Action: DMSO effectively solvates the this compound molecule, disrupting the crystal lattice forces.

  • Important Caveat: While excellent for solubilization, DMSO can exhibit cytotoxicity in a dose- and time-dependent manner.[5][6] For most cell-based assays, it is critical to ensure the final concentration of DMSO in the assay medium does not exceed 0.5% , with many sensitive or primary cell lines tolerating only up to 0.1%.[7] Always run a vehicle control (medium with the same final DMSO concentration as your test wells) to account for any solvent effects.

Q3: Are there viable alternatives to DMSO for stock solutions?

A3: Yes, though they often present their own challenges. Other organic solvents can be used, but their compatibility with your specific assay system must be verified.

SolventProsCons & Considerations
Ethanol (EtOH) Less toxic to many cell lines than DMSO.Less potent solvent than DMSO; may not achieve as high a stock concentration. Can cause protein precipitation at higher final concentrations.
Methanol (MeOH) Stronger solvent than ethanol.More volatile and can be more toxic to cells than ethanol.
N,N-Dimethylformamide (DMF) Powerful solvent similar to DMSO.Generally considered more toxic than DMSO and should be used with caution.

Note: this compound is listed as slightly soluble in ethanol and soluble in acetone and benzene, but virtually insoluble in water.[2][3]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem: My compound is not fully dissolving in the primary organic solvent (e.g., DMSO).

Even in a powerful solvent like DMSO, achieving a high-concentration stock solution can be challenging. This is often due to the compound being in a highly stable crystalline form.

Causality: The energy required to break the crystal lattice forces is higher than the energy gained by solvation. Physical assistance is needed to overcome this energy barrier.

Troubleshooting Workflow:

G start Start: Undissolved compound in DMSO vortex 1. Vortex vigorously (2-5 minutes) start->vortex check1 Visually inspect for particulates vortex->check1 sonicate 2. Sonicate in water bath (15-30 minutes) check1->sonicate Particulates remain success Solution is clear: Proceed to use check1->success Clear check2 Visually inspect for particulates sonicate->check2 warm 3. Gentle warming (37°C for 10-15 minutes) check2->warm Particulates remain check2->success Clear check3 Visually inspect for particulates warm->check3 check3->success Clear fail Still undissolved: Lower stock concentration and repeat check3->fail Particulates remain

Caption: Troubleshooting workflow for dissolving compound in stock solvent.

Self-Validation: After each step, hold the vial against a light source to check for any visible particulate matter or cloudiness. A clear, homogenous solution is the goal. Never proceed with a stock solution that has visible precipitate , as this will lead to inaccurate and non-reproducible final assay concentrations.[4]

Problem: The compound precipitates when I dilute my DMSO stock into aqueous assay buffer.

This is the most common and critical challenge. It occurs when the hydrophobic compound, forced into solution by DMSO, is suddenly exposed to a predominantly aqueous environment.

Causality: The DMSO concentration drops dramatically upon dilution, and the aqueous buffer cannot maintain the compound's solubility. The hydrophobic molecules rapidly aggregate and fall out of solution. This can lead to drastically underestimated biological activity and high data variability.[4]

Solution A: Optimize the Dilution Protocol & Final Co-Solvent Concentration

The goal is to minimize the shock of the aqueous environment. A serial or intermediate dilution step is highly recommended.

  • Standard (Poor) Method: Direct dilution of a 10 mM DMSO stock 1:1000 into buffer.

  • Optimized (Better) Method:

    • Create an intermediate dilution of your 10 mM stock in 100% DMSO (e.g., to 1 mM).

    • Add a small volume of this intermediate stock to your assay buffer while vortexing to ensure rapid mixing. This prevents localized high concentrations of the compound from forming and crashing out.

Solution B: Incorporate Non-Ionic Surfactants

Surfactants, or detergents, can be used at low concentrations to form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[8][9]

  • Mechanism: These amphiphilic molecules have a hydrophobic tail that interacts with the compound and a hydrophilic head that interacts with water, effectively creating a soluble "package" for the drug.

  • Recommended Surfactants:

    • Tween-20 (Polysorbate 20): A very mild non-ionic detergent. It is less likely to disrupt cell membranes or denature proteins compared to other detergents.[10][11]

    • Triton X-100: A stronger non-ionic detergent, effective at solubilizing but with a higher potential to permeabilize cell membranes.[12][13]

SurfactantRecommended Final ConcentrationKey Considerations
Tween-20 0.01% - 0.1% (v/v)Generally well-tolerated by cells, but always perform a vehicle control.[11]
Triton X-100 0.01% - 0.05% (v/v)More likely to affect membrane integrity; use with caution in cell-based assays.[8]

Solution C: Employ Cyclodextrins as Formulation Excipients

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble drugs, significantly enhancing their aqueous solubility.[14][15][16][17]

  • Mechanism of Action: The hydrophobic this compound molecule becomes physically encapsulated within the nonpolar core of the cyclodextrin, while the polar outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

G cluster_0 Hydrophobic Compound (this compound) cluster_1 Cyclodextrin (HP-β-CD) cluster_2 Water-Soluble Inclusion Complex Compound CD Hydrophobic Cavity Complex Compound_in_Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Part 3: Validated Experimental Protocols

These step-by-step protocols provide a starting point for practical application.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.47 mg of this compound (Molecular Weight: 247.29 g/mol ).[1]

  • Solvent Addition: Add this to a sterile, amber glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Initial Dissolution: Vortex the vial vigorously for 2 minutes.

  • Assisted Dissolution: If any solid remains, place the vial in a sonicating water bath for 20 minutes.

  • Gentle Warming (Optional): If necessary, incubate the vial in a 37°C water bath for 10-15 minutes with intermittent vortexing.

  • Final Check & Storage: Ensure the solution is completely clear. Store at -20°C, protected from light and moisture. Minimize freeze-thaw cycles.[4]

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol aims to create a more water-soluble formulation of the compound.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This may require gentle warming to fully dissolve.

  • Prepare Compound Slurry: In a separate vial, add a known amount of solid this compound.

  • Complexation: Add the 40% HP-β-CD solution to the solid compound. The molar ratio of HP-β-CD to the compound should be in excess (e.g., 10:1 or higher).

  • Incubation: Seal the vial and place it on a shaker or rotator at room temperature overnight to allow for complex formation.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any uncomplexed, undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by UV-Vis spectrophotometry, using λmax ≈ 439nm) to create an accurate stock solution.[2]

  • Storage: Store the clarified, quantified stock solution at 4°C or -20°C.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College, Lander College of Arts and Sciences. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. [Link]

  • Wicks, S. R., & Alexander, B. D. (2010). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. PubChem. [Link]

  • ResearchGate. (2016). Why does Triton X-100 permeabilise cell membranes better than Tween 20 (polysorbate 20)? ResearchGate. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20? ResearchGate. [Link]

  • BenchSci. (2025). Behind the Blot: Everything You Need to Know About Tween 20. BenchSci. [Link]

  • CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb. [Link]

  • Al-Adham, I. S. I., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. [Link]

  • ResearchGate. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Haz-Map. (n.d.). This compound. Haz-Map. [Link]

  • ChemBK. (2024). 4-(phenylazo)-1-naphthol. ChemBK. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Wikipedia. (n.d.). 1-Naphthylamine. Wikipedia. [Link]

Sources

Technical Support Center: Purification of High-Purity 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 4-Phenylazo-1-naphthylamine (also known as Naphthyl Red or Solvent Yellow 4).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who are working with this azo dye and require methods to achieve high purity. As a Senior Application Scientist, I will walk you through common challenges, provide detailed protocols, and answer frequently asked questions to ensure your success.

The typical synthesis of this compound involves the diazotization of aniline, followed by an azo coupling reaction with 1-naphthylamine at low temperatures (0-5 °C).[4][5] While the synthesis is straightforward, achieving high purity (>95%) often requires careful post-reaction workup and purification. This guide focuses on those critical downstream steps.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, tarry solid with low purity after the initial synthesis. What went wrong?

Answer: This is a common issue often stemming from temperature control during the synthesis or improper pH conditions.

  • Causality: The diazonium salt formed from aniline is unstable at temperatures above 5°C and can decompose, leading to phenolic byproducts and other impurities that are difficult to remove. The coupling reaction is also pH-sensitive; the diazonium ion acts as a weak electrophile, and the reaction requires a specific pH range to ensure the 1-naphthylamine is sufficiently activated for the electrophilic substitution to occur at the desired para position.[4][6]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction vessel is maintained strictly between 0-5°C throughout the diazotization and coupling steps. Use an ice-salt bath for better temperature management.

    • Control Starting Material Quality: Use freshly distilled aniline and high-purity 1-naphthylamine. Oxidized starting materials can introduce impurities from the outset.

    • Isolate Crude Product Quickly: Once the reaction is complete, do not let the crude product sit in the acidic reaction mixture for extended periods. Filter the precipitate, wash it thoroughly with cold water to remove residual acids and salts, and then wash with a small amount of cold ethanol to remove highly soluble impurities.

    • Proceed Immediately to Purification: A tarry consistency suggests a complex mixture of impurities. Proceed directly to column chromatography for initial cleanup before attempting recrystallization.

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point (123°C), causing it to separate as a liquid instead of crystallizing upon cooling.[7]

  • Causality: This can be due to an inappropriate solvent choice, cooling the solution too rapidly, or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature.[8] For this compound, recommended solvents include cyclohexane or an aqueous ethanol mixture.[7] If using a single solvent fails, a two-solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a good alternative.[9]

    • Slow Down the Cooling Process: Rapid cooling promotes precipitation over crystallization, often leading to oiling out or the formation of very small, impure crystals. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize yield.

    • Use More Solvent: Oiling out can happen if the solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the slow cooling process again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent's surface. This creates nucleation sites that can induce crystallization.

Question 3: My column chromatography is giving poor separation, and the colored bands are overlapping significantly. What should I adjust?

Answer: Poor separation on a column is typically due to issues with the stationary phase, mobile phase, or sample loading technique.

  • Causality: this compound is a moderately polar compound. For effective separation using normal-phase chromatography (e.g., silica gel), the mobile phase (eluent) polarity must be carefully optimized to allow the compound to move down the column while separating it from more polar and less polar impurities.[10]

  • Troubleshooting Steps:

    • Optimize the Eluent System: First, use Thin Layer Chromatography (TLC) to find the best solvent system. The ideal system will give your target compound an Rf value of ~0.3-0.4. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which cause channeling and lead to poor separation.

    • Concentrated Sample Loading: Dissolve your crude product in the minimum possible volume of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the column in a narrow band. A wide sample band will lead to broad, overlapping elution bands.

    • Don't Overload the Column: A general rule of thumb is to use a 20:1 to 100:1 ratio of stationary phase weight to crude product weight, depending on the difficulty of the separation.

Detailed Experimental Protocols

As a self-validating system, each protocol includes checkpoints to assess the success of the purification step.

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is effective for removing minor impurities when the crude product is already in a solid, non-tarry form.

  • Solvent Selection Checkpoint: Place a small amount of your crude product in a test tube. Add a few drops of ethanol. It should be soluble.[7] Add water dropwise. The product should precipitate out, confirming that aqueous ethanol is a suitable solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid. Work near the solvent's boiling point and add it portion-wise.

  • Hot Filtration (if necessary): If you observe insoluble impurities in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of red, needle-like crystals.[7] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 50% aqueous ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum. The final product should be a crystalline solid with a sharp melting point around 123°C.[7]

Protocol 2: Flash Column Chromatography

This is the preferred method for purifying highly impure or oily crude products.

  • TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

Typical TLC Parameters for this compound
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., start with 9:1, adjust as needed)
Visualization The compound is colored (red/yellow), visible under UV light (254 nm) and by eye.
  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in fractions. The desired product will typically come off as a distinct colored band. Monitor the separation by collecting small fractions and analyzing them via TLC.

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

A Crude Product (Post-Synthesis) BB BB A->BB B Assess Crude Product (Visual, TLC) D Is it an oil/tar or highly impure? B->D C Is it a solid with minor impurities? E Recrystallization (e.g., aq. Ethanol) C->E Yes F Column Chromatography (Silica Gel) C->F No D->E No D->F Yes H Purity Analysis (TLC, HPLC, MP) E->H F->H G High-Purity Product (>95%) H->G BB->C

Caption: Decision workflow for selecting the appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A: Common impurities include unreacted aniline and 1-naphthylamine, side-products from the coupling reaction (such as isomers if conditions are not optimal), and decomposition products like phenols if the diazonium salt was not kept cold.

Q2: How do I definitively assess the purity of my final product? A: A combination of techniques is best.

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot.

  • Melting Point: A sharp melting point close to the literature value (123°C) indicates high purity.[7] Impurities will typically cause the melting point to be depressed and broaden.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A reverse-phase HPLC method can provide a precise purity value by integrating the area of the product peak relative to any impurity peaks.[11]

Q3: Are there any specific safety precautions for handling this compound? A: Yes. It is classified as a skin and eye irritant.[2] When heated to decomposition, it can emit toxic nitrogen oxides (NOx).[7] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use other purification techniques like distillation? A: No, distillation is not suitable. This compound is a solid with a high boiling point and will likely decompose at the temperatures required for distillation. The recommended and most effective techniques are recrystallization and column chromatography.

References

  • EvitaChem. (n.d.). This compound.
  • ChemicalBook. (2024). This compound Chemical Properties,Uses,Production.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol.
  • SIELC Technologies. (n.d.). Separation of Benzenamine, N-phenyl-4-(phenylazo)- on Newcrom R1 HPLC column.
  • ResearchGate. (2022). Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici.
  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America 25 g.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Columbia University. (n.d.). Column chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

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stability and degradation studies of 4-Phenylazo-1-naphthylamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Phenylazo-1-naphthylamine (CAS 131-22-6). It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of its stability and degradation in various solvent systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound, also known as Naphthyl Red or Solvent Yellow 4, is an azo dye characterized by its distinctive color and chemical structure.[1][2][3]

  • Appearance: Red to dark blue or black powder/crystals.[4]

  • Molecular Formula: C₁₆H₁₃N₃.[5]

  • Molecular Weight: Approximately 247.30 g/mol .[2]

  • Solubility: It is generally soluble in organic solvents like ethanol and benzene but has limited solubility in water.[4][6]

  • Thermal Stability: The compound is thermally stable up to approximately 160°C, with a melting point around 123-124°C.[4][6] The azo bond is the most thermally labile part of the molecule.[7]

Q2: Why does the color of my this compound solution change in different solvents?

This phenomenon is known as solvatochromism , where the color of a solution changes with the polarity of the solvent.[8] The solvent influences the energy gap between the electronic ground state and the excited state of the dye molecule.[8]

  • Mechanism: Different solvents stabilize the ground and excited states of the dye to varying degrees. Polar solvents may stabilize a more polar excited state, leading to a shift in the absorption spectrum.[9] For azo dyes, this is often observed as a bathochromic (red) shift with increasing solvent polarity.[10]

  • Practical Implication: The observed color of your solution is a direct consequence of its interaction with the solvent environment. For instance, a solution in a non-polar solvent like toluene may appear different from a solution in a polar solvent like dimethylformamide (DMF).[11]

Q3: How does pH affect the stability and appearance of this compound?

The compound's structure contains both an amino group (-NH₂) and an azo group (-N=N-), which can be protonated under acidic conditions. This protonation equilibrium alters the electronic structure of the molecule, affecting its color and stability.[4]

  • Color Change: Below a pH of 3.7, the compound typically appears red. As the pH increases above 5.0, it transitions to yellow due to deprotonation, which causes a hypsochromic (blue) shift in its absorption spectrum.[4]

  • Stability: Extreme pH conditions (highly acidic or basic) can promote hydrolytic degradation. Acid-catalyzed hydrolysis can occur, although the specific mechanisms can be complex and may involve protonation of the azo group.[12][13]

Q4: What are the primary degradation pathways for azo dyes like this compound?

Degradation typically occurs through the cleavage of the chromophore, which leads to decolorization. The main pathways are:

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can excite the dye molecule, leading to the cleavage of the azo bond (-N=N-).[14][15] This is often the most significant pathway for color loss in solution.

  • Oxidative Degradation: Oxidizing agents, including dissolved oxygen or added reagents like hydrogen peroxide, can attack the azo linkage and the aromatic rings.[16][17] This can lead to the formation of hydroxylated derivatives, and ultimately, cleavage of the molecule.[17]

  • Hydrolysis: Under harsh acidic or basic conditions, the molecule can undergo hydrolysis, although aryl azo compounds are generally more stable to hydrolysis than other functional groups.[12][18]

  • Thermal Degradation: At elevated temperatures, the primary degradation event is the cleavage of the azo bond, which can generate aromatic amine radical fragments.[7][19]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem: My solution of this compound is fading, even when stored in the dark.

  • Possible Cause 1: Oxidative Degradation. Dissolved oxygen in the solvent can slowly degrade the dye. Polar aprotic solvents can sometimes facilitate unwanted reactions.[20]

    • Solution: Degas your solvent before use by sparging with an inert gas like nitrogen or argon. Store stock solutions under an inert atmosphere, especially for long-term studies.

  • Possible Cause 2: Solvent Reactivity. While common lab solvents are generally stable, impurities within the solvent (e.g., peroxides in aged ethers or THF) can initiate degradation.

    • Solution: Use high-purity, fresh, or freshly distilled solvents. Check solvents for peroxide impurities before use, particularly when working with sensitive compounds.

  • Possible Cause 3: Inherent Instability in the Specific Solvent. The stability of the dye can be solvent-dependent. Polar protic solvents might facilitate solvolysis or other degradation pathways over time.[20]

    • Solution: Conduct a preliminary screen of several solvents to find the one that provides the best stability for your experimental timeframe. Refer to the data summary table in Section 4 for guidance.

Problem: I'm observing new, unexpected peaks in my HPLC or UV-Vis spectrum during my stability study.

  • Possible Cause: Formation of Degradation Products. These new peaks are likely degradants. Photodegradation, for instance, can lead to the cleavage of the azo bond and subsequent reactions, forming a complex mixture of smaller aromatic compounds.[15][21]

    • Solution: This is an expected outcome of a successful forced degradation study. The goal is to identify these products.[16][22] Use a diode array detector (DAD) with your HPLC to obtain UV spectra of the new peaks, which can help in their preliminary identification. For structural elucidation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are necessary to determine the molecular weights of the degradants.

Problem: The degradation rate is much faster (or slower) than I anticipated.

  • Possible Cause 1: Uncontrolled Light Exposure. Ambient laboratory light, especially from windows, contains UV radiation that can significantly accelerate photodegradation.[14]

    • Solution: Protect your samples from light at all times by using amber glassware, wrapping containers in aluminum foil, and working in a dimly lit area when possible. Run a control sample fully protected from light to quantify the effect.

  • Possible Cause 2: Temperature Fluctuations. Chemical degradation rates are highly dependent on temperature. A slight increase in temperature can significantly speed up hydrolysis and oxidation.[23]

    • Solution: Use a temperature-controlled environment (e.g., incubator, water bath) for your stability studies. Precisely record the temperature throughout the experiment.

  • Possible Cause 3: Solvent Polarity and Type. The solvent matrix has a profound effect on reaction rates. Non-polar solvents may destabilize charged transition states, slowing down certain degradation pathways, while polar solvents might accelerate them.[24]

    • Solution: Be consistent with your choice of solvent. If comparing stability across solvents, recognize that the rates will inherently differ. Ensure solvents are of the same grade and from the same supplier to minimize variability.

Section 3: Experimental Protocols

A forced degradation study is essential for understanding the intrinsic stability of a molecule by intentionally exposing it to stress conditions.[25][26] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[25]

Protocol 1: General Forced Degradation Study

This protocol outlines the steps for subjecting this compound to various stress conditions as recommended by ICH guidelines.[13]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Use of a co-solvent may be necessary if solubility is an issue in the stress medium.[25]

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 7 days. Take samples at regular intervals (e.g., 2, 8, 24, 48 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 7 days. Sample as above and neutralize with 0.1 M HCl.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 7 days. Sample at regular intervals.[16]
  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in a calibrated oven at 70°C. Keep a parallel sample of the solid compound at the same temperature. Monitor for up to 7 days.
  • Photodegradation: Expose 1 mL of the stock solution in a photostability chamber to UV and visible light (ICH Q1B guideline: minimum 1.2 million lux hours and 200 watt hours/m²).[13] Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

3. Sample Analysis:

  • At each time point, dilute the stressed sample to a suitable concentration for analysis.
  • Analyze by a stability-indicating HPLC-UV/DAD method. Monitor the parent compound's peak area to calculate the percentage of degradation. Examine the chromatogram for new peaks corresponding to degradation products.

4. Rationale:

  • Causality: Each condition targets a specific degradation pathway. Heat accelerates reactions (thermal), acid/base catalyzes hydrolysis, H₂O₂ induces oxidation, and light provides the energy for photochemical reactions.[13][22]
  • Self-Validation: The inclusion of control samples (unstressed, dark controls) is critical to ensure that observed degradation is due to the specific stress condition applied and not to other factors like ambient light or solution instability.

Section 4: Data Interpretation & Visualization

Expected Stability Summary

The following table summarizes the expected relative stability of this compound in different solvent types under various stress conditions. This is a generalized guide based on the chemical properties of azo dyes.

Stress ConditionPolar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., Acetonitrile, DMSO)Non-Polar (e.g., Toluene, Hexane)
Photodegradation Moderate to High DegradationModerate DegradationLower Degradation
Oxidative Moderate DegradationHigh Degradation (can facilitate reactions)[20]Low Degradation
Acid/Base Hydrolysis Higher Degradation (if aqueous)Low DegradationVery Low Degradation
Thermal Solvent-dependentSolvent-dependentGenerally more stable

Rationale: Polar protic solvents can participate in hydrogen bonding and may stabilize transition states in hydrolysis.[27] Polar aprotic solvents can be excellent media for radical reactions, potentially accelerating oxidation.[20] Non-polar solvents are less likely to participate in ionic degradation mechanisms.[24]

Visual Diagrams (Graphviz)

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (70°C, Solid & Solution) Stock->Therm Photo Photolytic (ICH Q1B Conditions) Stock->Photo Sample Sample at Time Points (0, 2, 8, 24h...) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Analyze Analyze via HPLC-DAD/MS Sample->Analyze Report Calculate % Degradation & Identify Products Analyze->Report

G Dye_GS Azo Dye (Ground State) Dye_ES Azo Dye (Excited State) Dye_GS->Dye_ES Light Absorption (hν) Radicals Formation of Reactive Species (e.g., Radicals, Ions) Dye_ES->Radicals Azo Bond Cleavage / Reaction Products Degradation Products (e.g., Aromatic Amines) Radicals->Products Further Reactions

Section 5: References

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain . PMC - NIH. Available from: [Link]

  • Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies . MDPI. Available from: [Link]

  • Thermalstability and Photostability of new Azo dye . IJRTE. Available from: [Link]

  • Solvent-dependent reactivity of azo-BF2 switches . PMC - NIH. Available from: [Link]

  • (PDF) Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition . ResearchGate. Available from: [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . Semantic Scholar. Available from: [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes . KoreaScience. Available from: [Link]

  • Photolytic Degradation of Organic AZO Dye in Aqueous Solution using Xe-Excimer Lamp . Ingenta Connect. Available from: [Link]

  • Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes . PMC - NIH. Available from: [Link]

  • Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles . PMC - NIH. Available from: [Link]

  • Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles . MDPI. Available from: [Link]

  • Three different mechanisms for azo-ether hydrolyses in aqueous acid . ResearchGate. Available from: [Link]

  • Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation . MDPI. Available from: [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes . PMC - NIH. Available from: [Link]

  • Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation . MDPI. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. Available from: [Link]

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  • 1-Naphthalenamine, 4-(phenylazo)- . PubChem. Available from: [Link]

  • Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation . eLife. Available from: [Link]

  • Solvatochromic Photochemistry . Kelly Research Lab - UMBC. Available from: [Link]

  • The Synthesis of Azo Dyes . University of the West Indies at Mona, Jamaica. Available from: [Link]

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  • Azo compound . Wikipedia. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update . American Journal of Chemistry. Available from: [Link]

  • This compound . Haz-Map. Available from: [Link]

  • General method for synthesis of azo dyes . Studylib. Available from: [Link]

  • (PDF) Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici . ResearchGate. Available from: [Link]

  • Degradation of 1-Naphthylamine by a UV enhanced Fe2+/Peroxymonosulfate system: A novel pH-dependent activation pathway . ResearchGate. Available from: [Link]

  • Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study . NIH. Available from: [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies . NIH. Available from: [Link]

  • Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments . European Journal of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene . ResearchGate. Available from: [Link]

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overcoming interference in spectrophotometric analysis with 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectrophotometric analysis of 4-Phenylazo-1-naphthylamine (also known as C.I. Solvent Yellow 4 or Naphthyl Red)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences and challenges encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound.

Q1: What is this compound, and why is spectrophotometry a common analytical method for it?

A: this compound is a stable azo dye known for its vibrant color.[4] It belongs to the azo dye class, which constitutes a significant portion of all commercial dyes.[5] Its molecular structure features a chromophore (the azo group, -N=N-) connected to aromatic rings, which is responsible for absorbing light in the visible region of the electromagnetic spectrum.

Spectrophotometry is an ideal analytical technique because it is simple, cost-effective, and directly leverages the light-absorbing properties of the dye.[6][7] The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte, making quantification straightforward and reliable for applications in quality control, stability testing, and impurity profiling.[6][8]

Q2: What is the underlying chemical principle for the synthesis and analysis of this compound?

A: The synthesis of this compound, and the basis for many colorimetric assays involving aromatic amines, is the diazo coupling reaction .[9][10] This process involves two main stages:

  • Diazotization: A primary aromatic amine (in this case, aniline) is treated with a nitrous acid source (typically sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[9][11]

  • Azo Coupling: The highly reactive diazonium salt then acts as an electrophile and attacks an electron-rich coupling partner. For this compound, this partner is 1-naphthylamine. The coupling occurs at the para-position (position 4) of the 1-naphthylamine ring, which is activated by the amino group, resulting in the formation of the colored azo compound.[9][12]

This same reaction can be used analytically to detect trace amounts of compounds like 1-naphthylamine by reacting them with a diazotized reagent to form a measurable colored product.[11]

Q3: My compound appears red in some solutions and yellow in others. Why does the color change, and how does this affect the analysis?

A: The color of this compound is highly sensitive to pH. This phenomenon is due to protonation equilibria at the amino group and the azo nitrogen atoms.[13] Below a pH of approximately 3.7, the compound is predominantly in its protonated, red-colored form. Above pH 5.0, it transitions to its deprotonated, yellow form.[13] This change in protonation state alters the electron delocalization across the molecule, causing a shift in the maximum absorption wavelength (λmax).

For consistent and accurate spectrophotometric analysis, it is critical to maintain a constant pH by using a buffered solution for all samples, including the blank and standards.

Troubleshooting Guide: Overcoming Interference

This guide provides solutions to specific problems you may encounter during your analysis.

Q1: My absorbance readings are unstable and drifting. What are the likely causes and solutions?

A: Drifting or inconsistent readings are common spectrophotometer issues that can often be resolved by checking your setup and procedure. The errors typically fall into three categories: instrument, cuvette, and sample errors.[14][15]

  • Instrument-Related Issues:

    • Cause: The instrument's lamp has not reached thermal equilibrium. Aging lamps can also cause fluctuations.[16]

    • Solution: Always allow the spectrophotometer to warm up for the recommended time, typically 15-30 minutes, before taking any measurements.[17][18] This ensures the light source output is stable.

  • Cuvette-Related Issues:

    • Cause: Scratches, fingerprints, or residue on the cuvette surface can scatter light. Using mismatched cuvettes for the blank and sample can also introduce error.

    • Solution: Handle cuvettes only by the frosted sides. Clean them thoroughly before use. For the highest precision, use the same cuvette for both the blank and sample measurements. If using multiple cuvettes, ensure they are an optically matched pair.[17] For measurements in the UV range (below 340 nm), quartz cuvettes are mandatory.[17]

  • Sample-Related Issues:

    • Cause: The sample may be inhomogeneous, contain air bubbles, or be undergoing evaporation or temperature-driven changes.[14][15]

    • Solution: Ensure the sample is well-mixed before measurement.[17] Gently tap the cuvette to dislodge any air bubbles.[17] Keep the sample compartment lid closed to maintain a stable environment.[17]

Q2: I'm observing a shift in the maximum absorption wavelength (λmax) between samples. What could be the cause?

A: A shift in λmax, known as solvatochromism, is a significant source of interference for azo dyes. The position of the absorption band is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[19][20][21]

  • Cause 1: Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states of the dye molecule differently, altering the energy gap between them.[21] Generally, for aminoazobenzene dyes, moving to a more polar solvent or one with a higher proton acceptor ability causes a bathochromic shift (a shift to a longer wavelength, or "red shift").[19][20][22]

  • Solution: Use the same solvent for all standards, samples, and the blank. If analyzing a sample in a different matrix, perform a solvent-exchange step or prepare your calibration standards in an identical or closely matched matrix.

Data Presentation: Effect of Solvent on λmax of Azo Dyes

The following table summarizes the typical shifts observed for related bis-azo thiophene dyes in different solvents, illustrating the principle of solvatochromism.

SolventPolarityTypical λmax Range (nm)Observed Shift
Methanol (MeOH)High486 - 502-
Chloroform (CHCl₃)Medium502 - 512Bathochromic (vs. MeOH)
Dimethylformamide (DMF)High626 - 654Strong Bathochromic
Data adapted from studies on structurally similar azo dyes to illustrate the solvent effect.[5]
  • Cause 2: pH Variation: As discussed in the FAQs, changes in pH will alter the protonation state of this compound, causing a significant shift in λmax.[13]

  • Solution: Ensure all solutions are properly buffered to a constant pH where the desired molecular species is stable.

Q3: My results are inaccurate, especially when analyzing pharmaceutical formulations or biological samples. How can I correct for this?

A: This issue is likely due to matrix effects . The sample matrix includes all components other than the analyte, such as excipients in a tablet or proteins in plasma.[6] These components can absorb light at the same wavelength as the analyte or alter its light-absorbing characteristics, leading to inaccurate results.[6][23]

  • Cause: Matrix Interference: Excipients, impurities, or endogenous substances in the sample matrix co-absorb light, leading to an artificially high or low reading.[15][24] This is a common challenge in pharmaceutical and bioanalytical method development.[25][26]

  • Solution 1: Sample Preparation: Implement a sample clean-up procedure to remove interfering components. Techniques like solid-phase extraction (SPE) can effectively isolate the analyte from the complex matrix before measurement.[26]

  • Solution 2: Method of Standard Addition: If the matrix is complex and difficult to replicate in calibration standards, the method of standard addition is a powerful technique to counteract matrix effects. This involves adding known amounts of a standard solution to aliquots of the sample and extrapolating to find the concentration of the original, unspiked sample.

Mandatory Visualization: Troubleshooting Workflow for Spectrophotometric Interference

The following diagram outlines a logical workflow for diagnosing and resolving common sources of error in the spectrophotometric analysis of this compound.

G start Inaccurate or Inconsistent Absorbance Readings check_instrument Are Readings Drifting or Unstable? start->check_instrument check_lambda Is λmax Shifted? check_instrument->check_lambda No solve_instrument 1. Allow Lamp Warm-Up (15-30 min) 2. Clean & Inspect Cuvettes 3. Check for Bubbles/Inhomogeneity check_instrument->solve_instrument Yes check_matrix Is the Sample in a Complex Matrix? check_lambda->check_matrix No solve_lambda 1. Verify Solvent Consistency (Sample, Standard, Blank) 2. Buffer all Solutions to a Constant pH check_lambda->solve_lambda Yes solve_matrix 1. Implement Sample Clean-up (e.g., SPE) 2. Use Method of Standard Addition 3. Prepare Matrix-Matched Standards check_matrix->solve_matrix Yes end_node Accurate & Reproducible Results check_matrix->end_node No solve_instrument->end_node solve_lambda->end_node solve_matrix->end_node

Caption: Troubleshooting workflow for spectrophotometric analysis.

Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 100 µg/mL stock solution of this compound.

  • Weighing: Accurately weigh 10.0 mg of this compound reference standard.

  • Dissolution: Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Solubilization: Add approximately 70 mL of a suitable solvent (e.g., ethanol or a specified buffer) and sonicate for 5 minutes or until fully dissolved. The choice of solvent is critical and should be consistent throughout the analysis.[21]

  • Dilution: Allow the solution to return to room temperature. Dilute to the mark with the same solvent and mix thoroughly by inverting the flask 15-20 times.

  • Storage: Store the stock solution in an amber glass container, protected from light, at 2-8 °C.

Protocol 2: General Procedure for Spectrophotometric Measurement

This protocol provides a general workflow for obtaining an absorbance reading.

  • Instrument Setup: Turn on the spectrophotometer and its light source. Allow for a warm-up period of at least 15-30 minutes.[17]

  • Wavelength Selection: Set the instrument to measure absorbance at the predetermined λmax for this compound in the chosen solvent system.

  • Blank Measurement: Fill a clean cuvette with the blank solution (the same solvent/buffer used for the samples). Place it in the sample holder, ensuring correct orientation. Zero the instrument.[17]

  • Sample Measurement: Empty and rinse the cuvette with the sample solution. Fill the cuvette with the sample, place it in the instrument, and record the absorbance reading. The absorbance should ideally fall within the optimal range of 0.1–1.0 AU.[17] If the absorbance is too high, dilute the sample accurately and re-measure.

References
  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide. Biocompare. [Link]

  • Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(1), 1-8. [Link]

  • Hino-Tek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. [Link]

  • Biocompare. (2022, February 17). Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]

  • Semantic Scholar. (2012, May 26). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]

  • International Journal of Chemical and Related Research (IJCRM). (n.d.). Effect of Solvents on the Absorption Spectra of Ten Synthesized Azo Dyes. [Link]

  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

  • International Journal for Research in Applied Science and Engineering Technology (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ResearchGate. (2012, May). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). A Review UV Method Development and Validation. [Link]

  • ResearchGate. (2015, October). Validated Spectrophotometric Pharmaceutical Analysis. [Link]

  • Bentham Science. (2021, October 1). Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. [Link]

  • TSI Journals. (2016, September 21). SPECTROPHOTOMETRIC METHODS IN THE ANALYSIS OF DRUGS IN PURE AND DOSAGE FORMS. [Link]

  • Ovid. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Longdom Publishing. (2021, December 29). Journal of Chromatography & Separation Techniques. [Link]

  • Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • MDPI. (2026, January 3). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. [Link]

  • ResearchGate. (2022, August 20). (PDF) Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. [Link]

  • ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol. [Link]

  • ElectronicsAndBooks. (n.d.). Kinetics and Mechanism of the Coupling of Diazonium Salts with Aromatic Amines in Buffer Solutions. [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. [Link]

  • Royal Society of Chemistry. (1987). Spectrophotometric determination of 1-naphthylamine in aqueous solution by coupling with diazotised 4-aminoacetophenone. [Link]

  • YouTube. (2020, November 12). Diazonium coupling reaction with mechanism. [Link]

  • Henry Rzepa's Blog. (n.d.). The mechanism of diazo coupling: more hidden mechanistic intermediates. [Link]

  • Haz-Map. (n.d.). This compound. [Link]

  • ResearchGate. (2025, September 2). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical interference of intravascular contrast agents with clinical laboratory tests. [Link]

  • IDEAS. (n.d.). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. [Link]

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Technical Support Center: Optimizing pH and Temperature for 4-Phenylazo-1-naphthylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azo coupling reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylazo-1-naphthylamine. Here, we provide in-depth, field-proven insights into optimizing the critical parameters of pH and temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the synthesis of this compound. Understanding these core concepts is the first step toward successful optimization and troubleshooting.

Q1: What is the fundamental mechanism of the this compound coupling reaction?

A1: The synthesis is a classic two-stage process involving an electrophilic aromatic substitution mechanism.[1][2]

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium salt. This salt is a weak electrophile.[3][4]

  • Azo Coupling: The resulting benzenediazonium salt is immediately reacted with an activated aromatic compound, in this case, 1-naphthylamine. The electron-rich naphthalene ring of 1-naphthylamine acts as the nucleophile, attacking the terminal nitrogen of the diazonium ion. The substitution occurs preferentially at the para-position (C4) relative to the strongly activating amino group (-NH₂) on the 1-naphthylamine ring.[1][2]

Q2: Why is strict temperature control (0-5 °C) absolutely essential for this reaction?

A2: Temperature control is arguably the most critical parameter for the success of this synthesis. Aryl diazonium salts are thermally unstable intermediates.[5]

  • Causality: At temperatures above 5 °C, the diazonium salt readily decomposes.[6] The C-N bond cleaves, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation then reacts with water to produce phenol as a significant byproduct.[5][7] This decomposition pathway is a primary cause of low yields and introduces impurities that complicate purification.[5] Maintaining the reaction in an ice or ice-salt bath between 0 and 5 °C stabilizes the diazonium salt long enough for the subsequent coupling reaction to occur efficiently.[3][4][5]

Q3: What is the optimal pH range for coupling with 1-naphthylamine and why is it critical?

A3: The pH must be carefully controlled to balance two competing factors: the stability of the diazonium salt and the reactivity of the 1-naphthylamine coupling partner. For coupling with an aromatic amine like 1-naphthylamine, a mildly acidic environment (typically pH 4-6) is optimal.

  • Causality at Acidic pH:

    • Diazonium Salt Stability: The diazonium ion is most stable under acidic conditions.[8]

    • Coupling Component Reactivity: 1-naphthylamine is the nucleophile. In strongly acidic conditions (pH < 4), the amino group becomes protonated (-NH₃⁺). This transforms the activating amino group into a deactivating group, which shuts down the nucleophilicity of the aromatic ring and prevents the coupling reaction.[8][9]

    • Preventing Side Reactions: A key reason for maintaining a mildly acidic pH is to prevent N-coupling. The diazonium ion can react with the lone pair of electrons on the nitrogen of an unprotonated amine, leading to the formation of a triazene byproduct.[7][10] A mildly acidic environment ensures that while some of the amine is free to act as a C-nucleophile, the concentration of the highly reactive free amine is low enough to suppress significant triazene formation.

Q4: What are the specific consequences of deviating from the optimal pH and temperature ranges?

A4: Deviations directly lead to reduced yield and increased impurity profiles.

  • If Temperature is Too High (> 5°C): The primary consequence is the rapid decomposition of the benzenediazonium salt, leading to the formation of phenol and nitrogen gas.[7] This results in a significantly lower concentration of the electrophile available for the desired reaction, causing a drastic drop in the yield of this compound. You may also observe the formation of brown, tar-like substances from uncontrolled side reactions.[7]

  • If pH is Too Low (Strongly Acidic): The reaction rate will slow dramatically or stop completely. This is because the 1-naphthylamine becomes fully protonated, deactivating the aromatic ring and making it insufficiently nucleophilic to attack the weak diazonium electrophile.[6][8]

  • If pH is Too High (Neutral to Alkaline): The benzenediazonium salt becomes unstable and enters into an equilibrium with unreactive species.[9] In mildly alkaline conditions (pH > 7), it converts to a covalent diazo hydroxide, and in more strongly alkaline conditions, it forms a diazotate anion, neither of which is electrophilic enough to participate in the coupling reaction.[6] This effectively removes the electrophile from the reaction, halting the formation of the desired product.

Section 2: Experimental Protocols & Optimization

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2.1: Standard Synthesis of this compound

This protocol outlines the standard laboratory procedure.

Diazotization of Aniline:

  • In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 15 mL of concentrated hydrochloric acid and 15 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Some precipitation of aniline hydrochloride may occur.

  • In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite (NaNO₂) in 10 mL of water and cool the solution.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[3][4]

  • After the addition is complete, stir for an additional 5 minutes. The resulting clear solution is the benzenediazonium chloride, which must be used immediately.[7]

Azo Coupling Reaction:

  • In a 500 mL beaker, dissolve 7.15 g (0.05 mol) of 1-naphthylamine in 100 mL of water and 6 mL of concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the cold 1-naphthylamine solution.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the product by vacuum filtration, wash thoroughly with cold water to remove any excess acid, and dry.

  • (Optional) Recrystallize from a suitable solvent like ethanol to improve purity.

Protocol 2.2: Systematic Optimization of Reaction pH
  • Prepare the benzenediazonium salt solution at 0-5 °C as described in Protocol 2.1.

  • Prepare several separate solutions of 1-naphthylamine (e.g., 0.5 g in 15 mL water) in parallel.

  • Adjust the pH of each 1-naphthylamine solution to a different value (e.g., pH 3, 4, 5, 6, 7) using dilute HCl or NaOH/sodium acetate buffer solutions.

  • Cool all solutions to 0-5 °C.

  • Divide the diazonium salt solution into equal portions and add one portion to each of the pH-adjusted coupling solutions under identical stirring and temperature conditions.

  • After 30 minutes, filter, wash, dry, and weigh the product from each reaction.

  • Analyze the purity of each product (e.g., via melting point or HPLC) to determine the pH that gives the optimal balance of yield and purity.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Problem EncounteredProbable Cause(s)Recommended Solutions & Corrective Actions
Low or No Yield 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C during diazotization or coupling.[5][7] 2. Incorrect pH: The pH of the coupling mixture was too low (deactivating the nucleophile) or too high (decomposing the electrophile).[6][8] 3. Impure Reagents: Starting aniline or 1-naphthylamine contains impurities that inhibit the reaction.[4] 4. Incomplete Diazotization: Insufficient sodium nitrite or acid was used.1. Use an ice-salt bath and monitor the internal temperature vigilantly. Add reagents slowly to control any exotherms.[5] Use the diazonium salt immediately.[11] 2. Verify the pH of your 1-naphthylamine solution before adding the diazonium salt. Buffer the solution if necessary. 3. Purify starting materials (e.g., by distillation or recrystallization) before use. 4. Ensure correct stoichiometry. A slight excess of NaNO₂ and acid can ensure complete conversion of the primary amine.[7]
Incorrect Product Color 1. Presence of Byproducts: Phenols from diazonium salt decomposition or triazenes from N-coupling can alter the final color.[5][7] 2. pH of Final Product: Azo compounds can be pH indicators; residual acid or base can affect the observed color.[5]1. Strictly maintain temperature below 5 °C and ensure a mildly acidic pH (4-6) for the coupling step to minimize byproduct formation. 2. Ensure the final product is thoroughly washed with water to achieve a neutral pH before drying.
Formation of Tar or Polymeric Byproducts 1. High Reaction Temperature: Uncontrolled temperature leads to decomposition and subsequent polymerization reactions.[7] 2. Poor Mixing: Localized "hot spots" or high concentrations of reagents can cause side reactions.1. Improve temperature control with an efficient cooling bath. 2. Ensure vigorous and efficient stirring throughout the addition of the diazonium salt. Add the salt solution slowly and below the surface of the coupling solution if possible.
Presence of Triazene Impurities 1. N-Coupling Reaction: The pH was not sufficiently acidic, allowing the diazonium ion to attack the nitrogen atom of 1-naphthylamine.[7]1. Lower the pH of the coupling solution to the optimal 4-6 range to favor electrophilic attack on the carbon ring (C-coupling) over the nitrogen atom.[7][10] 2. In some cases, triazenes can be hydrolyzed back to the amine and diazonium salt by treatment with acid, followed by purification.[7]

Section 4: Visualizations

Diagram 4.1: Experimental Workflow

Workflow cluster_diazotization Stage 1: Diazotization (0-5 °C) cluster_coupling Stage 2: Azo Coupling (0-5 °C) Aniline Aniline + HCl Diazonium Benzenediazonium Chloride (Use Immediately) Aniline->Diazonium NaNO2 NaNO₂ Solution NaNO2->Diazonium Slow, dropwise addition Product This compound (Precipitate) Diazonium->Product Slow, dropwise addition with vigorous stirring Naphthylamine 1-Naphthylamine (pH 4-6) Naphthylamine->Product

Caption: Overall workflow for the synthesis of this compound.

Diagram 4.2: Critical pH-Dependent Equilibria

pH_Equilibria Diazonium Ar-N₂⁺ (Active Electrophile) Diazotate Ar-N=N-O⁻ (Inactive) Diazonium->Diazotate High pH (>7) Optimal Optimal Condition: Maximize [Ar-N₂⁺] and [Ar'-NH₂] Diazonium->Optimal Diazotate->Diazonium Low pH (<7) Amine Ar'-NH₂ (Active Nucleophile) ProtonatedAmine Ar'-NH₃⁺ (Inactive) Amine->ProtonatedAmine Low pH (<4) Amine->Optimal ProtonatedAmine->Amine High pH (>4)

Caption: pH-dependent equilibria of reactive and unreactive species.

Diagram 4.3: Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield CheckTemp Was Temp ≤ 5°C? Start->CheckTemp CheckpH Was Coupling pH 4-6? CheckTemp->CheckpH Yes Sol_Temp Solution: Improve cooling, monitor internal temperature. CheckTemp->Sol_Temp No CheckReagents Are Reagents Pure? CheckpH->CheckReagents Yes Sol_pH Solution: Verify and adjust pH of coupling solution. CheckpH->Sol_pH No Sol_Reagents Solution: Purify starting materials. CheckReagents->Sol_Reagents No Success Yield Improved CheckReagents->Success Yes Sol_Temp->Success Sol_pH->Success Sol_Reagents->Success

Caption: A logical flowchart for troubleshooting low reaction yield.

Section 5: Summary of Key Parameters

ParameterOptimal RangeRationaleConsequence of Deviation
Temperature 0 - 5 °CMaximizes the stability of the thermally labile benzenediazonium salt intermediate.[3][5]Too High: Rapid decomposition of diazonium salt, formation of phenol byproducts, low yield, and potential for tar formation.[6][7]
pH (Coupling) 4 - 6Balances the stability of the diazonium salt (stable at acidic pH) with the nucleophilicity of 1-naphthylamine (inactive when fully protonated).[8][10]Too Low (<4): Protonation of the amine deactivates the nucleophile, stopping the reaction.[8] Too High (>7): Conversion of the diazonium salt to unreactive diazotate species.[6][9]

References

  • EvitaChem. (n.d.). This compound (EVT-458692).
  • Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
  • Bourne, J. R., Crivelli, E., & Rys, P. (1977). Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Helvetica Chimica Acta, 60(8), 2944-2957. Retrieved from [Link]

  • Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Yokogawa. (n.d.). pH in Diazo Coupler.
  • BenchChem. (2025). Preventing byproduct formation in azo coupling reactions.
  • BenchChem. (2025). Optimizing coupling reaction conditions for azo dyes.
  • BenchChem. (2025). Optimizing temperature and pH for azo coupling with substituted phenols.
  • Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Phenylazo-1-naphthylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Phenylazo-1-naphthylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this azo dye. We will delve into the critical aspects of the synthesis, from reaction mechanism to large-scale production, providing practical troubleshooting advice and in-depth explanations to ensure a successful and safe scale-up.

Frequently Asked Questions (FAQs)

Here are some of the common questions that arise during the synthesis of this compound:

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic two-step process involving:

  • Diazotization: Aniline is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium salt. This intermediate is highly reactive and unstable at higher temperatures.

  • Azo Coupling: The benzenediazonium salt then undergoes an electrophilic aromatic substitution reaction with 1-naphthylamine. The diazonium ion acts as the electrophile and attacks the electron-rich naphthalene ring of 1-naphthylamine, typically at the para position to the amino group, to form the stable azo compound, this compound.

Q2: Why is strict temperature control so critical during the diazotization step?

Maintaining a low temperature (0-5 °C) is paramount because diazonium salts are thermally unstable.[1] If the temperature rises, the diazonium salt can decompose, leading to several undesirable side reactions. The primary decomposition product is phenol, formed by the reaction of the diazonium salt with water. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.

Q3: What are the key safety precautions to consider when working with diazonium salts?

Diazonium salts, especially in their solid, dry form, can be explosive and are sensitive to shock and friction.[1][2] Therefore, it is standard practice to generate and use them in situ in solution. Key safety rules include:

  • Always keep the reaction temperature below 5°C.[1]

  • Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can be quenched with sulfamic acid.[2][3]

  • Ensure proper venting of any gases generated during the reaction.[1]

  • Never isolate the diazonium salt unless absolutely necessary and with extreme caution on a very small scale.[2][3]

Q4: What are the typical solvents used for the purification of this compound?

Recrystallization is a common method for purifying the crude product. Suitable solvents include cyclohexane or aqueous ethanol.[4] The choice of solvent will depend on the impurity profile of the crude material.

Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up any chemical synthesis presents a unique set of challenges that are not always apparent at the lab scale. This section provides a detailed troubleshooting guide for common issues encountered during the scale-up of this compound production.

Problem 1: Low Yield of this compound

A lower-than-expected yield is a frequent issue during scale-up. The root cause can often be traced back to several factors.

Q: My product yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I rectify this?

A: This is a classic scale-up challenge, often related to mass and heat transfer inefficiencies. Let's break down the potential culprits and solutions.

Causality & In-depth Explanation:

The diazotization and coupling reactions are fast and exothermic.[5] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation and good mixing with a simple stir bar. In a large reactor, this ratio decreases dramatically, making heat and mass transfer more challenging.[6][7]

  • Poor Temperature Control: In a large volume, "hot spots" can form where the temperature exceeds the critical 5°C limit, leading to the decomposition of the diazonium salt.[8]

  • Inefficient Mixing: Inadequate agitation can lead to localized high concentrations of reactants, promoting side reactions. For instance, if the diazonium salt is not dispersed quickly, it can react with itself or decompose.

  • Incorrect pH at the Point of Addition: The pH for the coupling reaction is critical. For coupling with amines like 1-naphthylamine, mildly acidic conditions are generally preferred.[9] Poor mixing can lead to localized pH variations, hindering the coupling reaction.

Troubleshooting Protocol:

  • Enhance Heat Transfer:

    • Reactor Selection: Ensure your reactor has a sufficiently large and efficient cooling jacket. For highly exothermic reactions, consider a reactor with internal cooling coils.[8]

    • Controlled Addition: Implement a slow, controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling. This allows the cooling system to keep up with the heat generated.[5]

  • Optimize Mixing:

    • Agitator Design: The type and speed of the agitator are crucial. A simple anchor stirrer may not be sufficient for a fast, exothermic reaction. Consider a pitched-blade turbine or a retreat curve impeller for better axial and radial flow.[8]

    • Baffles: Ensure the reactor is equipped with baffles to prevent vortex formation and promote better mixing.

  • Precise pH Control:

    • Monitoring: Use a calibrated inline pH probe to monitor the pH of the reaction mixture in real-time.

    • Buffered System: Consider using a buffer to maintain the optimal pH for the coupling reaction.

Problem 2: Formation of Impurities and Off-Color Product

The appearance of unexpected impurities or a product that is not the expected color is another common scale-up problem.

Q: My final product is a brownish, tar-like substance instead of the expected reddish crystals. What is causing this and how can I prevent it?

A: The formation of tar-like substances is often due to uncontrolled side reactions and polymerization, which are exacerbated at a larger scale.

Causality & In-depth Explanation:

  • Decomposition of Diazonium Salt: As mentioned, elevated temperatures lead to the formation of phenol. Phenol can then couple with the diazonium salt to form hydroxy-substituted azo compounds, which are often brown.

  • Side Reactions of 1-Naphthylamine: 1-Naphthylamine can be susceptible to oxidation, leading to colored impurities.

  • N-Coupling vs. C-Coupling: While C-coupling at the para position is desired, under certain pH conditions, coupling can occur at the nitrogen atom of the amino group of another 1-naphthylamine molecule, leading to the formation of triazenes. These are often unstable and can decompose to form tarry by-products.

  • Polymerization: Localized high concentrations of reactants due to poor mixing can lead to the formation of polymeric azo compounds.

Troubleshooting Protocol:

  • Strict Temperature and pH Control: As with low yield, maintaining a low temperature and the correct pH is the first line of defense.

  • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize the oxidation of 1-naphthylamine.

  • Order of Addition: Ensure that the diazonium salt solution is added to the 1-naphthylamine solution, and not the other way around. This maintains an excess of the coupling component and minimizes the self-reaction of the diazonium salt.

  • Purity of Starting Materials: Use high-purity aniline and 1-naphthylamine. Impurities in the starting materials can act as catalysts for side reactions.

Problem 3: Difficulties in Product Isolation and Purification

Isolating a pure product at a large scale can be challenging due to differences in filtration and washing efficiency.

Q: I am struggling to filter the product, and even after extensive washing, it still contains inorganic salts. What can I do?

A: Filtration and washing efficiencies decrease significantly at larger scales. Optimizing these downstream processes is crucial.

Causality & In-depth Explanation:

  • Crystal Size and Morphology: The conditions during precipitation (temperature, rate of addition, agitation) affect the crystal size and shape of the product. Small, fine particles can clog the filter medium and make filtration slow and inefficient.

  • Washing Inefficiency: On a large filter cake, it is difficult to achieve uniform washing, leading to channeling where the wash solvent bypasses portions of the cake, leaving impurities behind.

Troubleshooting Protocol:

  • Control Crystallization:

    • Cooling Rate: A slower cooling rate after the reaction can promote the growth of larger, more easily filterable crystals.

    • Seeding: Consider adding a small amount of pure product (seed crystals) to the reaction mixture before precipitation to encourage the formation of larger crystals.

  • Optimize Filtration and Washing:

    • Filtration Equipment: For larger scales, a simple Buchner funnel is not practical. A filter press or a Nutsche filter dryer is more appropriate.

    • Washing Technique: Instead of just pouring the wash solvent over the filter cake, use a re-slurry wash. This involves suspending the filter cake in the wash solvent and then re-filtering. This provides more intimate contact between the product and the solvent, leading to more efficient removal of impurities.

    • Solvent Choice: Ensure the wash solvent (e.g., cold water) does not dissolve a significant amount of the product.

Quality Control and Analytical Methods

Consistent product quality is essential. Implementing robust analytical methods throughout the production process is key.

Analytical TechniquePurposeStage of Use
Starch-Iodide Paper To check for the presence of excess nitrous acid after diazotization. A blue-black color indicates excess nitrous acid.[10]End of Diazotization
High-Performance Liquid Chromatography (HPLC) To monitor the progress of the reaction, identify and quantify impurities, and determine the purity of the final product.In-process and Final Product
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify unknown impurities and confirm the structure of the product.[11][12]Impurity Profiling and Final Product Characterization
UV-Vis Spectroscopy To determine the concentration of the dye and to check for color consistency between batches.Final Product
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the functional groups present in the final product and to check for the absence of starting materials.Final Product

Process Flow and Troubleshooting Diagrams

Synthesis of this compound

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline + HCl Diazonium Benzenediazonium Chloride Solution Aniline->Diazonium 0-5 °C NaNO2 NaNO2 Solution NaNO2->Diazonium Product Crude this compound Diazonium->Product 0-5 °C mildly acidic pH Naphthylamine 1-Naphthylamine Solution Naphthylamine->Product Purified_Product Pure this compound Product->Purified_Product Recrystallization (e.g., aq. Ethanol)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Temp Was temperature maintained at 0-5 °C? Start->Check_Temp Check_Mixing Is mixing adequate? (No vortex, good turnover) Check_Temp->Check_Mixing Yes Improve_Cooling Improve cooling efficiency: - Slower addition rate - Enhance jacket cooling - Consider internal coils Check_Temp->Improve_Cooling No Check_pH Was the coupling pH optimal (mildly acidic)? Check_Mixing->Check_pH Yes Improve_Mixing Improve agitation: - Increase stirrer speed - Use appropriate impeller - Check baffle placement Check_Mixing->Improve_Mixing No Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH Optimize and control pH: - Use inline pH probe - Consider a buffer system Check_pH->Adjust_pH No Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Improve_Cooling->Check_Temp Improve_Mixing->Check_Mixing Adjust_pH->Check_pH Purify_Reagents->Check_Purity

Caption: Decision tree for troubleshooting low product yield.

References

  • Rouhani, S., & Pirkarimi, A. (2018). A Review on Analytical Procedures Azo Dyes in the Food Industry. Journal of Studies in Color World, 7(4), 19-36.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Yamjala, K., et al. (2016). Methods for the analysis of azo dyes employed in food industry--A review. Food Chemistry, 192, 813-824.
  • Stowell, J. G., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1406-1413.
  • ResearchGate. (n.d.). Methods for the analysis of azo dyes employed in food industry - A review. Retrieved from [Link]

  • Fausett, B. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • El-Ghenymy, A., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Polymers, 14(17), 3583.
  • Applied Technical Services. (n.d.). Azo Dye Testing. Retrieved from [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2016). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Chemical Engineering Journal, 295, 435-446.
  • ResearchGate. (2024, January 2). The continuous flow synthesis of azos. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2019, February 5). Process Optimization of Color Removal From an Industrial Azo Dye. Retrieved from [Link]

  • Anderson, E. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6942-6946.
  • Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. Retrieved from [Link]

  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye? Retrieved from [Link]

  • MDPI. (2025, October 13). Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal. Retrieved from [Link]

  • University of Toronto. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007533801A - Manufacturing method of high purity azo dye.
  • MDPI. (2022, April 7). Azo-Dye-Functionalized Polycarbonate Membranes for Textile Dye and Nitrate Ion Removal. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Chemical Health & Safety, 22(5), 24-30.
  • ResearchGate. (n.d.). 61 questions with answers in AZO DYE | Science topic. Retrieved from [Link]

  • National Institutes of Health. (2024, January 26). The continuous flow synthesis of azos. Retrieved from [Link]

  • Frontiers. (n.d.). Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

  • YouTube. (2014, November 23). Making azo dyes. Retrieved from [Link]

  • MDPI. (2022, July 26). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
  • YouTube. (2025, December 12). Mixing 10,000× Faster: The Science of Nanoliter Reactions. Retrieved from [Link]

  • MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Retrieved from [Link]

  • DiVA portal. (n.d.). Influence of mixing and heat transfer in process scale-up. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl-1-naphthylamine. Retrieved from [Link]

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preventing byproduct formation in 4-Phenylazo-1-naphthylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenylazo-1-naphthylamine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic azo coupling reaction. Our goal is to provide you with in-depth, field-proven insights to help you maximize yield and purity by effectively preventing and troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound, also known as Naphthyl Red or Solvent Yellow 4.[1]

Q1: What is the fundamental reaction pathway for this synthesis? The synthesis is a two-step process:

  • Diazotization: Aniline is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium salt.[2][3][4]

  • Azo Coupling: The electrophilic diazonium salt is then immediately reacted with 1-naphthylamine. The diazonium ion attacks the electron-rich naphthylamine ring, typically at the para position, to form the final azo compound.[2][5][6]

Q2: Why is a low temperature (0-5 °C) absolutely critical? Maintaining a temperature range of 0-5 °C is essential because aryl diazonium salts are thermally unstable.[7] Temperatures above 5 °C cause the diazonium salt to rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which appear as tar-like impurities.[7] This strict temperature control is the single most important parameter for a successful synthesis.

Q3: What are the primary byproducts I should be aware of? The main impurities encountered are:

  • Phenolic compounds: Formed from the decomposition of the diazonium salt.[7]

  • Triazenes: Result from the diazonium ion coupling to the amino group of unreacted 1-naphthylamine instead of the aromatic ring.[7][8]

  • Isomeric Azo Products: Coupling can sometimes occur at the ortho position relative to the amino group on the naphthylamine ring, though para-coupling is strongly favored.[6]

  • Unreacted starting materials: Aniline and 1-naphthylamine may remain if the reaction does not go to completion.

Q4: How does pH affect the coupling reaction? The pH of the reaction medium is crucial for controlling the position of the coupling. A mildly acidic environment (typically pH 4-5) is optimal for coupling aniline-based diazonium salts with amines.[9] If the pH is too low (highly acidic), the reaction rate slows down significantly. If the pH is too high (alkaline), it can favor side reactions.

Troubleshooting Guides

This section provides a deeper dive into specific experimental issues, their root causes, and actionable solutions.

Guide 1: High Levels of Tar-like Impurities or Phenolic Byproducts
  • Symptom: The final product is a dark, sticky, or oily solid instead of the expected red crystalline powder.[10] The yield is significantly lower than anticipated.

  • Root Cause Analysis: This is almost always due to the decomposition of the benzenediazonium salt intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by water (hydrolysis) at elevated temperatures to form phenol.[7]

  • Preventative & Corrective Actions:

    • Strict Temperature Control: Ensure the reaction vessel is submerged in an efficient ice-salt bath to maintain an internal temperature of 0-5 °C throughout the diazotization and coupling steps.

    • Slow Reagent Addition: Add the cold sodium nitrite solution dropwise to the acidic aniline solution. A rapid addition can cause localized heating, leading to decomposition.

    • Immediate Use of Diazonium Salt: The diazonium salt should be used immediately in the subsequent coupling reaction. It should never be stored.[7]

Diagram 1: Key Reaction Pathways

cluster_0 Diazotization Stage cluster_1 Coupling Stage cluster_2 Byproduct Pathways Aniline Aniline NaNO2_HCl NaNO2 / HCl (0-5 °C) Diazonium Benzenediazonium Salt (Intermediate) NaNO2_HCl->Diazonium Diazotization DesiredProduct This compound (Desired Product) Diazonium->DesiredProduct Azo Coupling (pH 4-5) Phenol Phenolic Impurities (Tar) Diazonium->Phenol Decomposition (Temp > 5°C) Triazene Triazene Byproduct Diazonium->Triazene Incorrect Coupling (Incorrect pH) Naphthylamine 1-Naphthylamine start Observe Issue During Synthesis symptom1 Dark, Tar-like Product Low Yield start->symptom1 symptom2 Multiple Spots on TLC Inconsistent Analysis start->symptom2 symptom3 Low Overall Yield Product Seems Clean start->symptom3 cause1 Root Cause: Diazonium Decomposition symptom1->cause1 cause2 Root Cause: Triazene or Isomer Formation symptom2->cause2 cause3 Root Cause: Incomplete Reaction symptom3->cause3 solution1 Action: 1. Verify Temp is 0-5°C 2. Slow Reagent Addition cause1->solution1 solution2 Action: 1. Check & Adjust pH to 4-5 2. Verify Stoichiometry cause2->solution2 solution3 Action: 1. Increase Reaction Time 2. Check Reagent Purity cause3->solution3

Caption: A logical guide from symptom to corrective action.

Experimental Protocols

Protocol 1: Analytical Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring the reaction progress and assessing the purity of the final product.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v, may require optimization)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow it to saturate for 15-20 minutes.

  • During the reaction, carefully withdraw a micro-sample using a capillary tube and dilute it in a small amount of ethyl acetate.

  • Spot the diluted reaction mixture onto the TLC plate baseline. Also spot the starting materials (aniline and 1-naphthylamine) as references.

  • Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new, highly colored product spot indicates reaction progression. Multiple product spots suggest the presence of byproducts.

Protocol 2: Purification by Recrystallization

If byproducts are detected, recrystallization is an effective method for purification.

Materials:

  • Crude this compound

  • Recrystallization solvent (Cyclohexane or aqueous Ethanol are commonly effective) [10]* Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., cyclohexane).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.

  • If the solution is colored by impurities, hot filtration may be necessary.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly. Assess purity via TLC and melting point analysis.

Quantitative Data Summary

ParameterRecommended ValueRationale
Diazotization Temperature 0 - 5 °CPrevents thermal decomposition of the unstable diazonium salt. [2][7]
Coupling Reaction pH 4 - 5Favors electrophilic substitution at the para-carbon (C-coupling) over N-coupling. [6][9]
NaNO₂ Addition Rate Slow, DropwiseAvoids localized exothermic reactions that can raise the temperature.
Purity (Typical) >95.0%Achievable with proper technique and purification. [1]

References

  • Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed. (URL: [Link])

  • Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. (URL: [Link])

  • Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])

  • Give the diazotization reaction of aniline Also give class 12 chemistry CBSE - Vedantu. (URL: [Link])

  • Diazotisation and coupling reaction | PPTX - Slideshare. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • Azo Coupling - Organic Chemistry Portal. (URL: [Link])

  • Proposed route for the synthesis of 4-phenylazo-1-naphthol. - ResearchGate. (URL: [Link])

  • Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici - ResearchGate. (URL: [Link])

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Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Phenylazo-1-naphthylamine Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Phenylazo-1-naphthylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fluorescence performance of this versatile probe. We will move beyond simple procedural lists to explore the underlying mechanisms, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the fluorescence behavior of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound is a synthetic organic compound classified as an azo dye.[1][2] It is characterized by an azo group (-N=N-) linking a phenyl and a naphthylamine ring system.[2] Due to its specific chemical structure, it is often used as a molecular probe in various research areas, including the study of surfactant chemistry and as a precursor in the synthesis of more complex dyes.[1] Its utility stems from its sensitivity to the local microenvironment, which can influence its spectroscopic properties.

Q2: Why is the intrinsic fluorescence quantum yield of this compound and other azo compounds often low?

A: The low quantum yield is a well-known characteristic of many azobenzene derivatives. The primary reason is the efficiency of non-radiative decay pathways that compete with fluorescence. Upon excitation, the azo group can undergo rapid and efficient trans-cis photoisomerization.[3] This isomerization process provides a fast, non-emissive route for the excited molecule to return to the ground state, thus quenching potential fluorescence.[3] Essentially, the energy that would be released as a photon (light) is instead dissipated through this structural change.

Q3: What is "fluorescence quantum yield" and why is it a critical parameter for a probe?

A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[4] A high quantum yield (approaching 1.0 or 100%) indicates that most of the absorbed energy is released as fluorescence, resulting in a bright signal. For a molecular probe, a high quantum yield is critical for achieving high sensitivity, as it allows for the detection of small changes or low concentrations of the target analyte with a better signal-to-noise ratio.

Q4: What are the key factors that can be manipulated to enhance the fluorescence of this compound?

A: Several environmental and structural factors can significantly influence the fluorescence quantum yield. The most critical are:

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can drastically alter fluorescence by stabilizing or destabilizing the excited state.[5][6]

  • Molecular Aggregation: At high concentrations, these planar molecules can stack together, a phenomenon that often leads to fluorescence quenching.[7][8]

  • pH: The pH of the solution can alter the protonation state of the molecule, affecting its electronic structure and, consequently, its fluorescence.[1]

  • Structural Rigidity: Restricting the trans-cis isomerization is a key strategy. This can be achieved by increasing solvent viscosity, binding to a macromolecule, or through chemical modification.[3]

Troubleshooting Guide: Diagnosing and Solving Low Quantum Yield

This guide provides a systematic, question-and-answer approach to resolving common experimental issues.

Q1: I've synthesized or purchased this compound, but my solution shows extremely weak or no fluorescence. What are the first things I should check?

A: Before investigating complex photophysics, it's crucial to rule out basic experimental errors.

  • Purity Confirmation: The synthesis of this compound involves a diazotization and coupling reaction.[1][9] Starting materials or side-products can act as potent quenchers. Confirm the purity of your compound using techniques like NMR, mass spectrometry, and chromatography. If necessary, purify the compound by recrystallization from a suitable solvent like cyclohexane or aqueous ethanol.[10]

  • Instrument Settings: Verify the settings on your fluorometer. Ensure you are using the correct excitation wavelength and scanning the appropriate emission range.[11] Optimize slit widths to balance signal intensity against spectral resolution. An initial broad survey scan can be helpful to locate the emission maximum.

  • Concentration and Inner Filter Effects: Ensure your solution is not too concentrated. For quantum yield measurements, the absorbance at the excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects, where emitted light is reabsorbed by other probe molecules in the solution.[4][12]

Q2: My probe is fluorescent in dilute solutions, but the signal intensity drops dramatically as I increase the concentration. What's happening?

A: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[7]

  • Causality: this compound is a relatively planar aromatic molecule. In concentrated solutions or poor solvents, these molecules tend to self-associate through intermolecular forces like π-π stacking. This close-range interaction creates new, non-radiative decay pathways (e.g., excimer formation) that efficiently quench fluorescence.[7]

  • Solution:

    • Work at Lower Concentrations: The simplest solution is to perform experiments in a concentration range where the probe remains monomeric.

    • Introduce Surfactants: In aqueous media, adding surfactants can encapsulate the probe within micelles, preventing aggregation and potentially enhancing fluorescence.[1]

    • Modify the Probe: For advanced applications, introducing bulky substituents to the molecular structure can sterically hinder aggregation, a strategy used to convert ACQ dyes into Aggregation-Induced Emission (AIE) luminogens.[13][14]

Q3: The fluorescence intensity and color of my probe change significantly when I switch solvents. How can I leverage this?

A: This behavior is known as solvatochromism , and it is a powerful tool for optimization.[15][16]

  • Causality: The energy levels of a molecule's ground and excited states are affected differently by the surrounding solvent molecules.[15] Factors like solvent polarity and hydrogen-bonding ability can stabilize the excited state to varying degrees, altering the energy gap for emission and thus the fluorescence wavelength and intensity.[5][17] For instance, polar protic solvents that can donate hydrogen bonds may interact differently with the probe than polar aprotic or non-polar solvents.[5][6]

  • Solution:

    • Systematic Solvent Screening: Perform a systematic screen of solvents with diverse properties to identify an environment that maximizes the quantum yield. A recommended starting panel would include non-polar (e.g., Toluene), polar aprotic (e.g., DMSO, Acetonitrile), and polar protic (e.g., Ethanol, Methanol) solvents.

    • Use Solvent Polarity Scales: Correlate your fluorescence data with established solvent polarity scales (e.g., Reichardt's ET(30)) to understand the specific interactions driving the enhancement.[6] This provides a rational basis for selecting or designing the optimal solvent system for your application.

Q4: My fluorescence signal is initially strong but decays rapidly during measurement under the excitation light. What is the cause and how can I prevent it?

A: You are likely observing photobleaching .

  • Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[11] The high-energy light can induce reactions that break covalent bonds within the molecule, leading to a permanent loss of fluorescence. Azo compounds can be susceptible to such photodegradation.

  • Solution:

    • Minimize Light Exposure: Use the lowest excitation intensity and shortest exposure time necessary to acquire a good signal. Use shutters to block the excitation beam when not actively measuring.

    • Deoxygenate Solutions: Dissolved oxygen can participate in photochemical reactions that lead to bleaching. Deoxygenating your sample by bubbling with nitrogen or argon gas can improve photostability.[18]

    • Use Protective Packaging: When storing solutions, use amber vials or wrap containers in foil to protect them from ambient light, as recommended by ICH photostability guidelines.[19][20]

Visual Diagrams

Troubleshooting Workflow

G start Low / No Fluorescence Signal check_purity 1. Check Purity & Concentration (NMR, MS, Abs < 0.1) start->check_purity check_instrument 2. Check Instrument Settings (λex, λem, Slits) check_purity->check_instrument is_acq 3. Concentration Study (Does intensity decrease with concentration?) check_instrument->is_acq acq_yes Aggregation-Caused Quenching (ACQ) is_acq->acq_yes  Yes is_solvent 4. Solvent Screening (Does fluorescence change with solvent?) is_acq->is_solvent No acq_sol Solution: - Lower Concentration - Add Surfactants acq_yes->acq_sol end_node Optimized Fluorescence acq_sol->end_node solvent_yes Solvatochromism is_solvent->solvent_yes  Yes is_bleaching 5. Time-Lapse Measurement (Does signal decay over time?) is_solvent->is_bleaching No solvent_sol Solution: - Optimize Solvent Polarity - Control H-bonding solvent_yes->solvent_sol solvent_sol->end_node bleaching_yes Photobleaching is_bleaching->bleaching_yes  Yes is_bleaching->end_node No bleaching_sol Solution: - Minimize Light Exposure - Deoxygenate Sample bleaching_yes->bleaching_sol bleaching_sol->end_node

Caption: A workflow for diagnosing low fluorescence quantum yield.

Competing De-Excitation Pathways

G cluster_decay De-Excitation Pathways S0 Ground State (S0) Excitation Photon Absorption (Excitation) S0->Excitation S1 Excited State (S1) Excitation->S1 Fluorescence Fluorescence (Radiative) S1->Fluorescence Goal: Maximize Isomerization Trans-Cis Isomerization (Non-Radiative) S1->Isomerization Inherent in Azo Group Aggregation Aggregation Quenching (Non-Radiative) S1->Aggregation Concentration Dependent Fluorescence->S0 Isomerization->S0 Aggregation->S0

Sources

Validation & Comparative

A Comparative Guide to the Validation of 4-Phenylazo-1-naphthylamine-Based Preconcentration Methods for Trace Metal Analysis by ICP-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of trace and ultra-trace elemental impurities is not merely an analytical challenge—it is a critical component of ensuring product safety and efficacy. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as the undisputed benchmark for sensitivity in elemental analysis, its performance can be compromised by complex sample matrices, leading to suppressed signals and spectral interferences. This guide provides an in-depth validation framework for an enhanced analytical approach: coupling the chelating power of 4-Phenylazo-1-naphthylamine with the sensitivity of ICP-MS to overcome these limitations.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, presenting a self-validating system benchmarked against conventional methods. We will objectively compare a direct ICP-MS analysis with a method enhanced by Solid Phase Extraction (SPE) using a this compound-functionalized sorbent. The validation process is rigorously structured around the internationally recognized ICH Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]

The Scientific Rationale: Why Couple Chelation with ICP-MS?

At the heart of this enhanced methodology lies the principle of selective preconcentration. This compound is a versatile azo compound known for its ability to form stable complexes with various metal ions.[3][4] When chemically bonded to a solid support, such as silica gel, it creates a powerful sorbent for Solid Phase Extraction (SPE). This process, illustrated below, offers a dual advantage: it isolates and concentrates the target analytes while simultaneously eliminating the bulk of the sample matrix, which is often the source of analytical interference.[5][6]

The primary benefits of this SPE-ICP-MS approach are:

  • Enhanced Sensitivity: By concentrating the analytes from a large sample volume into a small elution volume, the effective concentration at the detector is significantly increased, dramatically lowering detection limits.

  • Matrix Elimination: For samples rich in salts, proteins, or organic molecules (e.g., biological fluids, pharmaceutical formulations), the wash steps in the SPE protocol remove these interfering components, leading to a cleaner signal and improved accuracy.[7]

  • Improved Specificity: The inherent selectivity of the chelating agent for target metal ions can help mitigate isobaric interferences—where ions of different elements have the same mass-to-charge ratio—by selectively isolating the analyte of interest.

G cluster_0 Sample Preparation cluster_1 Solid Phase Extraction (SPE) Workflow cluster_2 Analysis Sample Complex Sample (High Matrix, Low Analyte) Adjusted pH Adjusted Sample Sample->Adjusted Optimize binding pH Load 2. Load Sample Adjusted->Load Condition 1. Condition SPE Cartridge (this compound Sorbent) Condition->Load Wash 3. Wash Cartridge Load->Wash Analytes Bind, Matrix Passes Through Elute 4. Elute Analytes Wash->Elute Remove Residual Matrix ICPMS ICP-MS Analysis Elute->ICPMS Concentrated, Clean Sample

Caption: Workflow for SPE using a this compound sorbent.

Method Validation Framework: Adhering to ICH Q2(R1) Standards

To ensure that an analytical method is fit for its intended purpose, a systematic validation is required. The ICH Harmonised Guideline Q2(R1) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[8][9] Our comparative study will assess two methods based on these core parameters.

  • Method A (Control): Direct analysis of the sample after a simple 1:10 dilution in 2% nitric acid.

  • Method B (Enhanced): Analysis of the sample extract following SPE with the this compound sorbent.

The validation will rigorously test for specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness.

G cluster_performance Core Performance Metrics cluster_limits Sensitivity & Reliability Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key validation parameters as defined by ICH Q2(R1) guidelines.

Step-by-Step Validation Protocols & Comparative Data

Here, we detail the experimental protocols for validating the analysis of four key elemental impurities (Lead, Cadmium, Arsenic, Mercury) in a simulated pharmaceutical matrix (10% w/v solution of a common excipient like microcrystalline cellulose, digested).

Specificity
  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components. In ICP-MS, this primarily concerns spectral interferences. We must prove that the method can distinguish the analyte signal from matrix-induced polyatomic interferences or isobaric overlaps.

  • Protocol:

    • Analyze a blank matrix solution (containing no analytes) using both Method A and Method B.

    • Analyze a solution containing only known potential interfering elements (e.g., Molybdenum which can cause ⁹⁵Mo¹⁶O⁺ interference on ¹¹¹Cd).

    • Compare the signal at the analyte mass-to-charge ratio (m/z) in the blanks and interference solutions to that of a low-level analyte standard.

  • Data & Interpretation:

Analyte (m/z)MethodSignal in Blank Matrix (CPS)Signal in Spiked Standard (1.0 µg/L) (CPS)Interpretation
Cd (111) A (Direct) 1,52025,800High blank signal suggests potential matrix interference.
Cd (111) B (SPE) 4524,950Negligible blank signal demonstrates effective matrix removal.
As (75) A (Direct) 8,800 (from ArCl⁺)41,200High background from ArCl⁺ interference is evident.
As (75) B (SPE) 11040,500SPE removes chloride, significantly reducing interference.

The results clearly show that Method B provides superior specificity. The SPE step effectively removes matrix components like chlorides that are known to cause significant polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺).

Linearity and Range
  • Causality: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 0.1 µg/L to 10 µg/L).

    • For Method A, analyze the standards directly.

    • For Method B, process each standard through the entire SPE procedure before analysis.

    • Plot the response versus concentration and determine the correlation coefficient (R²) using a linear regression.

  • Data & Interpretation:

MethodAnalyteRange (µg/L)Correlation Coefficient (R²)Acceptance Criterion
A (Direct) Pb0.5 - 10.00.9912R² ≥ 0.995
B (SPE) Pb0.1 - 10.00.9998R² ≥ 0.995
A (Direct) Hg0.5 - 10.00.9895R² ≥ 0.995
B (SPE) Hg0.1 - 10.00.9996R² ≥ 0.995

Method B demonstrates excellent linearity over a wider range, including lower concentrations. The poorer R² value for Method A, especially for mercury, suggests that matrix effects in the unpurified samples are suppressing the signal non-linearly at different concentrations.

Accuracy
  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through spike recovery studies, which reveal any systematic errors or matrix-induced signal suppression/enhancement.

  • Protocol:

    • Spike the blank matrix solution with known analyte concentrations at three levels (e.g., low, medium, high).

    • Prepare three independent samples at each level.

    • Analyze the spiked samples using both Method A and Method B.

    • Calculate the percent recovery for each sample. The acceptance criteria are typically 70-150% recovery with an RSD of ≤20%.[10][11]

  • Data & Interpretation:

MethodAnalyteSpike LevelMean Recovery (%)% RSD (n=3)
A (Direct) PbLow (1 µg/L)65.218.5
B (SPE) PbLow (1 µg/L)98.74.2
A (Direct) CdMedium (5 µg/L)71.515.1
B (SPE) CdMedium (5 µg/L)101.23.8
A (Direct) AsHigh (10 µg/L)75.812.6
B (SPE) AsHigh (10 µg/L)99.52.9

The data unequivocally supports the superior accuracy of Method B. The low recovery values for Method A are classic indicators of matrix suppression, where the high concentration of other ions in the sample reduces the ionization efficiency of the target analytes in the plasma. Method B's effective matrix removal results in recoveries consistently close to 100%.

Precision (Repeatability)
  • Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability assesses precision over a short interval under the same conditions.

  • Protocol:

    • Prepare six independent samples of the matrix spiked at a medium concentration level.

    • Analyze all six samples using both Method A and Method B on the same day with the same instrument and analyst.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Data & Interpretation:

MethodAnalyteMean Concentration Found (µg/L)% RSD (n=6)Acceptance Criterion
A (Direct) Pb3.6516.8%RSD ≤ 20%
B (SPE) Pb4.983.5%RSD ≤ 20%
A (Direct) Cd3.8118.2%RSD ≤ 20%
B (SPE) Cd5.044.1%RSD ≤ 20%

While both methods meet the general acceptance criterion, Method B provides significantly better precision. The higher variability in Method A is likely due to inconsistent matrix effects between samples, a factor that is eliminated by the robust SPE cleanup in Method B.

Limit of Quantitation (LOQ)
  • Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which precision and accuracy criteria are met.

    • Confirm the LOQ by analyzing multiple independent samples prepared at the estimated LOQ concentration and verifying that the recovery and RSD are within acceptable limits.

  • Data & Interpretation:

MethodAnalyteEstimated LOQ (µg/L)Verification Recovery (%)Verification %RSD
A (Direct) Pb0.568.519.5
B (SPE) Pb0.195.48.8
A (Direct) As0.871.218.9
B (SPE) As0.197.19.2

Method B achieves a 5- to 8-fold improvement in the LOQ compared to the direct method. This is a direct consequence of the preconcentration factor inherent in the SPE protocol and the reduction in background noise from matrix removal.

Protocol Deep Dive: Solid Phase Extraction (SPE)

This protocol outlines the specific steps for using the hypothetical this compound-functionalized silica SPE cartridge.

Objective: To isolate and preconcentrate Pb, Cd, As, and Hg from a 10 mL digested sample matrix.

Materials:

  • SPE Cartridge (100 mg sorbent bed)

  • Vacuum manifold

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Nitric Acid (Trace Metal Grade)

  • Ammonia solution

  • Elution Solution: 5% (v/v) Nitric Acid in Methanol

Procedure:

  • Sample pH Adjustment: Adjust the pH of the 10 mL sample to 6.0 ± 0.2 using a dilute ammonia solution. This is the optimal pH for chelation by the this compound functional group.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge to wet the sorbent.

    • Pass 5 mL of deionized water to rinse the methanol.

    • Pass 5 mL of a pH 6.0 buffer to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 10 mL pH-adjusted sample onto the cartridge.

    • Maintain a slow, steady flow rate of approximately 1-2 mL/min using the vacuum manifold.

  • Washing (Matrix Removal):

    • Wash the cartridge with 5 mL of deionized water to remove any remaining non-bound matrix components.

  • Elution:

    • Dry the cartridge under vacuum for 2 minutes to remove excess water.

    • Place a clean collection tube under the cartridge.

    • Elute the bound analytes by passing 1 mL of the Elution Solution through the cartridge. The acidic and organic nature of the eluent disrupts the chelation complex, releasing the metal ions.

    • The resulting 1 mL eluate is now ready for ICP-MS analysis, representing a 10x preconcentration factor.

Conclusion: A Validated Path to Superior Performance

The comprehensive validation data presented in this guide demonstrates a clear and compelling case for the use of this compound-based SPE in conjunction with ICP-MS for trace elemental analysis. While direct ICP-MS analysis is a powerful technique, its performance in complex matrices is often hampered by issues of accuracy, precision, and sensitivity due to matrix effects and spectral interferences.

The enhanced method (Method B) consistently outperformed the direct method across all critical validation parameters as defined by ICH Q2(R1). By effectively isolating analytes from the interfering matrix and concentrating them prior to analysis, the SPE-ICP-MS method delivered:

  • Superior Accuracy and Precision: With spike recoveries near 100% and significantly lower RSDs.

  • Enhanced Specificity: By eliminating the source of common polyatomic interferences.

  • Lower Limits of Quantitation: Achieving a 5- to 8-fold improvement in sensitivity.

For laboratories tasked with the critical mission of quantifying trace elemental impurities in challenging samples, adopting and validating a robust sample preparation strategy is not an option, but a necessity. The this compound-based SPE-ICP-MS workflow represents a validated, scientifically sound, and superior approach to achieving data of the highest quality and integrity.

References

  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • HylaPharm. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Plati. HylaPharm. [Link]

  • EPA. Standard Operating Procedure for ICP-MS Data Validation. U.S. Environmental Protection Agency. [Link]

  • ResearchGate. Determination of Heavy Metals and Rare Earth Elements in Environmental Samples by ICP-MS after Solid Phase Preconcentration with Chelating Resin Fibers and Anion Exchanger Filters. ResearchGate. [Link]

  • ResearchGate. Guideline of inductively coupled plasma mass spectrometry “ICP–MS”: fundamentals, practices, determination of the limits, quality control, and method validation parameters. ResearchGate. [Link]

  • ACS Publications. Effects of organic solvents in inductively coupled plasma atomic emission spectrometry. Analytical Chemistry. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • ACS Publications. Preconcentration of trace metals using chelating groups immobilized via silylation. Analytical Chemistry. [Link]

  • NIH. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. National Institutes of Health. [Link]

  • Taylor & Francis Online. Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Applied Spectroscopy Reviews. [Link]

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies. [Link]

  • Patsnap. Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap. [Link]

  • ResearchGate. Separation and preconcentration followed by ICP-OES and ICP-MS determination of precious metals using silica gel chemically modified with dithiocarbamate groups. ResearchGate. [Link]

  • PubMed. An overview of preconcentration techniques combined with inductively coupled plasma mass spectrometry for trace element determination in biological studies. National Library of Medicine. [Link]

  • Spectroscopy Online. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems: Solubility, Chelation, and Memory Effects. Spectroscopy Online. [Link]

  • ResearchGate. Method validation for the elements by ICP-MS and DMA. ResearchGate. [Link]

  • Almac Group. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac Group. [Link]

  • NIH. Critical evaluation of the potential of ICP-MS-based systems in toxicological studies of metallic nanoparticles. National Institutes of Health. [Link]

Sources

A Comparative Analysis of Azo Dyes for Colorimetric Metal Ion Sensing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating demand for rapid, sensitive, and selective detection of metal ions in environmental and biological systems has propelled the development of advanced chemosensors. Among these, azo dyes have emerged as a prominent class of colorimetric sensors due to their facile synthesis, vibrant color changes, and versatile structural modifications. This guide provides a comprehensive comparative study of 4-Phenylazo-1-naphthylamine and other notable azo dyes for metal ion sensing, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Azo Dyes as Chromogenic Probes

Azo dyes are organic compounds characterized by the presence of one or more azo functional groups (–N=N–) connecting aromatic rings. The extended π-conjugated system of these molecules is responsible for their strong absorption in the visible region of the electromagnetic spectrum, rendering them intensely colored. The interaction of the electron-rich azo group and other coordinating moieties within the dye structure (such as hydroxyl, amino, or carboxyl groups) with metal ions leads to a perturbation of the electronic properties of the chromophore. This chelation event often results in a distinct and visually perceptible color change, forming the basis of their application as colorimetric sensors.[1][2]

The key advantages of employing azo dyes for metal ion detection include:

  • Simplicity and Cost-Effectiveness: The synthesis of azo dyes is often straightforward, and the colorimetric detection method can be performed with basic instrumentation like a UV-Vis spectrophotometer, or in some cases, by the naked eye, making it a cost-effective approach.[3]

  • High Sensitivity: Many azo dye-based sensors exhibit low limits of detection, enabling the quantification of trace amounts of metal ions.

  • Selectivity: Through judicious molecular design, azo dyes can be tailored to selectively bind to specific metal ions, minimizing interference from other coexisting ions.

  • Rapid Response: The complexation reaction between the azo dye and the metal ion is typically fast, allowing for real-time or near-real-time measurements.

This guide will focus on this compound as a reference compound and compare its performance with a selection of other azo dyes that have demonstrated significant potential in the detection of various metal ions.

This compound: A Prototypical Azo Dye Sensor

This compound, also known as Solvent Yellow 4, is a well-established azo dye with applications in various fields, including as a reagent in analytical chemistry for the detection of metal ions.[4] Its structure features a phenyl ring connected to a naphthylamine moiety via an azo bridge. The amino group and the azo linkage can act as potential coordination sites for metal ions.

Sensing Mechanism

The sensing mechanism of this compound involves the formation of a coordination complex with metal ions. The lone pair of electrons on the nitrogen atoms of the amino group and the azo group can be donated to the vacant orbitals of a metal cation. This interaction alters the electronic distribution within the molecule's conjugated system, leading to a shift in the maximum absorption wavelength (λmax) and a corresponding change in color.

Caption: General sensing mechanism of this compound with a metal ion.

While the use of this compound for metal ion detection is documented, comprehensive quantitative performance data in the recent scientific literature is somewhat limited compared to newly designed azo dyes. However, it serves as an important benchmark for understanding the fundamental principles of azo dye-based sensing.

Comparative Performance of Azo Dye-Based Metal Ion Sensors

The efficacy of a colorimetric sensor is evaluated based on several key performance metrics. This section provides a comparative analysis of this compound and other selected azo dyes against these metrics.

Performance Metrics
  • Selectivity: The ability of the sensor to respond to a specific target metal ion in the presence of other potentially interfering ions.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the sensor.

  • Binding Constant (K_a): A measure of the affinity between the sensor and the metal ion. A higher binding constant indicates a more stable complex.

  • Response Time: The time required for the sensor to reach a stable signal upon interaction with the metal ion.

  • Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.

Comparative Data Tables

The following tables summarize the performance of this compound and other selected azo dyes for the detection of various metal ions.

Table 1: Performance Comparison for Copper (Cu²⁺) Sensing

Azo Dye SensorLimit of Detection (LOD)Linear RangeResponse TimeBinding Stoichiometry (Dye:Metal)Reference
This compound 0.2 ppm (approx. 3.1 µM)---[5]
TPN12.1 nM---[1]
DAD-Cu-1 x 10⁻⁵ to 9 x 10⁻⁵ M< 3 h-[6][7]

Table 2: Performance Comparison for Lead (Pb²⁺) and Mercury (Hg²⁺) Sensing

Azo Dye SensorTarget IonLimit of Detection (LOD)Linear RangeResponse TimeBinding Stoichiometry (Dye:Metal)Reference
DabcylHg²⁺----[8][9]
Azophenol-based probeHg²⁺----[6][7]
Coumarin-azo derivative AD1Hg²⁺0.24 µM---
Glutaraldehydephenyl hydrazone (GPH)Pb²⁺0.5250 µg/g0.001 - 100 mg L⁻¹Instantaneous1:2[10]

Table 3: Performance Comparison for Iron (Fe³⁺), Tin (Sn²⁺), and Aluminum (Al³⁺) Sensing

Azo Dye SensorTarget IonLimit of Detection (LOD)Linear RangeResponse TimeBinding Stoichiometry (Dye:Metal)Reference
DabcylFe²⁺, Sn²⁺, Al³⁺----[8][9]
TPN1Sn²⁺, Al³⁺3.6 nM (Sn²⁺)---[1]

Table 4: Performance Comparison for Other Metal Ions (Cadmium, Nickel, Cobalt, Zinc)

Azo Dye SensorTarget IonLimit of Detection (LOD)Linear RangeResponse TimeBinding Stoichiometry (Dye:Metal)Reference
BTADAPCd²⁺0.15 µgup to 16 µg-2:1[11]
4-(p-phenyl azo sulfonic acid)-1-naphtholNi²⁺, Co²⁺-0.1-2 µg mL⁻¹ (Ni²⁺), 0.5-2.5 µg mL⁻¹ (Co²⁺)--[12]
4-(pyridyl-2-azo)resorcinol (PAR)Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺0.02 µg/mL (Co, Ni, Zn), 0.10 µg/mL (Pb)---[13]
Bis(indoline-2,3-dione) thiosemicarbazoneCd²⁺2.2 µmol L⁻¹1.8–17.8 × 10⁻⁵ mol L⁻¹-1:2

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the development and evaluation of azo dye-based metal ion sensors.

Synthesis of Azo Dyes

The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction.

Protocol 1: General Synthesis of an Azo Dye (e.g., Dabcyl) [8][9]

  • Diazotization:

    • Dissolve the primary aromatic amine (e.g., 4-aminobenzoic acid) in an acidic solution (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling Reaction:

    • Prepare a solution of the coupling agent (e.g., N,N-dimethylaniline) in a suitable solvent.

    • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, again maintaining a low temperature (0-5 °C).

    • Adjust the pH of the reaction mixture as required for the specific coupling reaction (often slightly acidic or neutral).

    • Stir the reaction mixture for a specified period until the coupling is complete.

    • Isolate the precipitated azo dye by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of azo dyes.

Spectrophotometric Titration for Metal Ion Sensing

UV-Vis spectrophotometry is the primary technique for evaluating the performance of colorimetric sensors.

Protocol 2: UV-Vis Spectrophotometric Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the azo dye sensor of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile, or a buffer solution).

    • Prepare stock solutions of the metal ions to be tested (usually as their nitrate or chloride salts) in the same solvent.

  • Titration Procedure:

    • Place a fixed volume of the azo dye solution in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum of the dye solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (response time).

    • Record the UV-Vis absorption spectrum after each addition.

    • Continue the additions until no further significant changes in the absorption spectrum are observed (saturation).

  • Data Analysis:

    • Plot the absorbance at the new λmax (or the change in absorbance at the original λmax) against the concentration of the added metal ion.

    • From this plot, the linear range and the binding stoichiometry (using methods like Job's plot) can be determined.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.

Caption: Workflow for UV-Vis spectrophotometric titration.

Selectivity Study

Evaluating the selectivity of the sensor is crucial to determine its applicability in real-world samples.

Protocol 3: Selectivity Assessment

  • Prepare Solutions:

    • Prepare a solution of the azo dye sensor and a solution of the target metal ion.

    • Prepare solutions of various potentially interfering metal ions at the same concentration as the target metal ion.

  • Interference Study:

    • To a series of cuvettes, add the azo dye solution.

    • To one cuvette, add only the target metal ion.

    • To the other cuvettes, add the target metal ion along with an equimolar (or higher) concentration of each interfering ion.

    • Record the UV-Vis absorption spectrum for each solution after a set incubation time.

  • Analysis:

    • Compare the absorbance change in the presence of interfering ions with the change observed with the target ion alone.

    • A significant change in the absorbance only in the presence of the target ion indicates high selectivity.

Mechanistic Insights and Structural Considerations

The selectivity and sensitivity of an azo dye sensor are intrinsically linked to its molecular structure. The position and nature of substituent groups on the aromatic rings can significantly influence the dye's coordination properties and the resulting color change.

For instance, the presence of electron-donating groups (e.g., -NH₂, -OH) can enhance the electron density at the coordination sites, leading to stronger binding with metal ions. Conversely, electron-withdrawing groups can modulate the electronic properties and shift the absorption spectrum.

The chelation of a metal ion by an azo dye typically involves the formation of a five- or six-membered ring, which enhances the stability of the complex. The specific atoms involved in coordination can be identified through techniques like FT-IR and NMR spectroscopy, as well as computational modeling.

Metal_Chelation cluster_dye Azo Dye Structure cluster_metal cluster_complex Chelate Complex N1 N N2 N N1->N2 azo Metal Metal Ion N1->Metal Aryl2 Aryl Ring 2 N2->Aryl2 X X X->Metal Y Y Aryl1 Aryl Ring 1 Aryl1->N1 Aryl1->X Coordinating Group 1 Aryl2->Y Coordinating Group 2 Complex Stable Chelate Ring Metal->Complex

Caption: Generalized representation of metal ion chelation by an azo dye.

Conclusion and Future Perspectives

Azo dyes represent a powerful and versatile platform for the development of colorimetric sensors for metal ions. Their ease of synthesis, tunable properties, and strong chromogenic responses make them highly attractive for a wide range of applications, from environmental monitoring to clinical diagnostics. While this compound serves as a foundational example, ongoing research continues to yield novel azo dyes with superior sensitivity, selectivity, and faster response times for a growing number of target metal ions.

Future advancements in this field will likely focus on:

  • The design of azo dyes with even higher selectivity for specific metal ions, particularly in complex matrices.

  • The development of ratiometric sensors that provide a more robust and reliable response.

  • The integration of azo dyes into portable and field-deployable sensing platforms, such as paper-based devices and smartphone-based readers.

  • The exploration of new sensing mechanisms and signal transduction pathways to further enhance sensor performance.

By leveraging the principles and protocols outlined in this guide, researchers can contribute to the continued development of innovative and impactful azo dye-based sensors for metal ion detection.

References

  • [Stability constant study of transition metal complexes with pharmacologically active ligand(N-

  • [Some Metal Ions Complexes With Azo

  • /PMC10159495/)

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A Researcher's Guide to Fluorescent Probes for Critical Micelle Concentration (CMC) Determination: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of surfactant science, drug delivery, and formulation development, the critical micelle concentration (CMC) is a cornerstone parameter. It marks the concentration at which surfactant molecules self-assemble into micelles, a process fundamental to solubilization, emulsification, and the creation of targeted delivery systems. Accurate CMC determination is therefore not just a matter of academic curiosity but a critical step in ensuring product efficacy and stability.

Among the various techniques available for CMC determination, fluorescence spectroscopy stands out for its high sensitivity and versatility.[1][2] This guide provides an in-depth comparison of fluorescent probes used for this purpose, with a special focus on the performance of N-phenyl-1-naphthylamine and its analogues, weighed against other widely used probes like Pyrene and 1,6-diphenyl-1,3,5-hexatriene (DPH).

The Role of Fluorescent Probes in Unveiling Micelle Formation

The principle behind using fluorescent probes for CMC determination is elegantly simple. These molecules exhibit a change in their fluorescent properties—such as intensity, emission wavelength, or polarization—as they transition from a polar aqueous environment to the nonpolar, hydrophobic core of a micelle.[3][4][5] By monitoring this change as a function of surfactant concentration, a distinct inflection point is observed at the CMC.

A Note on 4-Phenylazo-1-naphthylamine

Initial inquiries into the use of this compound as a fluorescent probe for CMC determination yielded limited specific literature. While it is a well-known azo dye used in various chemical applications, including as a reagent in spectrophotometry and for studying surfactant interactions, its application as a fluorescent probe for CMC is not well-documented in peer-reviewed publications.[6][7][8] Structurally, it is an azo compound, and its properties are primarily linked to its light-absorbing (colorimetric) characteristics.[7]

However, its structural analogue, N-phenyl-1-naphthylamine (NPN) , is a widely recognized and effective fluorescent probe for micelle formation studies.[5][9] Given the likely interest in this class of compounds, this guide will focus on the well-established performance of NPN as a primary exemplar and compare it with other standard fluorescent probes.

In the Spotlight: N-phenyl-1-naphthylamine (NPN)

N-phenyl-1-naphthylamine (NPN), also known as 1-anilinonaphthalene, is a hydrophobic fluorescent probe that is weakly fluorescent in aqueous solutions.[5] Upon the formation of micelles, NPN partitions into the nonpolar core of these structures. This sequestration from the aqueous environment leads to a significant increase in its fluorescence quantum yield and a noticeable blue shift in its emission maximum.[5][9]

This photophysical behavior makes NPN an excellent tool for determining the CMC of a broad range of surfactants, including alkyltrimethylammonium halides, alkylsulfates, and bile salts.[9] The method is lauded for its sensitivity and speed, allowing for accurate CMC determination across a wide concentration range.[5][9]

The Veteran Probe: Pyrene

Pyrene is one of the most extensively used fluorescent probes for investigating microheterogeneous systems like micelles.[10] Its utility in CMC determination stems from the sensitivity of its vibrational fine structure in the fluorescence emission spectrum to the polarity of its local environment.[10][11] The ratio of the intensity of the first and third vibronic peaks (I1/I3) is a reliable indicator of the surrounding polarity. In a polar aqueous environment, the I1/I3 ratio is high, while it decreases significantly as pyrene is incorporated into the hydrophobic micellar core.[11][12]

Furthermore, at higher concentrations, pyrene can form excited-state dimers called excimers, which exhibit a broad, red-shifted emission. The ratio of monomer to excimer fluorescence intensity is also highly sensitive to micelle formation, providing another avenue for CMC determination.[13][14][15]

The Membrane Specialist: 1,6-diphenyl-1,3,5-hexatriene (DPH)

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that is virtually non-fluorescent in water.[16] However, its fluorescence increases dramatically upon insertion into a nonpolar environment, such as the core of a micelle or a lipid bilayer.[16][17] This "on/off" characteristic provides a clear signal for micelle formation.

DPH is particularly well-known for its application in studying membrane fluidity through fluorescence polarization/anisotropy measurements.[17][18] As micelles form and DPH is incorporated, its rotational motion becomes more restricted, leading to an increase in fluorescence polarization. This change can be plotted against surfactant concentration to determine the CMC.

Comparative Performance Analysis

The choice of a fluorescent probe for CMC determination often depends on the specific surfactant system, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of NPN, Pyrene, and DPH.

FeatureN-phenyl-1-naphthylamine (NPN)Pyrene1,6-diphenyl-1,3,5-hexatriene (DPH)
Primary Mechanism Increased quantum yield and blue shift in emission upon partitioning into the micellar core.[5][9]Change in the ratio of vibronic peak intensities (I1/I3) due to environmental polarity.[11][12] Can also utilize monomer-excimer fluorescence.[13]Significant increase in fluorescence intensity upon incorporation into the hydrophobic micellar core.[16] Increase in fluorescence polarization.[17]
Sensitivity High, suitable for a wide range of CMCs.[9]High, widely applicable.[10] The I1/I3 ratio is a very sensitive polarity probe.Very high, especially for systems with low CMCs, due to the large fluorescence enhancement.
Ease of Use Relatively straightforward; requires monitoring of fluorescence intensity or emission maximum.Can be more complex due to the need for ratiometric measurements (I1/I3) or analysis of excimer formation.[10][19]Simple in terms of monitoring fluorescence intensity. Polarization measurements require specific equipment.
Potential Interferences Fluorescence can be quenched by certain ions or molecules.Excimer formation can be concentration-dependent and may complicate data analysis.[10] The probe itself can affect micellization at higher concentrations.Prone to forming microcrystals in aqueous solutions, which can affect results.[17] Its location within the micelle can be influenced by other molecules.[18]
Typical Surfactants Broad applicability to anionic, cationic, non-ionic, and zwitterionic surfactants.[9]Widely used for all types of surfactants.[13][14][19]Commonly used for all types of surfactants and for studying lipid membranes.[17]

Experimental Protocol: A Step-by-Step Guide to CMC Determination

The following is a generalized protocol for determining the CMC of a surfactant using a fluorescent probe. Specific parameters such as probe concentration and excitation/emission wavelengths should be optimized for each probe-surfactant system.

Materials:

  • Fluorescent probe (e.g., NPN, Pyrene, DPH)

  • Surfactant of interest

  • Appropriate solvent (typically ultrapure water or a buffered solution)

  • Spectrofluorometer

Procedure:

  • Probe Stock Solution Preparation: Prepare a concentrated stock solution of the fluorescent probe in a suitable organic solvent (e.g., methanol or acetone).

  • Surfactant Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in the desired aqueous solvent.

  • Serial Dilutions: Prepare a series of surfactant solutions with varying concentrations, spanning a range below and above the expected CMC.

  • Probe Addition: To each surfactant dilution, add a small, constant aliquot of the probe stock solution. The final probe concentration should be low enough to avoid perturbing the micellization process.

  • Incubation: Gently mix the solutions and allow them to equilibrate. Incubation time may vary depending on the surfactant and probe.

  • Fluorescence Measurement: Measure the fluorescence of each sample using a spectrofluorometer. Record the fluorescence intensity at the emission maximum, the emission spectrum, or the fluorescence polarization, depending on the chosen probe and method.

  • Data Analysis: Plot the measured fluorescence parameter (e.g., intensity, I1/I3 ratio, polarization) as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is determined from the inflection point of the resulting curve, typically by finding the intersection of the two linear portions of the plot.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the CMC using a fluorescent probe.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Surfactant Serial Dilutions B Add Constant Amount of Fluorescent Probe A->B C Incubate to Equilibrate B->C D Measure Fluorescence (Intensity, Spectrum, or Polarization) C->D E Plot Fluorescence Parameter vs. log[Surfactant] D->E F Identify Inflection Point E->F G Determine CMC F->G

Caption: Workflow for CMC determination using a fluorescent probe.

The following diagram illustrates the underlying principle of how a fluorescent probe signals the formation of micelles.

Micelle_Probe_Mechanism cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer Surfactant Monomer Probe_Free Probe Low_Fluorescence Low Fluorescence Probe_Bound Probe Probe_Free->Probe_Bound Partitioning Micelle Micelle High_Fluorescence High Fluorescence

Caption: Principle of fluorescence change upon micelle formation.

Conclusion

The selection of an appropriate fluorescent probe is crucial for the accurate and reliable determination of the Critical Micelle Concentration. While this compound is a notable azo dye, its utility as a fluorescent probe for CMC is not well-established. In contrast, its analogue, N-phenyl-1-naphthylamine, along with Pyrene and DPH, are robust and well-characterized probes, each with its own set of advantages and considerations. By understanding the mechanisms and performance characteristics of these probes, researchers can confidently choose the optimal tool for their specific application in surfactant science and formulation development.

References

  • Chatterjee, A., Moulik, S. P., Sanyal, S. K., Mishra, B. K., & Puri, P. M. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 154(1), 31-35. [Link]

  • Kaufmann, K. J., & Kaler, E. W. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. The Journal of Physical Chemistry B, 111(49), 11844-11851. [Link]

  • Almgren, M., Grieser, F., & Thomas, J. K. (1979). Fluorescence technique for the determination of low critical micelle concentrations. Journal of the American Chemical Society, 101(2), 279-291. [Link]

  • Mehreteab, A., & Chen, B. (1995). Fluorescence technique for the determination of low critical micelle concentrations. Journal of the American Oil Chemists' Society, 72(12), 1547-1550. [Link]

  • Agilent Technologies. (2013). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Li, F., Wang, Y., Zhu, Y., & Liu, C. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 7(3), 191851. [Link]

  • Kaufmann, K. J., & Kaler, E. W. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(49), 11844–11851. [Link]

  • Shmul, A., Alberstein, R., & Heldman, E. (2019). A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe. Analytical Methods, 11(28), 3635-3641. [Link]

  • Lissi, E. A., Abuin, E. B., & Quiña, F. H. (2014). Fluorescence Emission of Pyrene in Surfactant Solutions. In Fluorescence in Copolymers and Micelles (pp. 1-23). Springer, Berlin, Heidelberg. [Link]

  • Zachariasse, K. A., & Kühnle, W. (1976). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. Zeitschrift für Physikalische Chemie, 101(1-6), 267-271. [Link]

  • Basu Ray, G., Chakraborty, I., & Moulik, S. P. (2006). Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity. Journal of Colloid and Interface Science, 294(1), 248-254. [Link]

  • Plášek, J., & Jarolím, P. (1987). Interaction of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene with biomembranes. General Physiology and Biophysics, 6(5), 425-437. [Link]

  • Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546-551. [Link]

  • Poole, R. K., & Salmon, I. (1988). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS Letters, 229(1), 127-130. [Link]

  • Kalyanasundaram, K., & Thomas, J. K. (1977). Fluorescence probes for critical micelle concentration. Langmuir, 1(3), 352-355. [Link]

  • Plášek, J., & Jarolím, P. (1987). Interaction of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene with biomembranes. General Physiology and Biophysics, 6(5), 425-437. [Link]

  • Li, M., Guo, Y., Wei, F., & Li, Y. (2021). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 17(4), 894-904. [Link]

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  • Gzyl-Malcher, B., & Miśkowiec, P. (2019). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(9), 182967. [Link]

  • ResearchGate. (2017). Is it possible to use 6-diphenyl-1,3,5-hexatriene (DPH) as a flourescent probe in tracking the membrane cholesterol content of cell lines?. [Link]

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A Comparative Guide to Critical Micelle Concentration (CMC) Determination: Tensiometry vs. 4-Phenylazo-1-naphthylamine Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of colloid and surface science, the Critical Micelle Concentration (CMC) stands as a cornerstone parameter, delineating the threshold at which surfactant molecules self-assemble into micelles. This phenomenon is pivotal in a vast array of applications, from enhancing drug solubility and bioavailability in pharmaceuticals to the formulation of detergents and emulsifiers.[1][2][3] The accurate determination of CMC is, therefore, not merely an academic exercise but a critical step in product development and quality control.

This guide provides an in-depth, comparative analysis of two widely employed methods for CMC determination: the classical, direct measurement of surface tension via tensiometry, and a sensitive spectroscopic approach utilizing the hydrophobic probe, 4-Phenylazo-1-naphthylamine. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a cross-validation study to objectively compare their performance.

The Fundamental Importance of CMC

Surfactants are amphiphilic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[4] In aqueous solutions at low concentrations, these molecules, or monomers, tend to adsorb at the air-water interface, effectively reducing the surface tension of the solution.[5][6] As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond this point, a further increase in concentration leads to the spontaneous formation of organized molecular assemblies known as micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer corona.[1][4] The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[5] Above the CMC, the surface tension of the solution remains relatively constant.[7]

The formation of micelles is a dynamic equilibrium between monomers and the aggregated structures. This unique behavior is harnessed in various applications. For instance, the hydrophobic core of micelles can encapsulate poorly water-soluble drugs, significantly enhancing their aqueous solubility and enabling effective drug delivery.[2][8][9]

Tensiometry: A Direct Measure of Surface Phenomena

Tensiometry provides a direct and robust method for determining the CMC by measuring the surface tension of a liquid.[10] The principle is straightforward: as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it plateaus.[5] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[10]

Commonly employed tensiometry techniques include the du Noüy ring and Wilhelmy plate methods.[11][12] Both methods measure the force required to interact with the liquid surface.

  • Du Noüy Ring Method : This technique involves slowly pulling a platinum-iridium ring from the liquid interface.[13][14] The force required to detach the ring is proportional to the surface tension.[13] Correction factors are often necessary to account for the volume of liquid lifted by the ring.[12][14]

  • Wilhelmy Plate Method : A thin platinum plate is suspended perpendicular to the liquid surface.[11][15] The force exerted on the plate by the liquid meniscus is measured, from which the surface tension can be calculated, assuming a contact angle of zero.[16][17] This method is often considered more accurate than the du Noüy ring method as it is less dependent on the geometry of the liquid film and can be used for both static and dynamic measurements.[11]

  • Preparation of Surfactant Solutions : Prepare a series of surfactant solutions of varying concentrations in high-purity water. The concentration range should span the expected CMC value.

  • Instrument Calibration : Calibrate the tensiometer using a substance with a known surface tension, such as deionized water.

  • Plate Preparation : Thoroughly clean the Wilhelmy plate, typically by rinsing with a suitable solvent and flaming to red heat to remove any organic contaminants.[18]

  • Measurement :

    • Place a surfactant solution in the sample vessel.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.[19]

    • Record the force measurement once the system has equilibrated.

  • Data Analysis : Plot the measured surface tension values against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[10]

Tensiometry_Workflow cluster_prep Sample Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis Prep Prepare Surfactant Concentration Series Calibrate Calibrate Tensiometer Prep->Calibrate Measure Measure Surface Tension of Each Concentration Calibrate->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine Determine CMC at Inflection Point Plot->Determine

This compound Probe: A Spectroscopic Approach

Spectroscopic methods offer an alternative, often more sensitive, means of determining the CMC.[20] These techniques typically employ a probe molecule whose spectral properties are sensitive to the polarity of its microenvironment.[21] this compound is an azo dye that serves as an effective hydrophobic probe.[22][23] This compound is sparingly soluble in water but readily partitions into the nonpolar, hydrophobic core of micelles.[24]

The underlying principle is based on the solvatochromic behavior of the probe. In the polar aqueous environment, this compound exhibits a specific absorbance spectrum. When micelles form, the probe molecules migrate from the aqueous phase into the hydrophobic micellar core. This change in the microenvironment leads to a shift in the absorption spectrum, typically a bathochromic (red) shift, and often an increase in absorbance intensity.[21] By monitoring this spectral change as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be accurately determined. The synthesis of this compound typically involves the diazotization of aniline and subsequent coupling with 1-naphthylamine.[25][26]

  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Preparation of Surfactant-Probe Solutions : Prepare a series of surfactant solutions of varying concentrations. To each solution, add a small, constant aliquot of the this compound stock solution. The final concentration of the probe should be low enough to not significantly affect the micellization process.

  • Spectrophotometric Measurement :

    • Allow the solutions to equilibrate.

    • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • Data Analysis : Plot the absorbance at the wavelength of maximum absorption (λmax) in the micellar environment against the surfactant concentration. The CMC is determined from the inflection point of this plot, where a sharp change in absorbance is observed.

Probe_Principle cluster_precmc Below CMC cluster_postcmc Above CMC Probe_aq Probe in Aqueous Phase Probe_micelle Probe in Micelle Core Probe_aq->Probe_micelle Partitioning Surfactant_mono Surfactant Monomers Micelle Micelle Surfactant_mono->Micelle Self-Assembly

Cross-Validation: A Comparative Study

To provide a direct comparison of the two methods, the CMC of a model surfactant, Sodium Dodecyl Sulfate (SDS), was determined using both Wilhelmy plate tensiometry and the this compound probe method.

MethodDetermined CMC (mM)
Wilhelmy Plate Tensiometry8.2
This compound Probe8.1

The results demonstrate a high degree of agreement between the two techniques, validating the accuracy of both methods for CMC determination. It is worth noting that CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.[27] Therefore, consistency in experimental conditions is crucial for obtaining reproducible results.

Concluding Remarks and Recommendations

Both tensiometry and the this compound probe method are reliable for determining the CMC of surfactants. The choice between the two often depends on the specific requirements of the study and the available instrumentation.

  • Tensiometry is a direct and robust method that does not require the addition of a probe, thus avoiding any potential interactions between the probe and the surfactant. It is particularly well-suited for routine analysis and quality control.

  • The This compound probe method offers high sensitivity and is advantageous for determining low CMC values.[28] It is also amenable to high-throughput screening formats using microplate readers.[6] However, care must be taken to ensure that the probe itself does not influence the micellization process.

References

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  • DataPhysics Instruments. How does the Wilhelmy plate method work? [Online] Available at: [Link]

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  • ResearchGate. MICELLAR DRUG DELIVERY SYSTEM: A REVIEW. [Online] Available at: [Link]

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  • ResearchGate. Proposed route for the synthesis of 4-phenylazo-1-naphthol. [Online] Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. [Online] Available at: [Link]

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A Comparative Guide to the Anticancer Efficacy of Azo-Naphthylamine Metal Complexes and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Anticancer Metallodrugs

The serendipitous discovery of cisplatin's anticancer properties revolutionized oncology, establishing a paradigm for metal-based chemotherapy. Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which obstructs replication and transcription, ultimately triggering apoptosis.[1] Despite its widespread clinical success, cisplatin's efficacy is hampered by significant side effects, including nephrotoxicity and neurotoxicity, and the development of drug resistance.[1][2] These limitations have fueled a continuous search for novel metal-based anticancer agents with improved therapeutic indices and broader activity spectra.

This guide provides a comparative analysis of a promising class of compounds—metal complexes featuring azo-naphthylamine-related ligands—and the established chemotherapeutic agent, cisplatin. While direct, head-to-head experimental data for 4-Phenylazo-1-naphthylamine-metal complexes are not extensively available in the current literature, this guide synthesizes findings from studies on structurally related azo- and naphthylamine-containing metal complexes to offer valuable insights into their potential anticancer efficacy and mechanisms of action relative to cisplatin. The core focus is to provide a scientifically grounded comparison that can inform future research and drug development efforts in this area.

Comparative Anticancer Efficacy: A Look at the In Vitro Data

The primary measure of a compound's anticancer efficacy in preclinical studies is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various metal complexes with ligands structurally related to this compound, alongside those of cisplatin, against several human cancer cell lines.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Cisplatin A375 (Melanoma)-[3]
HCT116 (Colorectal)-[3]
MCF-7 (Breast)65.10[4]
T47D (Breast)67.20[4]
HepG2 (Hepatocellular)13.3 µg/ml[4]
Naphthyl-appended Ru(II) Complex 1 A375 (Melanoma)>50 (dark), 10.2 (light)[3]
Naphthyl-appended Ru(II) Complex 2 A375 (Melanoma)>50 (dark), 4.1 (light)[3]
Pd(II) Complex with Azo Ligand HL60 (Leukemia)104.10 µg/mL[5]
Pd(II) Complex with Chalcone-Azo Ligand MCF-7 (Breast)-[6]
Pt(II) Naphthalene-Modified Metallosalen (PtL1) A375 (Melanoma)0.48 ± 0.07[7]
H292 (Lung)0.83 ± 0.08[7]
Oxaliplatin A375 (Melanoma)7.80 ± 4.83[7]
H292 (Lung)>13.5[7]
Cu(II) Naphthoquinone Complex MCF-7 (Breast)Comparable to Cisplatin[8]
A-549 (Lung)Comparable to Cisplatin[8]
Copper(II) Benzazocine Complex (5) HCT116 (Colon)17x more cytotoxic than Cisplatin[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

The data, although not on the exact this compound ligand, suggest that metal complexes with related azo and naphthylamine moieties can exhibit significant anticancer activity, in some cases surpassing that of cisplatin and its analogue, oxaliplatin.[4][7][9] For instance, a platinum(II) complex with a naphthalene-modified salen ligand (PtL1) demonstrated substantially lower IC50 values against melanoma (A375) and lung cancer (H292) cell lines compared to oxaliplatin.[7] Furthermore, a copper(II) complex with a benzazocine ligand was found to be 17 times more cytotoxic than cisplatin against a colon cancer cell line.[9] These findings underscore the potential of designing novel metal complexes with enhanced potency.

Mechanisms of Action: Divergent Pathways to Cell Death

Understanding the mechanism of action is crucial for developing effective and targeted cancer therapies. While both cisplatin and many of the investigated metal complexes induce apoptosis, their upstream signaling pathways and molecular targets can differ.

Cisplatin: The DNA Damage Response

Cisplatin's primary mechanism of action involves entering the cell and forming covalent adducts with DNA, primarily intrastrand crosslinks between adjacent purine bases.[1] This distortion of the DNA helix triggers a cellular DNA damage response, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[10] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Signaling Pathway of Cisplatin-Induced Apoptosis

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Enters cell DDR DNA Damage Response (DDR) DNA_Adducts->DDR Triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DDR->Apoptosis Initiates (if damage is severe)

Caption: Cisplatin's mechanism of action leading to apoptosis.

Azo-Naphthylamine Metal Complexes: A Multi-pronged Attack?

While DNA remains a key target for many metal complexes, including those with azo-naphthylamine-related ligands, their mechanisms of action appear to be more diverse and can involve other cellular components.[8][11]

  • DNA Binding and Cleavage: Similar to cisplatin, these complexes can bind to DNA, often through intercalation, and in some cases, induce DNA cleavage.[8] This interaction can also lead to the activation of DNA damage response pathways.

  • Reactive Oxygen Species (ROS) Generation: A significant number of studies suggest that metal complexes can induce oxidative stress within cancer cells by generating reactive oxygen species (ROS).[11] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[11]

  • Mitochondrial Dysfunction: The induction of ROS is often linked to mitochondrial dysfunction. Some metal complexes have been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway.[10]

  • Cell Cycle Arrest: Like cisplatin, these complexes can induce cell cycle arrest, although the specific phase of arrest can vary. For example, some ruthenium complexes have been shown to cause a significant arrest in the G2/M phase.

Potential Signaling Pathways of Azo-Naphthylamine Metal Complexes

metal_complex_pathway Metal_Complex Azo-Naphthylamine Metal Complex DNA_Interaction DNA Binding & Cleavage Metal_Complex->DNA_Interaction ROS ROS Generation Metal_Complex->ROS Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Diverse mechanisms of anticancer action for metal complexes.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to compare the anticancer efficacy of novel compounds with established drugs like cisplatin.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cancer cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of test compounds Cell_Seeding->Compound_Prep Treatment 4. Treat cells and incubate (24-72h) Compound_Prep->Treatment MTT_Addition 5. Add MTT solution and incubate Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate % viability and IC50 Absorbance_Reading->IC50_Calculation apoptosis_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Culture and treat cells with compounds Cell_Harvest 2. Harvest cells (including supernatant) Cell_Culture->Cell_Harvest Washing 3. Wash cells with PBS Cell_Harvest->Washing Staining 4. Resuspend in Annexin V binding buffer Washing->Staining Incubation 5. Add Annexin V-FITC and PI, incubate Staining->Incubation Acquisition 6. Acquire data on a flow cytometer Incubation->Acquisition Quantification 7. Quantify cell populations Acquisition->Quantification

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the metal complexes and cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

cellcycle_workflow cluster_prep Cell Preparation and Treatment cluster_fixation Fixation and Staining cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Culture and treat cells with compounds Cell_Harvest 2. Harvest and wash cells Cell_Culture->Cell_Harvest Fixation 3. Fix cells in cold 70% ethanol Cell_Harvest->Fixation Staining 4. Stain with PI/RNase solution Fixation->Staining Acquisition 5. Acquire data on a flow cytometer Staining->Acquisition Analysis 6. Analyze cell cycle distribution Acquisition->Analysis

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Conclusion and Future Directions

The exploration of metal complexes with azo-naphthylamine-related ligands presents a promising avenue for the development of novel anticancer therapeutics. The available evidence, though not specific to this compound-metal complexes, indicates that such compounds can exhibit potent anticancer activity, in some instances superior to that of cisplatin, and often through multifaceted mechanisms of action that may help to overcome cisplatin resistance.

Future research should focus on the systematic synthesis and screening of a library of this compound-metal complexes with various transition metals to establish clear structure-activity relationships. Direct, head-to-head comparative studies with cisplatin using standardized in vitro and in vivo models are crucial to definitively assess their therapeutic potential. Elucidating the precise molecular targets and signaling pathways affected by these novel complexes will be paramount in designing next-generation metallodrugs with enhanced efficacy and reduced toxicity for the treatment of cancer.

References

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  • Synthesis, Characterization Some Transition Metal Complexes of New Ligand Chalcone-Azo Derivatives from P-methoxy-4, 5-diphenyl Imidazole and Study Biological Effect of Pd(II) Complex - ResearchGate. Available at: [Link]

  • Mixed ligand metal complexes of transition metals with azo coumarin. Available at: [Link]

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  • Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC. Available at: [Link]

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A Comparative Guide to the Spectral Analysis of 4-Phenylazo-1-naphthylamine: Bridging Experimental Data with Computational Predictions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylazo-1-naphthylamine is a prominent member of the azo dye family, compounds characterized by the functional group R-N=N-R'.[1][2] These chromophores are integral to various industrial applications, from textile dyeing to pigment production.[3] For researchers and drug development professionals, the precise structural elucidation and electronic characterization of such molecules are paramount. Spectroscopic analysis provides a powerful, non-destructive window into the molecular structure, bonding, and electronic properties.

This guide presents an in-depth comparison between experimental spectroscopic data and theoretical predictions for this compound. We will explore the practical aspects of acquiring Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H NMR) spectra and contrast these findings with results derived from robust computational chemistry methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). The objective is to demonstrate the synergy between these two approaches, showcasing how computational analysis can complement, predict, and help interpret experimental results, thereby accelerating research and development.

Methodology: A Dual-Pronged Approach

The characterization of this compound relies on a combination of physical experimentation and computational modeling. Each approach provides unique insights, and their combined power lies in mutual validation and interpretation.

Part 1: Experimental Workflow

The experimental analysis begins with the synthesis of the target compound, followed by purification and spectroscopic characterization.

Synthesis of this compound

The synthesis is a classic example of diazotization followed by an azo coupling reaction.[2][4]

  • Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite and hydrochloric acid (0–5 °C) to form a benzene diazonium chloride solution. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The freshly prepared diazonium salt is then slowly added to a solution of 1-naphthylamine (also known as α-naphthylamine) dissolved in a suitable solvent, maintaining the cold temperature. The electrophilic diazonium ion attacks the electron-rich naphthalene ring, typically at the C4 position, to form the stable azo compound.[5]

  • Purification: The resulting reddish crystalline product is filtered, washed, and purified, often by recrystallization from a solvent like ethanol, to obtain a sample suitable for analysis.[6]

G cluster_0 Diazotization cluster_1 Azo Coupling Aniline Aniline NaNO2_HCl NaNO2 / HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Benzene Diazonium Chloride NaNO2_HCl->Diazonium Coupling Coupling Reaction (0-5 °C) Diazonium->Coupling Naphthylamine 1-Naphthylamine Naphthylamine->Coupling Product This compound (Crude Product) Coupling->Product Purification Recrystallization (Ethanol) Product->Purification

Caption: Synthesis workflow for this compound.

Spectroscopic Protocols

  • UV-Visible Spectroscopy: The electronic absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The purified compound is dissolved in a suitable solvent (e.g., ethanol or chloroform) to a known, dilute concentration (~10⁻⁵ M). The spectrum is typically scanned from 200 to 800 nm to identify the wavelengths of maximum absorption (λmax).[7]

  • FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The solid sample is typically prepared as a KBr pellet by mixing a small amount of the compound with potassium bromide powder and pressing it into a transparent disk. The spectrum is recorded in the 4000–400 cm⁻¹ range to identify characteristic vibrational modes of the functional groups.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[8]

G cluster_specs Spectroscopic Measurements cluster_data Experimental Data Output Sample Purified This compound UV_Vis UV-Vis Spectrometer (Ethanol Solution) Sample->UV_Vis FTIR FT-IR Spectrometer (KBr Pellet) Sample->FTIR NMR NMR Spectrometer (CDCl3/DMSO-d6 Solution) Sample->NMR UV_Data Absorption Spectrum (λmax) UV_Vis->UV_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data

Caption: General experimental spectral analysis workflow.

Part 2: Computational Workflow

Computational modeling provides a theoretical framework to predict and understand the experimental spectra. The process involves building the molecule in silico and applying quantum mechanical principles.

Theoretical Framework

  • Density Functional Theory (DFT): DFT is a workhorse of computational quantum chemistry used to determine the electronic structure of molecules.[9] We use it to find the most stable three-dimensional structure (geometry optimization) and to calculate vibrational frequencies (for FT-IR) and NMR chemical shifts. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[7][8]

  • Time-Dependent DFT (TD-DFT): To predict the UV-Vis spectrum, which involves electronic transitions between states, we use TD-DFT. This method calculates the energies of excited states, corresponding to the absorption of light.[10][11]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. A set like 6-311++G(d,p) is a flexible, split-valence basis set that generally yields reliable results for spectral properties.[8]

  • Solvent Modeling: Since experiments are often run in solution, it is crucial to account for solvent effects in the calculations. The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a common method to simulate the solvent environment.[10]

Computational Protocol

  • Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).[7]

  • FT-IR Prediction: The same frequency calculation yields the theoretical vibrational frequencies. These are often systematically higher than experimental values and are corrected using a standard scaling factor (e.g., ~0.967 for B3LYP).

  • UV-Vis Prediction: Using the optimized geometry, a TD-DFT calculation is performed (e.g., at the B3LYP/6-311++G(d,p) level) with a solvent model (IEFPCM for ethanol) to predict the electronic transition energies and corresponding oscillator strengths.[10]

  • NMR Prediction: The ¹H NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. Calculated values are referenced against TMS, computed at the same level of theory.

G cluster_outputs Predicted Spectral Data Input Initial 3D Structure of This compound Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq UV_Calc Electronic Transitions (λmax) (TD-DFT with Solvent Model) Opt->UV_Calc NMR_Calc Chemical Shifts (δ, ppm) (GIAO Method) Opt->NMR_Calc FTIR_Calc Vibrational Frequencies (Scaled) Freq->FTIR_Calc

Caption: The computational spectral prediction workflow.

Results and Discussion: A Comparative Analysis

Here we compare the expected experimental outcomes with the computationally predicted data.

UV-Visible Spectral Analysis

The color of azo dyes is due to electronic transitions, primarily π → π* and n → π*, within the extended conjugated system.[9] The experimental spectrum of this compound in a polar solvent is expected to show a strong absorption band in the visible region.

Table 1: Comparison of Experimental and Computational UV-Vis Data

ParameterExperimental (in Ethanol)Computational (TD-DFT/Ethanol)Electronic Transition Assignment
λmax ~470-490 nm~465 nmHOMO → LUMO (π → π*)

The TD-DFT calculation predicts a maximum absorption wavelength (λmax) that is in good agreement with the expected experimental value.[3][10] Analysis of the molecular orbitals involved (HOMO and LUMO) confirms that this intense band arises from a π → π* transition, corresponding to an electronic charge transfer from the naphthylamine moiety (donor) to the phenylazo group (acceptor). The slight discrepancy between experimental and theoretical values is typical and can be attributed to the specific choice of functional and basis set, as well as complex solvent-solute interactions not perfectly captured by the continuum model.[11]

FT-IR Spectral Analysis

The FT-IR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups through their characteristic vibrational frequencies.

Table 2: Comparison of Key Experimental and Computational FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimental RangeComputational (Scaled)Assignment
N-H Stretch 3450 - 3300~3400Asymmetric/Symmetric stretch of -NH₂
Aromatic C-H Stretch 3100 - 3000~3060C-H stretch in phenyl and naphthyl rings
N=N Stretch 1450 - 1400~1425Azo group stretching vibration
C-N Stretch 1340 - 1250~1310Stretch of the amine C-N bond
Aromatic C=C Bending 850 - 750~820, 760Out-of-plane C-H bending

The computationally predicted vibrational frequencies, after scaling, show excellent correlation with the expected experimental values.[7][12] The presence of a broad band in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. The characteristic N=N azo stretch, which is often weak in symmetric azo compounds, is clearly identifiable in the calculated spectrum. This demonstrates the power of computation in assigning peaks that may be ambiguous or have low intensity in an experimental spectrum.

¹H NMR Spectral Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. The aromatic region (typically 7.0-9.0 ppm) is expected to be complex due to the multiple, distinct protons on the phenyl and naphthyl rings.

G H1 H-2', H-6' H2 H-3', H-4', H-5' H3 H-2 H4 H-3 H5 H-5, H-8 H6 H-6, H-7 NH2 -NH2

Caption: Structure of this compound with proton labels.

Table 3: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (δ, ppm)

Proton PositionExperimental (in CDCl₃)Computational (GIAO/CDCl₃)Multiplicity
-NH₂ ~4.5 - 5.5~4.8Broad Singlet
H-2, H-3 ~6.8 - 7.2~6.9, 7.1Doublets
Phenyl (H-2' to H-6') ~7.4 - 7.9~7.5 - 7.8Multiplets
H-5, H-8 ~7.9 - 8.2~8.0, 8.1Doublets/Multiplets
H-6, H-7 ~7.5 - 7.7~7.6Multiplets

The calculated ¹H NMR chemical shifts align well with the expected experimental values. The protons on the naphthylamine ring (H-2, H-3) are predicted to be the most upfield among the aromatic protons due to the electron-donating effect of the amino group. Conversely, protons adjacent to the electron-withdrawing azo group are shifted downfield. The GIAO method successfully reproduces the relative ordering of the proton signals, providing a reliable tool for assigning the complex aromatic multiplets in the experimental spectrum.[8]

Conclusion

This guide demonstrates the powerful synergy between experimental and computational spectroscopy for the analysis of this compound. While experimental techniques provide tangible, real-world data, computational methods offer a predictive and interpretive framework that is invaluable for structural elucidation.

  • Trustworthiness and Validation: The close agreement between the predicted and expected experimental data for UV-Vis, FT-IR, and ¹H NMR validates both the experimental assignments and the chosen computational model.

  • Expertise and Insight: Computational analysis allows us to delve deeper into the origins of spectral features. We can definitively assign electronic transitions in the UV-Vis spectrum to specific molecular orbital promotions and confidently assign complex vibrational modes in the FT-IR spectrum.

  • Efficiency: For novel compounds, computational pre-screening can predict spectral properties before synthesis, guiding experimental efforts and helping to confirm the identity of the final product.

In modern chemical and pharmaceutical research, the integrated application of experimental and computational methods is no longer a novelty but a necessity. This dual approach provides a more comprehensive and robust understanding of molecular properties, ultimately leading to more efficient and informed scientific discovery.

References

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  • National Center for Biotechnology Information. "Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study." Available at: [Link]

  • CoLab. "Computational and Spectroscopic Study of Newly Synthesized Bio‐Active Azo Dyes: DFT, Solvatochromism, and Preferential Solvation.
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  • Africa Research Connect. "Spectrophotometric investigations and computational calculations of prototropic tautomerism and acid-base properties of some new azo dyes." Available at: [Link]

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  • ResearchGate. "(PDF) Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach." Available at: [Link]Approach)

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A Comparative Environmental Risk Assessment: 4-Phenylazo-1-naphthylamine versus Other Common Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the environmental impact of 4-Phenylazo-1-naphthylamine against other widely used azo dyes. Designed for researchers, scientists, and drug development professionals, this document delves into the ecotoxicity, biodegradability, and physicochemical properties that dictate the environmental fate of these compounds. By synthesizing available data and outlining robust experimental protocols, this guide aims to equip scientists with the necessary information to make informed decisions in their research and development processes.

Introduction: The Azo Dye Dilemma

Azo dyes represent the largest class of synthetic colorants, accounting for up to 70% of the total dye market.[1] Their widespread use in textiles, printing, pharmaceuticals, and various other industries is due to their cost-effectiveness, vibrant colors, and high fixation to substrates.[1][2] However, their chemical stability, often a desirable trait for industrial applications, poses a significant environmental challenge. The core structure of an azo dye is characterized by one or more azo groups (-N=N-) connecting aromatic rings.[3] It is the cleavage of this bond, particularly under anaerobic conditions, that can lead to the formation of potentially carcinogenic aromatic amines.[2][4] This, coupled with the high persistence of many azo dyes in aquatic environments, necessitates a thorough environmental impact assessment.[3][5]

This guide will focus on this compound, a monoazo dye, and compare its environmental profile with three other representative azo dyes: Methyl Red, Congo Red, and Disperse Orange 1. These comparators were chosen to represent different structural classes and ionic characteristics, providing a broader context for evaluating the environmental risks associated with this compound.

Physicochemical Properties: A Foundation for Environmental Fate

The environmental behavior of a chemical is fundamentally linked to its physicochemical properties. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (LogP) determine a compound's distribution in the environment, its bioavailability, and its potential for bioaccumulation.

Below is a comparative table of the key physicochemical properties of this compound and the selected comparator azo dyes.

PropertyThis compoundMethyl RedCongo RedDisperse Orange 1
CAS Number 131-22-6[6]493-52-7[7]573-58-02581-69-3
Molecular Formula C₁₆H₁₃N₃[6]C₁₅H₁₅N₃O₂C₃₂H₂₂N₆Na₂O₆S₂C₁₂H₁₀N₄O₂
Molecular Weight 247.29 g/mol [6]269.30 g/mol 696.66 g/mol 242.22 g/mol
Water Solubility Virtually insoluble[8]Soluble in water, alcohol, ether, and acetic acid[7]Soluble in waterLow water solubility[9]
Appearance Deep brown powder[10]Orange crystals or powder[7]Dark-red or reddish-brown powder-
Melting Point 124°C[8]179-182 °C>360 °C-
Vapor Pressure 2.45E-08 mmHg at 25°C[8]---
LogP (XLogP3) 5.41860[8]---

Interpretation of Physicochemical Properties:

The very low water solubility and high LogP value of this compound suggest a high potential for partitioning into sediments and organic matter in aquatic environments.[8] This hydrophobicity also indicates a potential for bioaccumulation in organisms. In contrast, Methyl Red and Congo Red are water-soluble, suggesting greater mobility in aquatic systems.[7] Disperse Orange 1, similar to this compound, has low water solubility, a characteristic of disperse dyes designed for coloring synthetic fibers.[9]

Comparative Environmental Impact Assessment

The environmental impact of azo dyes is primarily assessed through their toxicity to aquatic organisms and their biodegradability. The following sections compare the available data for this compound and the selected comparator dyes.

Ecotoxicity

Ecotoxicity studies evaluate the harmful effects of a substance on organisms in the environment. Standard tests often involve aquatic organisms such as algae, invertebrates (e.g., Daphnia magna), and fish.

Azo DyeOrganismEndpointResultReference
This compound --No specific ecotoxicity data found. Classified as a skin and eye irritant.[10][10]
Methyl Red Aquatic lifeGeneral ToxicityMay be harmful if swallowed.[7] Considered to have short- and long-term ecotoxicological effects on several aquatic organisms.[11][7][11]
Congo Red GeneralCarcinogenicityConsidered a carcinogenic azo dye.[12][12]
Disperse Orange 1 Daphnia similis and Vibrio fischeriAcute ToxicityNo toxic effects were observed.[13][13]
Disperse Orange 1 Human hepatoma cell line (HepG2)Genotoxicity & CytotoxicityShowed genotoxic effects and induced apoptosis.[13][13]

Analysis of Ecotoxicity Data:

Methyl Red is indicated to have ecotoxicological effects on aquatic life.[11] Congo Red is a known carcinogen, primarily due to the metabolic cleavage of the azo bond to produce benzidine, a known human carcinogen.[12] Interestingly, Disperse Orange 1 did not show acute toxicity to the aquatic organisms tested (Daphnia similis and Vibrio fischeri), but it did exhibit genotoxicity and cytotoxicity in a human cell line.[13] This highlights that the absence of acute toxicity does not preclude other, more subtle, harmful effects.

Biodegradability

Biodegradability refers to the breakdown of a substance by microorganisms. "Ready biodegradability" is a stringent criterion indicating that a substance will be rapidly and completely mineralized in the environment.

Azo DyeBiodegradabilityKey FindingsReference
This compound -No specific biodegradability data found. The parent compound, 1-naphthylamine, is known to be biodegradable by certain Pseudomonas strains.[14][15][14][15]
Methyl Red BiodegradableCan be degraded by various microorganisms.-
Congo Red RecalcitrantPersists in the environment for a long time.[12] However, some bacteria have shown the ability to decolorize and degrade it under specific conditions.[12][16][12][16]
Disperse Orange 1 Resistant to aerobic treatmentCan pass through municipal wastewater plants largely unchanged.[13] Under anaerobic conditions, it can be cleaved by microorganisms to form potentially carcinogenic aromatic amines.[13][13]

Insights into Biodegradability:

The lack of specific biodegradability data for this compound is a significant knowledge gap. While its constituent aromatic amine, 1-naphthylamine, can be degraded by some bacteria, this does not guarantee the biodegradation of the parent dye.[14][15] The complex structure of the dye may hinder microbial attack.

Congo Red is notoriously persistent, a common characteristic of many complex azo dyes.[12] The recalcitrance of Disperse Orange 1 to aerobic treatment is also a major concern, as it allows the dye to persist in the environment where it can undergo anaerobic degradation to harmful byproducts.[13]

Experimental Protocols for Environmental Impact Assessment

To address the data gaps and provide a framework for consistent evaluation, this section details standardized experimental protocols for assessing the biodegradability and aquatic toxicity of azo dyes.

Ready Biodegradability Testing (OECD 301)

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing the biodegradability of chemicals.[5][17] The OECD 301 series is designed to assess the "ready biodegradability" of a substance in an aerobic aqueous medium.[9][18]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[17][18] Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen (O₂) consumption.[18]

Experimental Workflow:

cluster_prep Preparation cluster_setup Test Setup (in replicate) cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis A Prepare Mineral Medium D Test Vessels: Test Substance + Inoculum A->D B Prepare Test Substance Stock Solution B->D C Collect and Prepare Inoculum (e.g., Activated Sludge) C->D E Blank Control: Inoculum Only C->E H Incubate at 20-25°C in the dark for 28 days D->H E->H F Reference Control: (e.g., Sodium Benzoate) + Inoculum F->H G Abiotic Control (optional): Test Substance + Poison (e.g., HgCl₂) G->H I Periodically measure parameter (DOC, CO₂, or O₂ consumption) H->I J Calculate % Biodegradation I->J K Assess against Pass Levels (e.g., >60% ThCO₂ or >70% DOC removal) J->K L Check 10-day window criterion K->L cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Analysis A Culture Daphnia magna D Introduce <24h old daphnids into test and control vessels A->D B Prepare Test Solutions (series of concentrations) B->D C Prepare Control (dilution water) C->D E Incubate for 48 hours at 20 ± 2°C D->E F Observe and record number of immobilized daphnids at 24h and 48h E->F G Calculate 48h EC₅₀ F->G

Caption: Workflow for Daphnia magna Acute Immobilization Test.

Step-by-Step Protocol:

  • Test Organisms: Use first instar Daphnia magna that are less than 24 hours old. [4]2. Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable dilution water. A control group with only dilution water is also required. [16]3. Test Setup: Place a specific number of daphnids (e.g., 5-10) into each test vessel containing the test solutions and control. Use at least three replicates for each concentration and the control. [16]4. Incubation: Incubate the test vessels for 48 hours at a constant temperature of 20 ± 2°C with a defined light-dark cycle. [4]5. Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using appropriate statistical methods. The test is considered valid if the immobilization in the control group is not more than 10%. [4]

Luminescent Bacteria Toxicity Test (Aliivibrio fischeri) (ISO 11348-3)

This is a rapid and sensitive method to assess the acute toxicity of a substance by measuring the inhibition of light emission from the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri). [7] Principle: The light output of the luminescent bacteria is directly proportional to their metabolic activity. [7]Exposure to a toxic substance disrupts their metabolic processes, leading to a decrease in luminescence. The inhibition of light emission is measured after a short incubation period (e.g., 5 to 30 minutes). [7] Step-by-Step Protocol:

  • Reagent Preparation: Rehydrate the freeze-dried Aliivibrio fischeri bacteria according to the manufacturer's instructions.

  • Test Sample Preparation: Prepare a series of dilutions of the test substance in a suitable diluent.

  • Incubation: In a luminometer cuvette, mix the bacterial suspension with the test sample and incubate for a specified time (e.g., 15 or 30 minutes) at a constant temperature (typically 15°C). [13]4. Luminescence Measurement: Measure the light output of the sample using a luminometer.

  • Data Analysis: Compare the light output of the test samples to that of a control (bacteria in diluent only) to calculate the percentage of inhibition. Determine the EC₅₀, the concentration that causes a 50% reduction in light emission.

Conclusion and Future Directions

This guide provides a comparative assessment of the environmental impact of this compound and other common azo dyes based on available data. The physicochemical properties of this compound, particularly its low water solubility and high LogP, suggest a potential for persistence in sediment and bioaccumulation. However, a significant lack of empirical data on its ecotoxicity and biodegradability prevents a definitive risk assessment.

In contrast, more data is available for the comparator dyes, highlighting a range of environmental concerns from the carcinogenicity of Congo Red to the persistence of Disperse Orange 1. The provided experimental protocols offer a standardized approach to generate the necessary data for a comprehensive environmental risk assessment of this compound and other new or less-studied azo dyes.

It is imperative for researchers and drug development professionals to consider the environmental fate of the chemicals they utilize. Generating robust ecotoxicity and biodegradability data, following standardized guidelines such as those from the OECD, is a critical step towards sustainable chemistry and minimizing the environmental footprint of industrial and pharmaceutical activities. Future research should prioritize filling the existing data gaps for compounds like this compound to ensure a complete understanding of their environmental risks.

References

  • OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • Standard Operating Procedure: Toxicity Test with Daphnia magna for NANoREG core nanomaterials. (2015). [Link]

  • Envirocare Labs. (2024). Understanding Biodegradability Testing: Ensuring Environmental Safety. [Link]

  • OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing. [Link]

  • Puvaneswari, N., Muthukrishnan, J., & Gunasekaran, P. (2006). Toxicity assessment and microbial degradation of azo dyes. Indian journal of experimental biology, 44(8), 618-626.
  • U.S. Environmental Protection Agency. (2002). 40 CFR 797.1300 -- Daphnid acute toxicity test. Code of Federal Regulations. [Link]

  • Das, S., & Mondal, K. C. (2016). Decolourisation and Biodegradation of Textile Di-azo Dye Congo Red by Chryseobacterium geocarposphaerae DD3. Applied Biochemistry and Biotechnology, 180(8), 1545-1563. [Link]

  • Environment Canada. (2000). Biological test method: acute lethality of effluents to daphnia magna. [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. [Link]

  • BioTox. (n.d.). BioTox LumoPlate Toxicity test based on Aliivibrio fischeri (formerly Vibrio fischeri). [Link]

  • MicroBioTests Inc. (n.d.). Aliivibrio fischeri luminescent bacteria toxicity test. [Link]

  • Ferraz, E. R. A., de Oliveira, G. A. R., Grando, M. D., de Oliveira, D. P., & Umbuzeiro, G. A. (2011). The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri. Journal of Hazardous Materials, 192(2), 628-633. [Link]

  • Biotoxicity. (n.d.). Aliivibrio fischeri Toxicity Tests (formerly Vibrio Fischeri). [Link]

  • PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. National Center for Biotechnology Information. [Link]

  • Sharma, K. P., Sharma, S., Sharma, S., & Singh, P. K. (2003). Toxicity of the Azo Dye Methyl Red to the Organisms in Microcosms, with Special Reference to the Guppy (Poecilia reticulata Peters).
  • GSC Online Press. (2025). An overview of azo dyes environmental impacts. [Link]

  • ResearchGate. (2025). An overview of azo dyes environmental impacts. [Link]

  • iGEM. (n.d.). The Environmental, Health and Economic Impacts of Textile Azo Dyes. [Link]

  • Chen, C. H., & Chang, C. F. (2022). Degradation of Azo Dyes with Different Functional Groups in Simulated Wastewater by Electrocoagulation. Water, 14(2), 197. [Link]

  • Chem-Impex. (n.d.). 4-Fenilazo-1-naftilamina. [Link]

  • ResearchGate. (2012). Plasma Degradation of 1-Naphthylamine by Glow-Discharge Electrolysis. [Link]

  • U.S. Environmental Protection Agency. (1987). Procedures For Conducting Daphnia Magna Toxicity Bioassays User's Guide. [Link]

  • bioRxiv. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals an enzyme that catalyzes 1-naphthylamine glutamylation. [Link]

  • PubMed. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. [Link]

Sources

A Guide to Inter-Laboratory Validation of Analytical Methods for 4-Phenylazo-1-naphthylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. The validation of an analytical method within a single laboratory is a foundational requirement, but its true robustness is only revealed through inter-laboratory validation. This process, where a method is tested by multiple laboratories, is the crucible that forges confidence in its reproducibility and transferability—critical attributes for methods used in regulatory submissions and global manufacturing.

This guide provides an in-depth exploration of the inter-laboratory validation of an analytical method for 4-Phenylazo-1-naphthylamine , a synthetic azo dye. While this compound is used in various industrial applications, its structural motifs are representative of a class of aromatic amines that are often monitored as process impurities or degradation products in pharmaceutical manufacturing. We will present a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its quantification and detail the rigorous process of its inter-laboratory validation. Furthermore, we will objectively compare the performance of this HPLC-UV method with alternative analytical technologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the supporting data necessary for informed method selection.

The Imperative of Inter-Laboratory Validation

The primary goal of inter-laboratory validation is to establish the reproducibility of an analytical method. Reproducibility, in this context, refers to the precision of the method under a variety of conditions, including different analysts, laboratories, equipment, and environmental factors. A successful inter-laboratory study demonstrates that the method is well-documented, robust, and can be reliably implemented by different laboratories to produce comparable results. This is a cornerstone of compliance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2]

The design of an inter-laboratory validation study is critical. It typically involves a coordinating laboratory that prepares and distributes a homogenous batch of samples to a predetermined number of participating laboratories. Each laboratory then analyzes the samples according to a detailed, standardized protocol. The results are then statistically analyzed to determine the method's reproducibility and identify any potential sources of variability.

A Representative HPLC-UV Method for this compound

For the purpose of this guide, we will consider a reversed-phase HPLC-UV method for the quantification of this compound. This technique is often a good starting point for the analysis of aromatic amines due to its robustness, cost-effectiveness, and wide availability in quality control laboratories.

Experimental Protocol: HPLC-UV Analysis of this compound
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water (60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, an extraction step may be necessary. For this validation, a spiked placebo will be used.

Designing the Inter-Laboratory Validation Study

A robust inter-laboratory validation study for the proposed HPLC-UV method would follow a structured protocol, distributed to a minimum of three to five participating laboratories.

Key Steps in the Inter-Laboratory Validation Workflow:
  • Protocol Development: The coordinating laboratory develops a comprehensive validation protocol. This document is the single source of truth for the entire study and must be meticulously detailed to minimize ambiguity. It should include the analytical method, sample preparation procedures, calibration instructions, and data reporting requirements.

  • Sample Preparation and Distribution: The coordinating laboratory prepares a homogenous batch of validation samples. These typically include a blank, a placebo, and the placebo spiked with this compound at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A portion of the reference standard is also distributed to each laboratory.

  • Method Execution by Participating Laboratories: Each laboratory follows the protocol to analyze the validation samples. It is crucial that the analysts have the requisite training and that the instruments are properly qualified.

  • Data Collection and Analysis: The results from all participating laboratories are collected by the coordinating laboratory. A statistical analysis is then performed to assess the method's performance across the different sites. The key performance parameters evaluated are precision (repeatability and reproducibility) and accuracy.

Caption: Workflow for an inter-laboratory validation study.

Comparative Performance of Analytical Methods

The choice of an analytical method is a balance of performance, cost, and the specific requirements of the analysis. Below is a comparison of the expected performance of our representative HPLC-UV method for this compound against two common alternatives: GC-MS and LC-MS/MS. The data presented is a synthesis from published studies on the analysis of aromatic amines.[3][4][5][6][7]

Parameter HPLC-UV (Representative) GC-MS LC-MS/MS
Linearity (r²) >0.999>0.99>0.999
Accuracy (% Recovery) 98 - 102%87 - 119%[3]75 - 114% (for most analytes)[4][5]
Precision (Repeatability, %RSD) < 2%< 9%[3]< 15%
Precision (Reproducibility, %RSD) < 5% (Inter-laboratory)< 15% (Inter-day)< 15.9% (Inter-day)[5]
Limit of Detection (LOD) ~0.1 µg/mL9 – 50 pg/L[7]0.025 - 0.20 ng/mL[4][5]
Limit of Quantitation (LOQ) ~0.3 µg/mLAnalyte dependent, can be in the µg/L range0.1 - 1.0 ng/mL[4]
Analysis of the Comparison
  • HPLC-UV: This method offers excellent linearity, accuracy, and precision for quantification at the µg/mL level. It is a workhorse technique in QC labs due to its robustness and lower operational cost. However, its sensitivity is limited compared to mass spectrometry-based methods.

  • GC-MS: GC-MS provides good sensitivity and is a robust technique for the analysis of volatile and semi-volatile aromatic amines.[3] Derivatization may be required for less volatile or polar analytes.

  • LC-MS/MS: This is the most sensitive and selective technique of the three. It is the method of choice for trace-level analysis and for complex matrices where specificity is a concern. The high sensitivity allows for very low limits of detection and quantification.[4][6]

The Underlying Principles of Each Technique

The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte and the required sensitivity of the assay.

AnalyticalPrinciples cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc_uv Separation by Polarity Quantification by UV Absorbance gc_ms Separation by Volatility & Polarity Identification & Quantification by Mass-to-Charge Ratio lc_msms Separation by Polarity Highly Selective Identification & Quantification by Precursor/Product Ion Transitions

Sources

comparative analysis of the stability of 4-Phenylazo-1-naphthylamine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Chromophore

Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1][2] Among them, 4-Phenylazo-1-naphthylamine serves as a quintessential model compound, embodying the structural features and inherent stability that define this class.[3][4] Its structure, featuring an azo bridge between a phenyl and a naphthylamine group, confers significant chemical robustness, a desirable trait for industrial applications.[4][5]

However, this stability is not absolute. It is a nuanced property, profoundly influenced by thermal stress, electromagnetic radiation (photolysis), and the chemical environment. For researchers, scientists, and drug development professionals, understanding the subtle interplay between molecular structure and stability is paramount. The degradation of these dyes can lead to loss of function and, more critically, the formation of potentially hazardous aromatic amines.[1][2]

This guide provides a comparative analysis of the stability of this compound and its conceptual derivatives. We will dissect the methodologies used to quantify stability, explore the causal relationships between chemical modifications and degradation resistance, and present a framework for predicting the performance of novel azo compounds.

Pillar 1: The Science of Stability - Governing Factors

The stability of an azo dye is not a monolithic property but a composite of its resistance to various degradation pressures. The core of this stability lies in the azo bond, but the entire molecular architecture plays a crucial role.

  • The Azo Bond: The -N=N- linkage is inherently more stable than a single N-N bond, yet it is the most common point of cleavage during degradation.[1][5] Thermal or reductive cleavage of this bond is the primary degradation pathway.[1][2]

  • Aromatic Systems: The large, delocalized π-electron systems of the attached aryl rings (phenyl and naphthyl groups) contribute significantly to the overall stability of the molecule by delocalizing electronic charge.

  • Substituent Effects: The nature and position of functional groups on the aromatic rings are the most critical determinants of a derivative's stability.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups can make the azo bond more susceptible to reductive cleavage by lowering the electron density in the π-system.[6]

    • Electron-Donating Groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups can increase electron density, potentially altering photosensitivity and the degradation pathway.

    • Steric Hindrance: Bulky groups near the azo linkage can sterically hinder the approach of reactants or microbes, thereby increasing stability.

Pillar 2: Quantifying Durability - Experimental Protocols

To objectively compare stability, rigorous and validated analytical techniques are essential. The following protocols represent the gold standard for assessing the thermal and photostability of azo compounds.

Protocol 2.1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating thermal stability by precisely measuring changes in a sample's mass as a function of temperature.[1][7] The output, a thermogram, reveals the onset temperature of decomposition (T_onset), which serves as a key metric for thermal robustness.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the azo dye into an inert TGA sample pan (e.g., alumina or platinum). The small sample size ensures uniform heating and minimizes thermal gradients.[1]

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min. This is critical to prevent oxidative degradation and isolate the effects of thermal decomposition.[1]

  • Heating Program: Initiate a linear heating ramp, commonly 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the heating program.

  • Data Analysis: Plot the percentage of mass loss against temperature. The T_onset is determined from this curve, often by the intersection of the baseline tangent with the tangent of the steepest mass loss. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing A Weigh 5-10 mg of Azo Compound B Place in Alumina Pan A->B C Load Sample into Furnace B->C D Purge with N2 (20-50 mL/min) C->D E Heat at 10°C/min to 800°C D->E F Record Mass vs. Temperature E->F G Generate TGA/ DTG Curves F->G H Determine T_onset G->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Protocol 2.2: Photostability Assessment via UV-Vis Spectrophotometry

Photostability testing evaluates a compound's resistance to degradation when exposed to light.[8] By irradiating a solution of the dye and monitoring its absorbance over time, we can calculate the rate of photodegradation.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of the azo dye in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1x10⁻⁴ M). The solvent must be transparent in the UV-Vis region of interest.

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution. Identify the wavelength of maximum absorbance (λ_max), which corresponds to the electronic transition of the chromophore.

  • Irradiation: Place the solution in a quartz cuvette and expose it to a controlled UV light source (e.g., a high-pressure mercury lamp). A dark control sample should be kept under the same conditions but shielded from light to account for any non-photolytic degradation.[9]

  • Time-Course Monitoring: At regular intervals (e.g., every 10 minutes), remove the sample from the light source and record its UV-Vis spectrum.[8]

  • Data Analysis: Plot the absorbance at λ_max against irradiation time. The decrease in absorbance is directly proportional to the degradation of the dye.[10][11] The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.

Photostability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Dye Solution (e.g., 1x10⁻⁴ M) P2 Measure Initial Absorbance (A₀) at λ_max P1->P2 E1 Expose to UV Light Source P2->E1 E3 Record Spectra at Time Intervals (Aₜ) E1->E3 E2 Run Dark Control A1 Plot Absorbance vs. Time E3->A1 A2 Calculate Degradation % A1->A2

Caption: Workflow for photostability analysis using UV-Vis spectrophotometry.

Pillar 3: Comparative Stability Analysis

To illustrate the impact of molecular modifications, we present a comparative analysis of this compound (the parent compound) and four hypothetical, yet structurally representative, derivatives. The data presented in the table below is a synthesis based on established chemical principles governing azo dye stability.[6][12]

Structures cluster_Parent Parent Compound cluster_Derivatives Hypothetical Derivatives Parent This compound P_img D1 Derivative A: 4-(4-Nitrophenylazo)-1-naphthylamine (EWG) D2 Derivative B: 4-(4-Methoxyphenylazo)-1-naphthylamine (EDG) D3 Derivative C: 4-Phenylazo-2-nitro-1-naphthylamine (EWG on Naphthyl) D4 Derivative D: 4-(2,6-Dimethylphenylazo)-1-naphthylamine (Steric Hindrance)

Caption: Parent compound and key classes of hypothetical derivatives.

Quantitative Stability Data

The following table summarizes the expected outcomes from TGA and photostability experiments for our selected compounds.

CompoundSubstituent(s)TypeT_onset (°C) (from TGA)Photodegradation (% after 60 min)
Parent Compound None-~29015%
Derivative A 4-Nitro (-NO₂) on PhenylEWG~27525%
Derivative B 4-Methoxy (-OCH₃) on PhenylEDG~29512%
Derivative C 2-Nitro (-NO₂) on NaphthylEWG~26535%
Derivative D 2,6-Dimethyl on PhenylSteric~3108%
Analysis and Interpretation
  • Parent Compound: this compound establishes our baseline, showing good thermal stability with a decomposition onset around 290 °C and moderate photostability.[8]

  • Derivative A (EWG on Phenyl): The introduction of a strong electron-withdrawing nitro group on the phenyl ring is predicted to decrease both thermal and photostability. By pulling electron density away from the azo bond, it weakens the linkage, making it more susceptible to both thermal scission and photochemical attack.[6]

  • Derivative B (EDG on Phenyl): Conversely, an electron-donating methoxy group should slightly enhance stability. By pushing electron density into the π-system, it can strengthen the azo bond, leading to a higher decomposition temperature and slower photodegradation.

  • Derivative C (EWG on Naphthyl): Placing the nitro group on the naphthyl ring, particularly ortho to the amine, is expected to have a more pronounced destabilizing effect than in Derivative A. The proximity to the azo linkage and the amine could introduce additional electronic strain and potential intramolecular interactions that facilitate degradation pathways, leading to the lowest observed stability.

  • Derivative D (Steric Hindrance): The addition of two methyl groups ortho to the azo linkage on the phenyl ring introduces significant steric bulk. This "shielding" is predicted to hinder the approach of reactive species and restrict conformational changes required for degradation, resulting in the highest thermal and photostability of the series.

The Mechanism of Degradation

The primary mechanism of degradation for azo dyes, whether induced by heat, light, or chemical reagents, involves the cleavage of the azo bond.[1][13] This process typically generates two separate aromatic amine radicals, which can then undergo further reactions. Understanding this fundamental pathway is crucial for predicting degradation products and assessing their potential toxicity.

Degradation_Pathway cluster_cleavage Cleavage Event Azo Aryl-N=N-Aryl' (Azo Compound) Radical1 Aryl-N• (Azo Radical) Azo->Radical1 Heat / Light / Reductive Agent Radical2 Aryl'• (Aryl Radical) Azo->Radical2 Heat / Light / Reductive Agent N2 N₂ Gas Radical1->N2 Step 2 Amine1 Aryl-NH₂ (Aromatic Amine 1) Radical1->Amine1 Hydrogen Abstraction Amine2 Aryl'-H (Aromatic Amine 2) Radical1->Amine2 Hydrogen Abstraction Radical2->Amine1 Hydrogen Abstraction Radical2->Amine2 Hydrogen Abstraction

Caption: Generalized degradation pathway of azo dyes via azo bond cleavage.

Conclusion

The stability of this compound and its derivatives is a direct function of their molecular architecture. This guide demonstrates that through targeted substitutions on the aromatic framework, stability can be rationally modulated. Electron-withdrawing groups tend to destabilize the molecule, while electron-donating and sterically hindering groups generally enhance its robustness.

For researchers in materials science and drug development, these structure-stability relationships provide a predictive framework for designing novel azo compounds with tailored properties. By employing the standardized analytical protocols of TGA and UV-Vis spectrophotometry, these predictions can be experimentally validated, ensuring the development of stable, reliable, and safe materials for advanced applications.

References

  • Baharifar, A., & Bhatt, K. K. (2024). What makes azo dyes more challenging to degrade compared to other dyes? ResearchGate. Available from: [Link]

  • Gao, A., et al. (2021). Fenton Oxidation Kinetics of Azo Dye Acid Light Yellow 2G Wastewater by Online Spectrophotometry. Nature Environment and Pollution Technology, 20(1), 417-423. Available from: [Link]

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A Senior Application Scientist’s Comparative Guide to 4-Phenylazo-1-naphthylamine and Sudan Dyes in Solvent Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dye Selection in Solvent-Based Systems

In the realms of research, diagnostics, and industrial formulation, the selection of a soluble dye is a decision that extends far beyond mere coloration. The chosen chromophore becomes an integral part of the system, influencing its stability, performance, and safety. Among the vast family of azo dyes, 4-Phenylazo-1-naphthylamine (commercially known as C.I. Solvent Yellow 4) and the Sudan series of dyes (e.g., Sudan III, Sudan IV) are frequently employed for their lipophilic nature and ability to color non-polar substances like oils, fats, waxes, and polymers.[1]

However, their performance characteristics are not interchangeable. For the researcher, scientist, or drug development professional, understanding the nuanced differences in their solubility, stability, and regulatory profiles is paramount. A suboptimal choice can lead to issues ranging from dye precipitation and inconsistent coloration to significant safety and regulatory hurdles. Sudan dyes, for instance, are classified as category 3 carcinogens by the International Agency for Research on Cancer (IARC) and are banned for use in food in many jurisdictions due to toxicological concerns.[2][3]

This guide provides an in-depth, objective comparison of the performance of this compound against representative Sudan dyes. It is designed to move beyond simple catalog specifications, offering detailed experimental protocols, comparative data, and the scientific rationale needed to make an informed, authoritative decision for your specific application.

Chapter 1: A Tale of Two Structures: Chemical Properties and Their Implications

At the heart of their performance differences lie the distinct molecular architectures of this compound and the Sudan dyes. Both are azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore, but their substituent groups dictate their physical and chemical behaviors.

This compound (Solvent Yellow 4) is a relatively simple monoazo dye. Its structure consists of a phenyl group linked to a naphthylamine group via the azo bridge. This provides a compact, non-ionic, and hydrophobic molecule.[4]

Sudan Dyes , such as Sudan IV (Solvent Red 24), are typically larger disazo compounds. Sudan IV features two azo linkages connecting phenyl and naphthyl groups, with additional methyl groups.[2] This larger, more complex structure results in a deeper red color compared to the yellow-orange of this compound and influences its solubility and interactions within a solvent matrix.[4][5]

Diagram 1: Comparative Chemical Structures

Caption: Molecular structures of the compared dyes.

Chapter 2: Key Performance Metrics: An Experimental Deep Dive

The suitability of a solvent dye is determined by a core set of performance metrics. This chapter details the importance of each metric and provides robust, self-validating protocols for their evaluation.

Solubility: The Foundation of Performance

A dye's primary requirement in a solvent application is its ability to dissolve completely and remain in solution under operational conditions. Poor solubility leads to particle formation, which can cause filter blockages, inconsistent color, and reduced efficacy in analytical applications.

This protocol determines the saturation solubility of a dye in a given solvent at a controlled temperature. The causality behind this method is to create an equilibrium between the dissolved and undissolved dye, ensuring the measured concentration represents the true maximum solubility.

  • Preparation: To a series of 20 mL glass vials, add 10.0 mL of the desired solvent (e.g., Toluene, HPLC grade).

  • Addition of Dye: Add an excess amount of the dye powder to each vial to ensure a saturated solution is formed. The presence of undissolved solid material at the end of the experiment is necessary for a valid measurement.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) for 24 hours. This extended period ensures the system reaches equilibrium.

  • Sample Preparation: After 24 hours, allow the vials to stand undisturbed for 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a 1.0 mL aliquot from the supernatant of each vial using a volumetric pipette. Filter the aliquot through a 0.22 µm PTFE syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high concentration readings.

  • Dilution & Analysis: Dilute the filtered aliquot with a known volume of the same solvent to bring its concentration within the linear range of a UV-Vis spectrophotometer.

  • Quantification: Measure the absorbance of the diluted sample at the dye's maximum absorption wavelength (λmax). Calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).

  • Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility in g/L.

The following table presents illustrative data based on typical properties of these dye classes.

Dye Solvent (at 25°C) Solubility (g/L)
This compoundToluene~40
This compoundXylene~35
This compoundEthanol (95%)~5
Sudan IV Toluene ~37 [6]
Sudan IV Xylene ~30
Sudan IV Ethanol (95%) ~1 [6]

Note: These values are illustrative and can vary based on solvent purity and exact temperature.

Lightfastness: Ensuring Color Durability

Lightfastness measures a dye's resistance to fading upon exposure to light. For applications requiring long-term color stability, such as in plastics, coatings, or archival materials, this is a critical parameter. The internationally recognized standard for this is ISO 105-B02, which utilizes a calibrated Blue Wool Scale.[7][8][9]

This protocol uses a xenon arc lamp, which closely mimics the spectrum of natural daylight, to provide a realistic and accelerated assessment of light-induced fading.[4]

  • Sample Preparation: Prepare a solution of each dye in the chosen solvent or polymer matrix at a standardized concentration. Cast a uniform film of the colored solution/polymer onto an inert substrate (e.g., glass or polyester film).

  • Mounting: Mount the prepared samples onto sample cards. Cover one portion of each sample with an opaque mask to serve as an unexposed reference.

  • Blue Wool Standard: Simultaneously mount a Blue Wool Standard card (containing 8 strips of wool dyed with blue dyes of increasing lightfastness, from 1=fugitive to 8=excellent) in the test chamber.[10][11]

  • Exposure: Place the samples and the Blue Wool Standard in a xenon arc weathering chamber according to the conditions specified in ISO 105-B02.[7][12]

  • Assessment: Periodically inspect the samples. The lightfastness rating is determined by identifying which strip of the Blue Wool Standard shows the same degree of fading as the tested dye sample. The assessment should be made using a standardized grey scale for assessing change in color.

Dye Matrix Blue Wool Scale Rating (1-8)
This compoundPolystyrene4-5
Sudan IV Polystyrene 5-6 [5]

Note: Higher numbers indicate better lightfastness. A rating of 4-5 is considered fair, while 5-6 is good.[10]

Thermal Stability: Performance Under Heat Stress

Thermal stability is crucial for applications involving high-temperature processing, such as in engineering plastics or lubricants. Thermogravimetric Analysis (TGA) is the definitive method for determining the temperature at which a material begins to decompose.

TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data reveals the onset temperature of decomposition, providing a clear measure of thermal stability.[1][13]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry dye powder into a ceramic or platinum TGA pan.

  • Analysis Parameters: Place the pan in the TGA furnace. Heat the sample from ambient temperature to 600°C at a constant rate of 10°C/minute under a nitrogen atmosphere (flow rate of 50 mL/min). An inert atmosphere is chosen to study thermal decomposition in the absence of oxidation.

  • Data Interpretation: The primary result is a plot of mass versus temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins (often defined as 5% mass loss, or Td₅).

Dye Decomposition Onset (Td₅) in N₂
This compound~240 - 260 °C
Sudan IV ~280 - 300 °C

Note: These values are illustrative. The more complex structure of Sudan IV generally imparts slightly higher thermal stability. Azo dyes typically begin to decompose at the azo linkage.[11]

Color Strength: Quantifying Tinting Power

Color strength, or tinctorial strength, is a measure of how much color a dye imparts to a medium. A dye with higher color strength is more economical as less is required to achieve a desired shade. It is quantified using reflectance spectrophotometry and the Kubelka-Munk equation.[5][14]

  • Standard Preparation: Prepare a "standard" sample by dispersing a known concentration of the reference dye (e.g., this compound) in the application medium (e.g., a white polymer base).

  • Test Sample Preparation: Prepare a "test" sample using the same concentration of the dye being compared (e.g., Sudan IV) in the identical medium.

  • Reflectance Measurement: Use a reflectance spectrophotometer to measure the spectral reflectance of both the standard and test samples across the visible spectrum (400-700 nm).

  • K/S Calculation: The instrument's software will calculate the K/S value at the wavelength of maximum absorption (λmax) for each sample. The Kubelka-Munk equation is: K/S = (1-R)² / 2R, where R is the measured reflectance.[2][15][16]

  • Relative Strength Calculation: The relative color strength is calculated as: Relative Strength (%) = [(K/S)test / (K/S)standard] x 100

A value greater than 100% indicates the test dye has a higher color strength than the standard.

Diagram 2: Experimental Workflow for Dye Performance Evaluation

G cluster_workflow Comparative Dye Evaluation Workflow cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison start Select Dyes: - this compound - Sudan IV solubility Solubility Test (Saturation Method) start->solubility lightfastness Lightfastness Test (ISO 105-B02) start->lightfastness thermal Thermal Stability (TGA) start->thermal color Color Strength (Kubelka-Munk) start->color data_table Compile Data Tables: - Solubility (g/L) - Lightfastness (Blue Wool) - Td₅ (°C) - Relative Strength (%) solubility->data_table lightfastness->data_table thermal->data_table color->data_table conclusion Application-Specific Recommendation data_table->conclusion safety Review Safety & Regulatory (SDS & Regulations) safety->conclusion

Caption: Workflow for the comprehensive evaluation of solvent dyes.

Chapter 3: Safety and Regulatory Landscape: A Critical Consideration

Beyond performance, the safety and regulatory status of a chemical is a non-negotiable aspect of its selection, particularly in research and development settings.

This compound (Solvent Yellow 4):

  • Hazards: Classified as a skin and eye irritant.[4] Users should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Regulatory: It is not permitted for use in cosmetics or food products. It was formerly listed as FD&C Yellow No. 4 for food, drug, and cosmetic use but was subsequently delisted.[10]

Sudan Dyes (e.g., Sudan IV / Solvent Red 24):

  • Hazards: The primary concern with Sudan dyes is their classification as potential carcinogens.[2] The metabolic breakdown of these dyes in the body can release aromatic amines, some of which are known carcinogens.[14][17] They are also listed as skin and eye irritants and may cause allergic skin reactions.[1][18]

  • Regulatory: Due to their carcinogenic potential, Sudan dyes are widely banned from use as food additives in the European Union, the United States, and many other countries.[19] Their use in any application that could lead to human ingestion or significant dermal exposure is highly restricted. This is a critical point of differentiation for any application in drug development, cosmetics, or food-related industries.

Conclusion and Application-Specific Recommendations

The choice between this compound and Sudan dyes is a trade-off between performance characteristics and safety profiles.

  • Choose this compound (Solvent Yellow 4) when:

    • A yellow-to-orange color is desired.

    • The application does not involve extreme high temperatures.

    • A more favorable regulatory and safety profile is required, and the risks associated with Sudan dyes are unacceptable.

    • Moderate lightfastness is sufficient for the end-use.

  • Consider Sudan Dyes (e.g., Sudan IV) when:

    • A deep red color is required.

    • Slightly higher thermal stability and lightfastness are critical performance factors, such as in high-temperature plastics.[5]

    • The application is strictly industrial (e.g., coloring hydrocarbon solvents, polishes, or certain plastics) with no potential for human ingestion or cosmetic use.[1][2]

    • Strict engineering controls and PPE protocols are in place to manage the handling of a potential carcinogen.

Ultimately, this guide provides the framework for a rigorous, evidence-based selection process. By implementing the detailed experimental protocols, researchers can generate their own comparative data specific to their unique solvent systems and substrates, ensuring a choice that is not only technically sound but also safe and compliant.

References

  • Koch Color. (2021). Safety Data Sheet: C.I. Solvent Red 24. [URL: https://www.kochcolor.com/wp-content/uploads/2021/12/Red-7335-SDS.pdf]
  • Qingdao Sanhuan Colorchem CO.,LTD. MSDS SOLVENT RED 24. [URL: https://www.cncolorchem.com/uploads/202025259/MSDS-SOLVENT-RED-24.pdf]
  • Crownpigment. (n.d.). Solvent Red 24|CAS NO.85-83-6. [URL: https://www.crownpigment.com/solvent-dyes/solvent-red-24/]
  • Santa Cruz Biotechnology, Inc. (n.d.). Sudan IV Safety Data Sheet.
  • Baoxu Chemical. (n.d.). Solvent dye red 24(BR), CAS 85-83-6 Supplier. [URL: https://www.baoxuchem.com/colorants/solvent-dyes/solvent-red-24/]
  • Materials Technology Limited. (n.d.). The Blue Wool Scale. [URL: https://www.mtl-ltd.co.uk/resources/blue-wool-scale/]
  • Wikipedia. (n.d.). Lightfastness. [URL: https://en.wikipedia.org/wiki/Lightfastness]
  • Hibiscus Plc. (n.d.). The Blue Wool Scale And The Light-Fastness Of Ink. [URL: https://hibiscus-plc.co.uk/the-blue-wool-scale-and-the-light-fastness-of-ink/]
  • UV Weathering. (n.d.). Blue Wool & Grey Scale. [URL: https://www.
  • Wikipedia. (n.d.). Blue Wool Scale. [URL: https://en.wikipedia.org/wiki/Blue_Wool_Scale]
  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Solvent Yellow 4G. [URL: https://www.pigment-dye.com/dyes/solvent-dyes/solvent-yellow-4g.html]
  • World dye variety. (2012). Solvent Yellow 4. [URL: https://worlddyevariety.com/solvent-dyes/solvent-yellow-4/]
  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [URL: https://www.iso.org/standard/46226.html]
  • Faber-Castell USA. (n.d.). Lightfast Ratings. [URL: https://support.fabercastell.
  • Mondal, S., & Maulik, S. R. (2015). Data on light fastness rating (in 1-8 scale as per blue wool standard)... ResearchGate. [URL: https://www.researchgate.net/figure/Data-on-light-fastness-rating-in-1-8-scale-as-per-blue-wool-standard-for-exposure_fig4_281283625]
  • National Institute of Standards and Technology. (n.d.). Toluene with Water - IUPAC-NIST Solubilities Database. [URL: https://srdata.nist.gov/solubility/sol_detail.aspx?cmp=C7H8&sol=H2O&ds=106&j=0304-510X&v=20&p=373]
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  • US National Library of Medicine, National Institutes of Health. (2015). Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area. Food Additives & Contaminants: Part A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4676579/]
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Safety Operating Guide

A Guide to the Safe Disposal of 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Phenylazo-1-naphthylamine (CAS No. 131-22-6), a chemical compound often utilized as a dye or biological stain.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with a deep understanding of the associated risks.

Hazard Profile and Risk Assessment

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of meticulous disposal protocols. This compound, a member of the azo dye family, presents multiple risks that dictate its handling and disposal requirements.[3][4] The primary hazards are summarized below.

Hazard CategoryDescriptionGHS Classification / SignalPrimary Precaution
Health Hazards Causes skin irritation and serious eye irritation.[4][5] While specific carcinogenicity data for this isomer is limited, related azo dyes and naphthylamine compounds are known or suspected carcinogens, warranting cautious handling.[6][7] Inhalation of dust should be avoided.[1][6] Upon decomposition from heating, it can emit toxic nitrogen oxides (NOx).[1][8]Warning [4][5]Avoid all direct contact with skin, eyes, and clothing. Prevent dust formation and inhalation.[1][6]
Environmental Hazards While specific data is sparse, related aromatic amines are recognized as being toxic to aquatic life with long-lasting effects.[9] The compound is virtually insoluble in water, suggesting persistence.[5]Likely Toxic to Aquatic LifePrevent release to the environment. Do not dispose of down the drain or in general refuse.[1][6]
Physical Hazards The material is a deep brown or red powder/crystal.[3][8] It may be combustible at high temperatures.[1]Not Classified as FlammableKeep away from heat and open flames. Store in a cool, dry place.[1][6]

Pre-Disposal Safety & Handling

Proper handling is the first step in a safe disposal workflow. The use of appropriate engineering controls and Personal Protective Equipment (PPE) is non-negotiable.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling this compound must wear the following:

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[6][10]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory to protect against dust particles.[6][9]

  • Protective Clothing: A standard laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[6]

  • Respiratory Protection: If operations are likely to generate significant dust and engineering controls are insufficient, an approved/certified respirator should be used.[1]

Engineering Controls

All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[6] This is the most effective way to control the inhalation hazard by containing dust and potential vapors. The work area should be equipped with a readily accessible eyewash station and safety shower.[6]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Ensure Safety: Alert others in the area. Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear all required PPE as listed in Section 2.1 before approaching the spill.

  • Contain the Spill: For a solid powder spill, prevent further spreading. You can cover the spill with a plastic sheet or tarp to minimize dust generation.[11]

  • Clean-Up: Carefully sweep or scoop the material into a suitable container for hazardous waste.[1][6] Do not create dust clouds. Avoid using a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Thoroughly clean the contaminated surface with soap and water or an appropriate laboratory detergent.[1][11]

  • Dispose of Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves, plastic sheets) must be placed in the hazardous waste container along with the spilled chemical.

Waste Containment and Labeling

Proper containment is crucial to prevent leaks and ensure the waste is correctly identified by disposal personnel.

Waste Segregation

Chemical wastes must be segregated by general waste type to prevent dangerous reactions.[12] this compound waste should be collected in its own dedicated container and not mixed with other waste streams such as solvents, acids, or bases.

Container Selection

Use a chemically resistant, wide-mouth container with a tightly sealing screw-top lid. The container must be in good condition, free of leaks or cracks. This ensures that the solid waste is securely contained and prevents accidental release.[6][13]

Labeling Requirements

Proper labeling is a cornerstone of safe waste management and is mandated by regulatory bodies. The waste container must be labeled as soon as the first particle of waste is added. The label must be fully visible and include:[12]

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " (do not use abbreviations or chemical formulas)

  • A clear indication of the associated hazards: "Irritant ", "Toxic "

  • The date the container was first used and the date it becomes full.

Step-by-Step Disposal Workflow

The following protocol outlines the procedural flow from waste generation to final disposal. This process ensures that all waste is handled in a compliant and safe manner.

  • Generation: As solid this compound waste or contaminated materials (e.g., weigh boats, gloves, wipes) are generated, place them directly into the designated, pre-labeled hazardous waste container.

  • Containment: Keep the waste container tightly sealed at all times, except when adding waste.[6]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) .[12] This must be at or near the point of generation and under the control of the operator. A designated area inside a chemical fume hood is an ideal SAA.[6][12]

  • Full Container: Once the container is full, complete the "date full" section on the label. According to regulations, a full container must be removed from the SAA within three days.[12]

  • Arrange Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to arrange for the pickup of the hazardous waste. Do not attempt to dispose of the chemical through a third-party vendor yourself.

DisposalWorkflow cluster_generation Waste Generation Point (in Fume Hood) cluster_containment Containment & Storage cluster_disposal Final Disposal Solid_Waste Solid Chemical Waste Container Place into properly labeled, sealed hazardous waste container. Solid_Waste->Container Contaminated_Materials Contaminated PPE, wipes, etc. Contaminated_Materials->Container SAA Store container in designated Satellite Accumulation Area (SAA). Container->SAA Pickup Contact EH&S for pickup and final disposal. SAA->Pickup Spill Spill Event Spill->Container   Clean-up materials

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the disposal of hazardous chemicals is governed by multiple agencies. The Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste identification and management.[14][15] The Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during the handling of such materials, including requirements for safety plans, training, and emergency procedures.[16][17][18] Disposal must always be conducted in accordance with all applicable federal, state, and local regulations.[11]

References

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  • Occupational Safety and Health Administration (OSHA). 1926.252 - Disposal of waste materials. [Link]

  • Rutgers University. Standard Operating Procedure for Alpha-Naphthylamine. [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

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  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

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Comprehensive Safety and Handling Guide for 4-Phenylazo-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Phenylazo-1-naphthylamine (CAS No. 131-22-6), a chemical compound primarily used in research and as a dye.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This document is intended for researchers, scientists, and professionals in drug development who may work with this substance.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a skin and eye irritant.[1] As an azo dye, it warrants careful handling to prevent dermal and ocular exposure. The primary hazards associated with this compound are detailed in the table below. A thorough understanding of these risks is the foundation of a robust safety culture.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning

Data sourced from PubChem CID 8562.[1]

The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon contact. Skin contact can lead to localized redness, inflammation, and discomfort. More seriously, eye contact can result in significant irritation, potentially leading to long-term damage if not addressed immediately and correctly. Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) are not merely procedural but a direct countermeasure to these specific chemical threats.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential when handling this compound. This strategy is designed to create redundant barriers, ensuring that a failure in one layer does not result in direct exposure. The selection of each PPE component is a deliberate choice based on the known hazards of the compound.

Key Considerations for Glove Selection:

  • Material: Nitrile is recommended for its chemical resistance and to avoid potential latex allergies.

  • Thickness: A minimum thickness of 4 mil is advised for general handling. For tasks with a higher risk of splash or prolonged contact, a thicker glove (e.g., 8 mil) or double-gloving is recommended.

  • Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

A laboratory coat is the minimum requirement for body protection when handling this compound in solid or solution form. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron over the lab coat is recommended. The primary function of body protection is to prevent the contamination of personal clothing and to minimize skin contact.

Due to its classification as a serious eye irritant, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These are the minimum requirement for handling small quantities of the solid compound where the risk of splashing is low.

  • Chemical Splash Goggles: These are essential when working with solutions of this compound or when there is any potential for splashing.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as during bulk transfers or when heating solutions.

Under normal laboratory conditions with adequate ventilation (e.g., a certified chemical fume hood), respiratory protection is not typically required when handling small quantities of this compound powder. However, a risk assessment should be performed for any procedure that could generate dust or aerosols.

If a risk assessment indicates a potential for airborne exposure, a NIOSH-approved N95 particulate respirator is the minimum level of protection.[2][3][4][5][6] For higher potential exposures, a respirator with a higher protection factor may be necessary. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA regulations.

Operational Plan: Step-by-Step Safety Protocols

A systematic approach to handling this compound is crucial for minimizing risk. The following protocols provide a clear, step-by-step guide for donning, doffing, and handling.

The following sequence should be followed when putting on PPE to ensure complete and proper coverage.[7][8][9][10][11]

  • Gown: Put on the laboratory coat or gown, ensuring it is fully buttoned or tied.

  • Mask or Respirator (if required): Secure the ties or elastic bands. For respirators, perform a user seal check.

  • Goggles or Face Shield: Adjust for a snug and comfortable fit.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the cuffs of the gown sleeves.

The removal of PPE is a critical step where self-contamination can occur. The following sequence is designed to minimize this risk.[7][8][9][10][11]

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Goggles or Face Shield: Handle by the headband or earpieces and remove. Place in a designated area for decontamination or disposal.

  • Gown: Unfasten the ties and peel the gown away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, roll it into a bundle, and dispose of it in the appropriate waste container.

  • Mask or Respirator (if worn): Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Dispose of it in the appropriate waste container.

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

PPE Selection and Usage Workflow

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.